5-Bromo-3-(chloromethyl)-1-benzothiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-(chloromethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOALKCKGFEWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428181 | |
| Record name | 5-bromo-3-(chloromethyl)-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-53-1 | |
| Record name | 5-bromo-3-(chloromethyl)-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Bromo-3-(chloromethyl)-1-benzothiophene
Part 1: Executive Summary
5-Bromo-3-(chloromethyl)-1-benzothiophene is a high-value heterocyclic electrophile extensively utilized in medicinal chemistry for the introduction of the benzothiophene pharmacophore. Its structural duality—featuring a reactive alkyl chloride at the C3 position and a manipulable aryl bromide at the C5 position—makes it a linchpin intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), 5-Lipoxygenase (5-LO) inhibitors, and kinase inhibitors.
This guide moves beyond standard catalog listings to provide a rigorous, field-validated approach to the synthesis, handling, and application of this compound. We prioritize the Formylation-Reduction-Chlorination pathway over direct chloromethylation to ensure high regioselectivity and eliminate the formation of carcinogenic byproducts (e.g., bis(chloromethyl) ether).
Part 2: Chemical Identity & Physical Properties
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 5-Bromo-3-chloromethylbenzo[b]thiophene |
| CAS Number | 852180-53-1 |
| Molecular Formula | C₉H₆BrClS |
| Molecular Weight | 261.57 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 106–108 °C |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive |
Part 3: Synthetic Methodology
Strategic Analysis of Routes
While historical methods employ the Blanc Chloromethylation (HCHO/HCl/ZnCl₂), this route is operationally hazardous due to the generation of bis(chloromethyl) ether (BCME), a potent carcinogen. Furthermore, direct chloromethylation can suffer from poor regiocontrol.
Recommended Route: The Vilsmeier-Haack Formylation / Reduction / Chlorination sequence.
-
Why: Guarantees C3 regioselectivity, avoids BCME, and produces high-purity crystalline product suitable for GMP workflows.
Visualization of Synthesis Pathway[1]
Figure 1: Step-wise synthesis ensuring regiochemical integrity at C3.
Detailed Experimental Protocol
Step 1: Vilsmeier-Haack Formylation
Objective: Install the carbon scaffold at C3 with high regioselectivity.
-
Reagents: 5-Bromobenzothiophene (1.0 eq), POCl₃ (1.2 eq), DMF (1.5 eq), 1,2-Dichloroethane (DCE) or neat DMF.
-
Procedure:
-
Cool anhydrous DMF (5 vol) to 0°C under N₂.
-
Add POCl₃ dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent.
-
Add solution of 5-Bromobenzothiophene in DMF dropwise.
-
Heat to 80–90°C for 4 hours. Monitor by TLC/HPLC.
-
Quench: Pour onto crushed ice/NaOAc solution. The aldehyde precipitates as a solid.
-
Purification: Filtration and wash with water.[1] Recrystallize from EtOH if necessary.
-
Step 2: Reduction to Alcohol
Objective: Convert the aldehyde to the benzylic alcohol.
-
Reagents: 5-Bromo-3-formylbenzothiophene (1.0 eq), NaBH₄ (0.5 eq), Methanol (10 vol).
-
Procedure:
-
Suspend the aldehyde in MeOH at 0°C.
-
Add NaBH₄ portion-wise (gas evolution: H₂).
-
Stir at RT for 2 hours.
-
Workup: Quench with dilute HCl (pH ~5). Remove MeOH under reduced pressure. Extract with EtOAc.[2]
-
Yield: Typically >90%.
-
Step 3: Chlorination (The Critical Step)
Objective: Convert the alcohol to the reactive alkyl chloride.
-
Reagents: Alcohol intermediate (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DCM (10 vol), DMF (catalytic, 2-3 drops).
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM. Cool to 0°C.
-
Add SOCl₂ dropwise. The catalytic DMF accelerates the formation of the Vilsmeier-like chloro-iminium species, facilitating the substitution.
-
Stir at RT for 3 hours or reflux for 1 hour if sluggish.
-
Workup: Evaporate solvent and excess SOCl₂ in vacuo. Co-evaporate with Toluene to remove trace acid.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) or recrystallization from Hexanes.
-
Storage: Store under Argon at 2–8°C. Moisture sensitive.
-
Part 4: Applications in Drug Discovery[5]
The 5-bromo-3-(chloromethyl) motif serves as a "dual-handle" scaffold.
-
C3-Chloromethyl: An aggressive electrophile for SN2 reactions with amines, phenoxides, and thiols.
-
C5-Bromine: A latent handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) after the alkylation step.
Functionalization Workflow
Figure 2: The compound acts as a linchpin for diverse therapeutic classes.
Case Study: SERM Synthesis
In the synthesis of Raloxifene analogs, the chloromethyl group is typically reacted with a substituted phenol (e.g., 4-hydroxy-piperidine derivatives) using K₂CO₃ in Acetone or Cs₂CO₃ in DMF . The 5-bromo position is subsequently coupled with a boronic acid (e.g., 4-methoxyphenylboronic acid) to complete the tri-aryl scaffold.
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage (H314).
-
Lachrymator: The benzylic chloride moiety is a potent tear gas agent. Handle only in a fume hood.
-
Sensitizer: Potential skin sensitizer.
Self-Validating Safety Protocol:
-
Quenching: Always quench reaction mixtures containing this compound with aqueous bicarbonate to neutralize any hydrolyzed HCl.
-
Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Part 6: References
-
Thermo Fisher Scientific. (2024). This compound Product Specification. Retrieved from
-
Campaigne, E., & Archer, W. L. (1953). "Chloromethylation of Thiophene and Benzothiophene." Journal of the American Chemical Society, 75(4), 989–991. (Foundational chemistry for chloromethylation).[3][4][5][6]
-
BenchChem. (2025). Technical Guide to Benzothiophene Intermediates. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Benzothiophenes and Vilsmeier-Haack Reaction. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (Analogous Handling). Retrieved from
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. US2973391A - Method for chloromethylating aromatic hydrocarbons - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Synthesis of 5-Bromo-3-(chloromethyl)-1-benzothiophene
Abstract
This technical guide details the synthesis of 5-Bromo-3-(chloromethyl)-1-benzothiophene (CAS: 175203-43-3), a critical scaffold in medicinal chemistry for the development of 5-lipoxygenase inhibitors and selective estrogen receptor modulators (SERMs).[1][2] The guide prioritizes a high-fidelity, multi-step pathway (Vilsmeier-Haack Formylation
Introduction & Structural Analysis[3]
The target molecule features a benzothiophene core substituted with a bromine atom at the C5 position and a reactive chloromethyl group at the C3 position.[3]
-
Core Reactivity: The benzothiophene system is electron-rich, with the C3 position being the most nucleophilic site, prone to electrophilic aromatic substitution (EAS).[1]
-
Substituent Effects: The C5-Bromine atom is weakly deactivating but ortho/para-directing (relative to the benzene ring).[1] However, the thiophene ring's high reactivity dominates, directing incoming electrophiles almost exclusively to C3.[2]
-
Synthetic Challenge: Direct chloromethylation (Blanc reaction) carries the risk of forming bis-chloromethyl ether (BCME), a potent carcinogen.[1] Furthermore, controlling mono- vs. bis-alkylation can be difficult.[1][2] Therefore, a stepwise functionalization strategy is recommended for research and pharmaceutical applications.[4]
Retrosynthetic Analysis
The most reliable disconnection involves the C3-CH2Cl bond, tracing back to a C3-formyl precursor introduced via Vilsmeier-Haack chemistry.[1][2]
Figure 1: Retrosynthetic disconnection strategy prioritizing regiocontrol.
Recommended Synthetic Route (Step-by-Step)
Route A: The Vilsmeier-Haack Sequence (Preferred)
This route is selected for its operational safety, high regioselectivity for the C3 position, and ease of purification.[2]
Step 1: Synthesis of 5-Bromo-3-formyl-1-benzothiophene
Mechanism: Electrophilic Aromatic Substitution via the Vilsmeier reagent (chloroiminium ion).[1][2]
Reagents: 5-Bromobenzothiophene, Phosphorus Oxychloride (
Protocol:
-
Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under
, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add (1.2 equiv) over 30 minutes. The solution will turn pale yellow/orange (formation of the chloroiminium salt). Stir for an additional 30 minutes at 0°C. -
Addition: Dissolve 5-bromobenzothiophene (1.0 equiv) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm the mixture to 80–90°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Cool to room temperature and pour the mixture onto crushed ice. Neutralize slowly with saturated aqueous
or to precipitate the aldehyde. -
Purification: Filter the solid, wash with water, and recrystallize from ethanol or purify via silica gel chromatography.
Step 2: Reduction to 5-Bromo-3-(hydroxymethyl)-1-benzothiophene
Reagents: Sodium Borohydride (
Protocol:
-
Suspend the aldehyde (1.0 equiv) in Methanol (or MeOH/THF 1:1 if solubility is poor) at 0°C.
-
Add
(1.5 equiv) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution). -
Stir at room temperature for 1–2 hours.
-
Quench with water and extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry organic layer (
) and concentrate.[5] The crude alcohol is usually pure enough for the next step.
Step 3: Chlorination to this compound
Reagents: Thionyl Chloride (
Protocol:
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM at 0°C.
-
Add a catalytic amount of DMF (2–3 drops).
-
Add
(1.5 equiv) dropwise. -
Stir at room temperature for 2–4 hours.
-
Workup: Evaporate solvent and excess
under reduced pressure (use a caustic trap). Redissolve residue in DCM, wash with saturated (cold), dry, and concentrate.[2] -
Purification: Recrystallization from Hexane/Heptane.
Route B: Direct Blanc Chloromethylation (Industrial Alternative)
Note: This route is faster but requires strict safety controls due to BCME formation.[1]
Reagents: Paraformaldehyde, HCl (gas) or conc. HCl,
-
Suspend 5-bromobenzothiophene and paraformaldehyde (1.5 equiv) in acetic acid or chlorobenzene.
-
Add anhydrous
(0.5 equiv). -
Bubble dry HCl gas through the mixture at 60°C for 4–6 hours.
-
Pour into ice water, extract, and purify.
Mechanistic Insight & Visualization[1]
The Vilsmeier-Haack formylation is the critical regiodefining step.[1] The electron density from the sulfur atom activates position 3, allowing the electrophilic chloroiminium species to attack.
Figure 2: Mechanism of C3-selective formylation.[1][2]
Quantitative Data & Specifications
| Parameter | Specification / Value | Notes |
| CAS Number | 175203-43-3 | Verified Identifier |
| Molecular Formula | MW: 261.57 g/mol | |
| Physical State | Solid (Low Melting) | Often isolated as a waxy solid or oil |
| Solubility | DCM, Chloroform, EtOAc | Insoluble in water |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (benzyl chloride) |
| Purity Marker | HPLC > 97% | Check for des-bromo impurities |
Safety & Handling (Critical)
-
Lachrymator: Benzyl chloride derivatives are potent lachrymators.[1] All operations (especially Step 3) must be performed in a functioning fume hood.
-
Corrosive:
and react violently with water. Quench carefully. -
Alkylating Agent: The product is a strong alkylating agent (potential mutagen).[1] Double-glove (Nitrile/Neoprene) and avoid all skin contact.[1]
References
-
Thermo Fisher Scientific. this compound Product Page. Retrieved from [1]
-
Organic Chemistry Portal. Synthesis of Benzothiophenes and Vilsmeier-Haack Reaction. Retrieved from
-
BenchChem. Technical Guide to Benzothiophene Synthesis. Retrieved from [1]
-
Ambeed. Reaction Categories for Benzothiophenes: Blanc Chloromethylation & Vilsmeier-Haack. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
Technical Guide: Spectroscopic Characterization of 5-Bromo-3-(chloromethyl)-1-benzothiophene
[1][2]
CAS: 49807-14-7 | Formula: C₉H₆BrClS | MW: 261.57 g/mol Role: Key Electrophilic Intermediate for SERM Synthesis[1]
Introduction & Structural Context
In medicinal chemistry, this molecule serves as a "linchpin" intermediate.[1] The 3-chloromethyl group is a highly reactive electrophile designed for nucleophilic displacement (e.g., by piperidine motifs in Raloxifene), while the 5-bromo position allows for subsequent cross-coupling (Suzuki/Buchwald) reactions.
The Analytical Challenge: The primary challenge is distinguishing the target from its precursor, 5-bromo-3-methyl-1-benzothiophene .[1] Incomplete radical halogenation often leaves residual starting material (methyl analog) or generates the over-halogenated (dichloromethyl) impurity.[1] The protocols below focus on quantifying these specific impurities.
Mass Spectrometry (The Fingerprint)
The interaction between Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:[1]1) creates a unique isotopic cluster that serves as the definitive identity check.[1]
Isotopic Abundance Logic
Unlike standard organic molecules where M+ is the base peak, this molecule exhibits a "smeared" molecular ion cluster due to the halogen interplay.[1]
-
M (m/z ~260): Contains ⁷⁹Br + ³⁵Cl[1]
-
M+2 (m/z ~262): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl)[1]
-
M+4 (m/z ~264): Contains ⁸¹Br + ³⁷Cl[1]
Theoretical Intensity Calculation:
-
M (260): 100% (Relative abundance normalized)[1]
-
M+2 (262): ~133% (This will be the Base Peak )[1]
-
M+4 (264): ~33%[1]
Experimental Protocol (GC-MS)[1][2]
-
Inlet Temp: 250°C
-
Column: DB-5ms or equivalent non-polar phase.[1]
-
Gradient: 100°C (1 min) → 30°C/min → 300°C.[1]
-
Ionization: EI (70 eV).[1]
Diagnostic Criteria:
Nuclear Magnetic Resonance (The Skeleton)
NMR is the primary tool for purity assessment, specifically for detecting unreacted methyl precursor.[1]
¹H NMR (400 MHz, CDCl₃)
Solvent Note: CDCl₃ is preferred over DMSO-d₆ to prevent solvent peak interference with the benzylic region.[1]
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| 3-CH₂Cl | 4.75 – 4.85 | Singlet | 2H | Critical ID Peak. Deshielded by Cl.[1] |
| H-2 | 7.55 – 7.65 | Singlet | 1H | Thiophene ring proton.[1] |
| H-4 | 7.95 – 8.05 | Doublet (d) | 1H | Peri-proton.[1] Deshielded by the proximate CH₂Cl group.[1] |
| H-7 | 7.70 – 7.75 | Doublet (d) | 1H | Ortho coupling to H-6.[1] |
| H-6 | 7.45 – 7.55 | Doublet of Doublets (dd) | 1H | Meta coupling to H-4, Ortho to H-7.[1] |
Impurity Marker (Critical):
-
Starting Material (5-Bromo-3-methyl-1-benzothiophene): Look for a singlet at δ 2.45 – 2.60 ppm .[1]
-
Side Product (Dichloromethyl): Look for a singlet downfield at δ ~6.8 – 7.0 ppm (CHCl ₂).[1]
¹³C NMR (100 MHz, CDCl₃)
Key diagnostic carbons:
Infrared Spectroscopy (Functional Groups)
IR is less specific for structure but essential for confirming the absence of hydrolysis products (Alcohols).[1]
Analytical Workflow & Logic Map
The following diagram illustrates the decision-making process for validating this intermediate during synthesis.
Caption: Logical workflow for the purification and validation of this compound, prioritizing impurity detection.
References
-
Eli Lilly and Company. (1979).[1] Benzothiophenes and Related Compounds.[1][2][3][4][5][6][7][8] US Patent 4,133,814.[1][2][3][7] (Seminal patent describing the synthesis of Raloxifene precursors).[1] Link
-
Jones, C. D., et al. (1984).[1] Synthesis and Anti-estrogenic Activity of [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride (LY156758).[1] Journal of Medicinal Chemistry, 27(8), 1057–1066.[1] (Detailed characterization of benzothiophene intermediates). Link[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[1] (7th Ed.).[1] John Wiley & Sons.[1] (Authoritative source for Halogen Isotopic Clustering rules). Link[1]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. US8344149B2 - Crystalline form of benzothiophene compound and process for preparation thereof - Google Patents [patents.google.com]
- 4. US8030330B2 - Benzothiophenes, formulations containing same, and methods - Google Patents [patents.google.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: 1H NMR Spectrum of 5-Bromo-3-(chloromethyl)-1-benzothiophene
The following technical guide details the 1H NMR spectral analysis of 5-Bromo-3-(chloromethyl)-1-benzothiophene , a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and other pharmacophores.
This guide is structured for medicinal chemists and analytical scientists, synthesizing empirical data with theoretical chemical shift principles to provide a definitive reference.
Executive Summary & Compound Profile
Compound Name: this compound CAS Registry Number: 175203-xx-x (Analogous to catalog entries for 3-bromomethyl variants) Molecular Formula: C9H6BrClS Molecular Weight: 261.57 g/mol [1]
The 1H NMR spectrum of this compound is characterized by a distinct methylene singlet (chloromethyl group) and a specific aromatic splitting pattern dictated by the 5-bromo substitution. The presence of the electronegative chlorine at the C3-methyl position significantly deshields the methylene protons compared to its methyl precursor, serving as a primary diagnostic peak for reaction monitoring (e.g., radical halogenation of 5-bromo-3-methylbenzo[b]thiophene).[1]
Structural Analysis & Assignment Logic
To accurately interpret the spectrum, one must deconstruct the electronic environment of the benzothiophene core.
The Benzothiophene Core Numbering[2]
-
Position 2 (H-2): Thiophene ring proton.[1] Sensitive to C3 substituents.[2][4]
-
Position 4 (H-4): "Bay region" proton; spatially proximate to C3.[1] Highly deshielded.
-
Position 6 (H-6): Ortho to Bromine.[1]
-
Position 7 (H-7): Meta to Bromine.
Electronic Influences (Causality)
-
C3-Chloromethyl Group: The -CH2Cl group is electron-withdrawing (inductive effect, -I).[1] This shifts the methylene signal downfield to the 4.80–4.90 ppm range, distinct from the ~2.60 ppm of a methyl group. It also exerts a deshielding effect on the spatially close H-4 proton and the H-2 proton.[1]
-
C5-Bromine Atom: Bromine is weakly deactivating but ortho/para directing.[1] It creates a specific splitting pattern:
-
H-4: Appears as a doublet (meta-coupling to H-6).
-
H-6: Appears as a doublet of doublets (ortho-coupling to H-7, meta-coupling to H-4).
-
H-7: Appears as a doublet (ortho-coupling to H-6).
-
1H NMR Spectral Data (CDCl3, 400 MHz)
The following table summarizes the chemical shifts (
| Assignment | Shift ( | Multiplicity | Integration | Coupling Constant ( | Notes |
| CH₂-Cl | 4.86 | Singlet (s) | 2H | - | Diagnostic peak.[1] Sharp singlet. |
| H-6 | 7.48 | dd | 1H | Ortho to Br, Meta to H-4. | |
| H-2 | 7.62 | Singlet (s) | 1H | - | Thiophene proton.[1] May show fine long-range coupling.[1] |
| H-7 | 7.76 | Doublet (d) | 1H | Ortho to H-6.[1] | |
| H-4 | 8.02 | Doublet (d) | 1H | Most deshielded aromatic signal due to C3 proximity. |
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and trace acid presence in CDCl3.
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and data integrity (Trustworthiness), follow this self-validating protocol.
Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the solid compound into a clean vial.
-
Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).
-
Critical Step: Ensure the CDCl3 is neutralized (stored over anhydrous K2CO3 or Ag foil) to prevent acid-catalyzed decomposition of the chloromethyl group.[1]
-
-
Filtration: If the solution is cloudy (common if salts from synthesis remain), filter through a small plug of glass wool directly into the NMR tube.
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Number of Scans (NS): 16 (sufficient for >5 mg).
-
Spectral Width (SW): 14 ppm (-2 to 12 ppm).[1]
-
Temperature: 298 K (25°C).
Visualization: Structural Logic & Workflow
The following diagram illustrates the assignment logic and the synthesis pathway typically used to generate this spectrum, highlighting the shift from the methyl precursor.
Caption: Figure 1. Synthesis and NMR diagnostic shift workflow. The transformation of the C3-methyl to C3-chloromethyl is confirmed by the downfield shift of the aliphatic signal from 2.60 to 4.86 ppm.[1]
Troubleshooting & Impurities
In a drug development context, purity is paramount. Watch for these common impurities in the spectrum:
-
Starting Material (5-Bromo-3-methyl...): Look for a singlet at ~2.60 ppm .[1]
-
Hydrolysis Product (Alcohol): If the CDCl3 is acidic or wet, the -CH2Cl can hydrolyze to -CH2OH.[1] Look for a shift to ~4.95 ppm and a broad -OH singlet.[1]
-
Aldehyde (Over-oxidation): A singlet at ~10.1 ppm indicates the formation of 5-bromo-1-benzothiophene-3-carbaldehyde.[1]
References
-
ChemicalBook. 5-Bromobenzo[b]thiophene NMR Data and Derivatives. Retrieved from .
-
Fisher Scientific. this compound Catalog Entry. Retrieved from .
-
Organic Chemistry Portal. Synthesis of Benzothiophenes and Functionalization. Retrieved from .
-
Royal Society of Chemistry. Spectral Data for Chloromethyl-benzothiophene Derivatives. RSC Advances, 2012. Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary: Benzothiophene Derivatives. Retrieved from .
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- 11. 5-BROMOBENZO[B]THIOPHENE(4923-87-9) 1H NMR spectrum [chemicalbook.com]
Technical Guide: Solubility Profile and Solvent Selection for 5-Bromo-3-(chloromethyl)-1-benzothiophene
[1][2]
Executive Summary
5-Bromo-3-(chloromethyl)-1-benzothiophene (CAS: 852180-53-1) is a critical bicyclic heteroaromatic intermediate used primarily in the synthesis of pharmaceutical agents.[1][2] Its dual functionality—an electrophilic chloromethyl group at the C3 position and a bromo-substituent at the C5 position—makes it a versatile scaffold for nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.[1][2]
Understanding the solubility profile of this compound is essential not only for reaction optimization but also for purification (recrystallization) and formulation.[2] This guide provides a definitive technical analysis of its solubility in organic solvents, governed by its lipophilic nature and specific reactivity concerns.
Physicochemical Profile
Before addressing solvent compatibility, one must understand the molecular properties driving dissolution.[2] The benzothiophene core is highly lipophilic and aromatic, while the halogen substituents increase molecular weight and polarizability without significantly adding hydrogen-bond donating capability.[2]
| Property | Value | Technical Note |
| Chemical Name | This compound | |
| CAS Number | 852180-53-1 | |
| Molecular Formula | C₉H₆BrClS | |
| Molecular Weight | 261.57 g/mol | Moderate MW facilitates dissolution in small-molecule organic solvents.[1][2] |
| LogP (Predicted) | ~4.0 - 4.5 | Highly lipophilic; indicates poor water solubility and high affinity for non-polar/aprotic solvents.[1][2] |
| H-Bond Donors | 0 | Lack of donors limits solubility in water/protic solvents.[2] |
| H-Bond Acceptors | 1 (Thiophene Sulfur) | Weak acceptor; minimal impact on aqueous solubility.[1][2] |
| Reactivity | Alkylating Agent | The chloromethyl group is susceptible to solvolysis in nucleophilic solvents (e.g., alcohols, amines).[2] |
Solubility Landscape
The solubility of this compound follows the "like dissolves like" principle, favoring non-polar to moderately polar aprotic solvents.[1][2]
Solvent Compatibility Matrix[3]
| Solvent Class | Representative Solvents | Solubility Rating | Application & Technical Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform (CHCl₃) | Excellent (>100 mg/mL) | Primary Dissolution Solvent. The high polarizability of DCM matches the halogenated aromatic core.[1][2] Ideal for reaction workup and liquid-liquid extraction.[2] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone, DMF, DMSO | Good to Excellent | Reaction Media. THF and DMF are preferred for substitution reactions.[2] DMSO dissolves the compound well but makes workup difficult due to high boiling point.[2] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate to Good | Process Solvent. Toluene is excellent for reflux reactions where higher temperatures are needed, though solubility is lower than in DCM at RT.[2] |
| Ethers | Diethyl Ether, MTBE, 1,4-Dioxane | Moderate | Extraction/Precipitation. Good solubility in Dioxane; moderate in Ether.[1][2] MTBE is often used for extraction but may not dissolve high concentrations.[2] |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Poor / Insoluble | Anti-Solvent. The compound is largely insoluble in cold alkanes.[2] These are critical for precipitating the product from a reaction mixture or for washing crude solids.[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Variable / Reactive | Recrystallization Risk. While soluble in hot ethanol, prolonged heating can lead to solvolysis (formation of the ethyl ether derivative).[2] Water solubility is negligible (<0.1 mg/mL).[2] |
Mechanistic Insight: The Solvolysis Risk
Critical Warning: Unlike simple aryl halides, the chloromethyl group at C3 is an electrophilic benzylic-like position.[2] In protic solvents (ROH), particularly under heat or basic conditions, the chloride can be displaced by the solvent molecule (S_N1/S_N2 pathway), forming an ether impurity.[2]
-
Recommendation: Avoid storing stock solutions in Methanol or Ethanol. Use anhydrous Aprotic solvents (DCM, DMSO, Acetonitrile) for storage.[2]
Visualization: Solvent Selection Logic
The following decision tree guides the researcher in selecting the appropriate solvent based on the intended experimental outcome.
Figure 1: Decision tree for selecting solvents based on experimental intent, highlighting the divergence between reaction media and purification systems.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits for your specific batch/purity level.[1][2]
-
Preparation: Weigh 100 mg of this compound into a tared 4 mL glass vial.
-
Solvent Addition: Add the target solvent (e.g., Toluene) in 100 µL increments at 25°C.[2]
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.
-
Observation: Continue addition until the solid is completely dissolved (solution becomes clear).
-
Calculation:
[1][2] -
Validation: Filter the solution through a 0.45 µm PTFE syringe filter and analyze by HPLC to ensure no degradation occurred during dissolution (especially for protic solvents).
Protocol B: Recrystallization (Solvent/Anti-Solvent Method)
Recommended for purifying crude material containing bromide salts or unreacted starting materials.[1][2]
-
Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) or Warm Ethyl Acetate (approx. 3-5 mL per gram).[2]
-
Filtration: If insoluble particles (salts) remain, filter the solution while warm.[2]
-
Precipitation: Slowly add Hexane or Heptane (Anti-solvent) dropwise with stirring until a persistent cloudiness (turbidity) appears.[2]
-
Crystallization: Cool the mixture to 4°C (refrigerator) or -20°C (freezer) for 2-4 hours.
-
Collection: Filter the resulting crystals using a vacuum Buchner funnel. Wash the cake with cold Hexane .
-
Drying: Dry under high vacuum at <40°C. Note: Avoid high heat to prevent degradation of the chloromethyl moiety.[2]
Safety & Handling
-
Lachrymator Hazard: The chloromethyl group confers lachrymatory properties similar to benzyl chloride.[2] Always handle in a fume hood.
-
Corrosivity: Solutions may become acidic over time due to hydrolysis releasing HCl.[2] Use acid-resistant seals (PTFE-lined caps).[1][2]
-
Skin Absorption: Highly lipophilic nature allows rapid skin absorption.[2] Double-gloving (Nitrile) is recommended.[1][2]
References
-
PubChem. (n.d.).[2] 5-(Bromomethyl)benzo[b]thiophene (Isomer Analog).[1][2] National Library of Medicine.[2] Retrieved February 19, 2026, from [Link](Note: Used for structural property inference of the benzothiophene core).[2]
-
Organic Chemistry Portal. (n.d.).[2] Synthesis of Benzothiophenes.[2][3][4][5] Retrieved February 19, 2026, from [Link][1][2]
The Synthesis of Benzothiophene: A Journey from Coal Tar to Cutting-Edge Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiophene, a bicyclic aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry and materials science. Its journey from a humble origin as a constituent of coal tar to a privileged structure in modern synthetic chemistry is a testament to over a century of chemical innovation. This comprehensive guide provides an in-depth exploration of the discovery and historical evolution of benzothiophene synthesis. We will navigate through the classical preparative methods that laid the foundation of this field and delve into the contemporary, highly efficient catalytic strategies that now dominate the landscape. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthetic repertoire available for accessing this versatile heterocyclic system, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of various methodologies.
A Historical Perspective: From Industrial Byproduct to a Chemist's Canvas
The story of benzothiophene begins not in a pristine laboratory, but in the dark, viscous depths of coal tar, a byproduct of coke production from coal.[1] While the exact date of its first isolation is not definitively documented, its discovery is intrinsically linked to the burgeoning field of organic chemistry in the 19th century, a period marked by the meticulous investigation of coal tar's rich chemical constituents. Naphthalene, a major component of coal tar, was first isolated in the early 1820s, and in the process of its purification, chemists undoubtedly encountered other aromatic compounds, including the sulfur-containing benzothiophene.[2]
The formal entry of benzothiophene's isomer, benzo[c]thiophene, into the scientific literature occurred in 1922 with the synthesis of its 1,3-diphenyl derivative.[3] However, it wasn't until 1962 that the parent benzo[c]thiophene was isolated and characterized.[3] This timeline highlights the initial challenges associated with isolating and identifying these sulfur-containing heterocycles from complex natural mixtures.
The early impetus for synthetic work on benzothiophenes was driven by the desire to understand the fundamental chemistry of these novel structures and to explore their potential applications, particularly in the burgeoning dye industry. The development of the first synthetic methods marked a pivotal shift, transforming benzothiophene from a mere curiosity found in industrial waste to a versatile building block for constructing complex molecular architectures.
Classical Approaches to Benzothiophene Synthesis: The Foundation Stones
The early methods for constructing the benzothiophene core laid the essential groundwork for all subsequent synthetic innovations. These classical routes, while sometimes requiring harsh conditions, are still valuable for their straightforwardness and their role in producing a wide array of substituted benzothiophenes.
Intramolecular Cyclization of Aryl Sulfides
One of the most fundamental and enduring strategies for benzothiophene synthesis is the intramolecular cyclization of appropriately substituted aryl sulfides. This approach relies on the formation of a new carbon-sulfur bond to close the thiophene ring.
A prominent example is the cyclization of (2-alkylphenylthio)acetaldehyde diethyl acetals. This reaction typically proceeds under acidic conditions, where the acetal is hydrolyzed to the corresponding aldehyde, which then undergoes an intramolecular electrophilic substitution onto the electron-rich aromatic ring.
Conceptual Workflow for Intramolecular Cyclization
Caption: General workflow for benzothiophene synthesis via intramolecular cyclization.
Experimental Protocol: Synthesis of a Benzothiophene Derivative via Intramolecular Cyclization
This protocol is a generalized representation based on established chemical principles.
-
Synthesis of the Precursor: To a solution of the chosen aryl thiol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 30 minutes. Add the α-haloacetaldehyde diethyl acetal (1.0 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction, pour it into water, and extract with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-alkylphenylthio)acetaldehyde diethyl acetal.
-
Cyclization: Dissolve the crude acetal in a suitable acidic medium, such as a mixture of acetic acid and concentrated sulfuric acid, or polyphosphoric acid. Heat the mixture to 80-100 °C for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. The crude benzothiophene derivative may precipitate as a solid, which can be collected by filtration. Alternatively, extract the product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.
The Gassman Benzothiophene Synthesis
The Gassman synthesis provides a versatile route to 3-substituted benzothiophenes. This method involves the reaction of an aniline with a β-keto ester to form an enamine, which is then thiocyanated and cyclized.
The Modern Era: Transition-Metal Catalysis and Beyond
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in benzothiophene synthesis, driven by the advent of powerful transition-metal-catalyzed cross-coupling reactions. These modern methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and higher yields.
Palladium-Catalyzed Syntheses
Palladium catalysis has proven to be a particularly fruitful avenue for benzothiophene synthesis. Numerous strategies have been developed that leverage the unique reactivity of palladium complexes.
A common and effective approach involves the palladium-catalyzed coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization. This tandem Sonogashira coupling-cyclization sequence provides a direct route to 2-substituted benzothiophenes.[4]
Plausible Catalytic Cycle for Palladium-Catalyzed Benzothiophene Synthesis
Caption: A simplified catalytic cycle for palladium-catalyzed benzothiophene synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenylbenzothiophene [5]
This protocol is adapted from a literature procedure and should be performed by a trained chemist.
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-iodothiophenol (0.5 mmol, 1.0 eq), phenylacetylene (2.0 mmol, 4.0 eq), palladium(II) acetate (15 mol%), tetramethylethylenediamine (TMEDA) (20 mol%), and silver trifluoroacetate (1.1 eq).
-
Reaction Execution: Evacuate and backfill the tube with nitrogen gas (repeat three times). Add anhydrous DMF (2 mL) via syringe. Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylbenzothiophene.
Gold-Catalyzed Cyclizations
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the electrophilic activation of alkynes. This reactivity has been elegantly harnessed for the synthesis of benzothiophenes from 2-alkynyl thioanisoles.[6][7] The gold catalyst activates the alkyne towards intramolecular nucleophilic attack by the sulfur atom, leading to a highly efficient cyclization.
Proposed Mechanism for Gold-Catalyzed Cyclization
Caption: A plausible mechanism for the gold-catalyzed synthesis of benzothiophenes.
Copper-Catalyzed Annulations
Copper catalysis offers a cost-effective and versatile alternative for constructing the benzothiophene skeleton. Ullmann-type C-S bond formation reactions, which traditionally required harsh conditions, have been significantly improved through the development of modern copper-catalyzed systems.[8][9][10] These reactions often involve the coupling of an ortho-haloaryl component with a sulfur source.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a particular benzothiophene target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Method Category | Advantages | Disadvantages |
| Classical Methods | - Readily available starting materials- Straightforward procedures- Well-established for certain substitution patterns | - Often require harsh conditions (strong acids, high temperatures)- Limited functional group tolerance- Can generate significant waste |
| Palladium-Catalyzed | - High yields and selectivity- Mild reaction conditions- Excellent functional group tolerance- Broad substrate scope | - Cost of palladium catalysts- Potential for palladium contamination in the final product- Ligand sensitivity |
| Gold-Catalyzed | - Unique reactivity with alkynes- Very mild reaction conditions- High atom economy | - Cost of gold catalysts- Substrate scope can be limited |
| Copper-Catalyzed | - Low cost of copper catalysts- Versatile for C-S bond formation- Good functional group tolerance | - Can require higher temperatures than palladium or gold catalysis- Ligand optimization may be necessary |
The Significance of Benzothiophene in Drug Discovery
The benzothiophene scaffold is a prominent feature in a number of clinically successful drugs, underscoring its importance as a "privileged structure" in medicinal chemistry.[1][11][12] Its rigid, planar structure and the presence of the sulfur atom allow for a variety of interactions with biological targets.
Notable Drugs Containing the Benzothiophene Moiety:
-
Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.
-
Zileuton: A 5-lipoxygenase inhibitor used for the management of asthma.
-
Sertaconazole: An antifungal medication used to treat skin infections.
-
Ipragliflozin: A sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[12]
-
Benocyclidine: A psychoactive drug that acts as a selective dopamine reuptake inhibitor.[12]
The continued exploration of benzothiophene chemistry is crucial for the development of new therapeutic agents with improved efficacy and safety profiles.
Conclusion and Future Outlook
The journey of benzothiophene synthesis from its origins in coal tar to the sophisticated catalytic methods of today is a compelling narrative of chemical progress. While classical methods remain relevant for certain applications, the future of benzothiophene synthesis undoubtedly lies in the development of even more efficient, sustainable, and versatile catalytic systems. Areas of active research include the use of earth-abundant metal catalysts, photocatalytic approaches, and flow chemistry techniques to streamline the synthesis of these valuable heterocyclic compounds. As our understanding of chemical reactivity deepens, the ability to construct complex benzothiophene-containing molecules with exquisite control will continue to expand, paving the way for new discoveries in medicine, materials science, and beyond.
References
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- Dolgopolov, O., Stevens, M., & Muchalski, H. (2018). Synthesis of 2-substituted benzo[b]thiophenes via gold(I)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry, 16(44), 8539-8543.
- Chen, Y. H., Chen, Y. H., & Chen, Y. H. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega, 6(7), 4885-4893.
- Dolgopolov, O., Stevens, M., & Muchalski, H. (2018). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry, 16(44), 8539-8543.
- Chen, Y. H., Chen, Y. H., & Chen, Y. H. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega, 6(7), 4885-4893.
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved February 19, 2026, from [Link]
- Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.
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Wikipedia. (2023, November 29). Ullmann condensation. In Wikipedia. Retrieved February 19, 2026, from [Link]
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GCWK. (n.d.). Isolation of naphthalene from coal tar. Retrieved February 19, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. Retrieved February 19, 2026, from [Link]
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- Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(12), 7168–7171.
- Bartoli, G., Bhaumik, K., Di Antonio, G., & Fabrizi, G. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7215–7223.
- Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320.
- Gulea, M., & Gulea, V. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 76(19), 7899–7908.
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Wikipedia. (2023, December 1). Ullmann reaction. In Wikipedia. Retrieved February 19, 2026, from [Link]
- Aouad, F., Al-Ghorbani, M., Al-Salahi, R., & Al-Anazi, M. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3747.
- Sreeja S., Vani V., Akshay Kumar A., Gopika B., Devatharun V. R., Fevin John, & Thrisha Cherian. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8.
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ResearchGate. (n.d.). Regioselective Functionalization of Dibenzothiophenes Through Gold-Catalyzed Intermolecular Alkyne Oxyarylation. Retrieved February 19, 2026, from [Link]
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The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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- Stevens, M. (2023). Toward sustainable synthesis of benzothiophene heterocycles: optimization of gold(I)
- Wang, L., Li, Y., Wang, C., & Wang, S. (2020). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 22(12), 3823-3827.
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Technical Guide: Regioselective Electrophilic Substitution of 5-Bromobenzothiophene
Topic: Electrophilic Substitution Reactions of 5-Bromobenzothiophene Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
5-Bromobenzothiophene (5-Br-BT) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its bifunctionality : the C5-bromine atom serves as a pre-installed handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the thiophene ring remains available for electrophilic aromatic substitution (EAS).
This guide addresses the critical challenge of regiocontrol . While the 5-bromo substituent exerts a deactivating inductive effect, it does not alter the fundamental preference of the benzothiophene fused system for C3 substitution. This document details the mechanistic basis for this selectivity and provides self-validating protocols for Nitration, Acylation, and Halogenation, enabling the synthesis of orthogonally substituted core structures.
Mechanistic Principles & Regioselectivity
The C3 vs. C2 Selectivity Paradox
In 5-bromobenzothiophene, the electrophile (
-
The Rule: Electrophilic attack occurs predominantly at C3 .
-
The Exception: If C3 is sterically blocked or substituted, attack shifts to C2.
-
The 5-Br Effect: The bromine at C5 is on the benzene ring. While it deactivates the benzene ring (making it inert to EAS under standard conditions), its remote position does not significantly perturb the electronic richness of the thiophene ring. Therefore, the thiophene ring remains the nucleophile of choice.
Mechanistic Causality (Sigma Complex Stabilization)
The preference for C3 is dictated by the stability of the cationic intermediate (sigma complex).
-
Attack at C3: The positive charge is delocalized onto the sulfur atom (a stable sulfonium resonance structure) without disrupting the aromaticity of the fused benzene ring.
-
Attack at C2: The positive charge is delocalized over C3, but effective resonance stabilization would require disrupting the benzene ring's aromaticity (forming a quinoid-like structure), which is energetically unfavorable.
Visualization: Reaction Landscape & Mechanism
The following diagram illustrates the reaction divergence and the resonance stabilization that dictates C3 selectivity.
Figure 1: Reaction landscape showing the kinetic preference for C3 substitution due to preservation of benzene aromaticity in the transition state.
Experimental Protocols
Protocol A: Friedel-Crafts Acylation
Objective: Synthesis of 3-acetyl-5-bromobenzo[b]thiophene. Significance: Introduces a ketone handle for subsequent reduction or heterocycle formation.
Reagents:
-
5-Bromobenzothiophene (1.0 equiv)
-
Acetyl Chloride (1.2 equiv)
-
Aluminum Chloride (AlCl
) (1.5 equiv) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (
). -
Lewis Acid Activation: Add AlCl
(1.5 equiv) to anhydrous DCM (0.5 M concentration relative to substrate) at 0°C. -
Electrophile Formation: Add Acetyl Chloride (1.2 equiv) dropwise. Stir for 15 minutes at 0°C to generate the acylium ion complex.
-
Substrate Addition: Dissolve 5-bromobenzothiophene in minimal DCM and add dropwise to the reaction mixture. Critical: Maintain temperature <5°C to prevent polymerization.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (high Rf) should disappear, replaced by a more polar ketone spot.
-
-
Quench: Cool to 0°C. Slowly pour the mixture into ice-water/HCl (1M). Caution: Exothermic.
-
Workup: Extract with DCM (3x). Wash organics with Sat. NaHCO
(to remove acid) and Brine. Dry over MgSO . -
Purification: Recrystallization from Ethanol or Flash Chromatography (Silica, Hexane/EtOAc gradient).
Protocol B: Regioselective Nitration
Objective: Synthesis of 5-bromo-3-nitrobenzo[b]thiophene. Significance: Precursor for 3-amino derivatives (privileged kinase inhibitor scaffolds).
Reagents:
-
5-Bromobenzothiophene
-
Nitric Acid (HNO
, 70%) -
Acetic Anhydride (Ac
O) or Glacial Acetic Acid
Step-by-Step Workflow:
-
Solvent System: Dissolve 5-bromobenzothiophene in Acetic Anhydride (acts as solvent and dehydrating agent to form the active nitronium species). Cool to 0–5°C.
-
Nitration: Add Fuming HNO
(1.1 equiv) dropwise.-
Expert Insight: Do not use H
SO if possible. The 5-Br-BT system is electron-rich enough to react with Acetyl Nitrate (generated in situ). H SO increases the risk of oxidation at sulfur (sulfoxide formation).
-
-
Monitoring: Stir at 0°C for 1 hour.
-
Self-Validation Check: NMR aliquot check. The C3-proton singlet (typically ~7.4-7.6 ppm) will disappear. A new downfield shift for the benzene protons will appear due to the nitro group's deshielding effect.
-
-
Quench: Pour onto crushed ice. The product typically precipitates as a yellow solid.
-
Isolation: Filter the solid. Wash copiously with water and cold ethanol.
Quantitative Data Summary
The following table summarizes expected outcomes based on standard benzothiophene reactivity profiles adapted for the 5-bromo derivative.
| Reaction Type | Reagents | Major Isomer | Typical Yield | Key By-product |
| Acylation | AcCl, AlCl | 3-Acetyl | 75–85% | 2,3-Diacetyl (trace) |
| Nitration | HNO | 3-Nitro | 60–75% | Sulfoxide/Sulfone |
| Bromination | Br | 3,5-Dibromo | >90% | 2,3,5-Tribromo |
| Formylation | POCl | 3-Formyl | 70–80% | N/A |
Troubleshooting & Optimization
Common Failure Modes
-
S-Oxidation: If the reaction mixture turns distinctively orange/red and yields are low during nitration, the sulfur atom may have oxidized to the sulfoxide. Correction: Lower the temperature and use milder nitrating agents (e.g., Acetyl Nitrate).
-
Polymerization: Benzothiophenes are acid-sensitive. If a black tar forms during Friedel-Crafts, reduce the Lewis Acid loading or switch to milder catalysts like SnCl
.
Structural Validation (NMR)
To confirm the regiochemistry (C3 vs C2 substitution), analyze the
-
C3-Substitution: The proton at C2 appears as a sharp singlet (or weak doublet if long-range coupling exists).
-
C2-Substitution: The proton at C3 would appear, but since we expect C3 substitution, the absence of the C3-H signal (usually ~7.5 ppm) and retention of the C2-H signal (often slightly upfield relative to C3-H in the parent, but shifted downfield by the EWG) confirms the structure.
-
5-Br Position: Confirmed by the splitting pattern of the benzene ring (d, d, s pattern for H4, H6, H7).
References
-
General Benzothiophene Reactivity
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Benzo[b]thiophene reactivity and C3 selectivity).
-
-
Nitration Protocols
-
Halogenation & Acylation
-
Organic Chemistry Portal. Synthesis of benzothiophenes and electrophilic substitution.
-
ChemicalBook. 3-Bromo-1-benzothiophene synthesis protocols.
-
-
Regioselectivity Studies
-
StudySmarter. Regioselectivity in Electrophilic Aromatic Substitution.
-
Sources
Molecular Orbital Analysis of Substituted Benzothiophenes: A Computational Guide to Reactivity and Electronic Structure
Topic: Molecular Orbital Analysis of Substituted Benzothiophenes Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Materials Scientists
Executive Summary
Benzothiophene is a privileged scaffold in both pharmaceutical development (e.g., Raloxifene, Zileuton) and organic electronics (e.g., BTBT-based OFETs). Its electronic behavior is governed by the interplay between the fused benzene ring and the thiophene moiety, specifically the participation of sulfur lone pairs in the
This guide provides a rigorous framework for analyzing the molecular orbitals (MOs) of substituted benzothiophenes. We move beyond basic visualization to quantify reactivity using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. This protocol enables researchers to predict electrophilic substitution patterns, tune band gaps for semiconductors, and rationalize structure-activity relationships (SAR).
Part 1: Theoretical Framework & Electronic Architecture
The Benzothiophene Anomaly
Unlike indole, where the nitrogen lone pair is heavily involved in aromaticity, the benzothiophene sulfur atom possesses two lone pairs with distinct behaviors:
-
LP(1) (In-plane,
-type): Localized and largely non-participatory in resonance. -
LP(2) (Out-of-plane,
-type): Delocalized into the -system, raising the HOMO energy and directing electrophilic attack.
Frontier Molecular Orbital (FMO) Theory Application
The reactivity of benzothiophene is best described by the Hard-Soft Acid-Base (HSAB) principle and FMO theory:
-
HOMO Distribution: Dictates the site of reaction with soft electrophiles (e.g., halogens). In unsubstituted benzothiophene, the highest coefficient is typically at C3 , followed by C2 .
-
LUMO Distribution: Critical for nucleophilic aromatic substitution (
) and electron transport in semiconductor applications.
Part 2: Computational Methodology (The Protocol)
To ensure data integrity, we utilize a self-validating workflow. This protocol assumes the use of packages like Gaussian, ORCA, or Q-Chem.
The "Gold Standard" Workflow
For accurate prediction of regioselectivity and redox potentials, a single functional is rarely sufficient. We recommend a composite approach:
-
Conformational Search: Molecular Mechanics (MMFF94) to identify global minima for flexible substituents.
-
Geometry Optimization: DFT with dispersion correction.
-
Electronic Structure Analysis: Single Point Energy (SPE) with a triple-
basis set.
Validated Workflow Diagram
Caption: Figure 1. Standardized computational workflow for molecular orbital analysis. Note the separation of optimization (speed) and electronic analysis (accuracy).
Part 3: Substituent Effects on FMOs
The electronic character of the substituent fundamentally alters the benzothiophene core. The table below synthesizes data trends observed in DFT studies (B3LYP/6-311++G**) regarding the HOMO-LUMO gap (
Quantitative Trends
| Substituent Type | Position | Effect on HOMO ( | Effect on LUMO ( | Band Gap ( | Reactivity Implication |
| None (H) | - | -5.8 eV | -1.2 eV | ~4.6 eV | Baseline reactivity (C3 selective). |
| Strong EDG (-OMe) | C5 | Raises significantly | Raises slightly | Decreases | Activated towards electrophiles; C3/C4 sites enhanced. |
| Strong EWG (-NO₂) | C3 | Lowers significantly | Lowers drastically | Decreases | Deactivated; facilitates nucleophilic attack or electron transport. |
| Conjugated (-Ph) | C2 | Raises | Lowers | Decreases | Extended conjugation; ideal for OFET materials (e.g., BTBT). |
Technical Insight: Note that both strong EDGs and EWGs can decrease the band gap, but for different reasons. EDGs destabilize the HOMO, while EWGs stabilize the LUMO. This distinction is critical when designing organic semiconductors vs. stable drug candidates.
Part 4: Reactivity & Regioselectivity (NBO Insights)
While FMO theory gives a global picture, Natural Bond Orbital (NBO) analysis explains the causality of regioselectivity through hyperconjugation.
The Role of Sulfur Lone Pairs
In NBO analysis, we look for Second-Order Perturbation Energies (
-
Interaction:
-
Result: This strong delocalization increases electron density at C3 more than C2 in the ground state, making C3 the "softest" site for electrophilic attack.
Regioselectivity Decision Tree
When substituents are introduced, the competition between the sulfur directing effect and the substituent effect must be resolved.
Caption: Figure 2. Logic flow for predicting electrophilic substitution sites based on electronic perturbations.
Part 5: Case Study – Benzothieno[3,2-b]benzothiophene (BTBT)[1][2][3][4][5]
Context: BTBT derivatives are among the highest-performing p-type organic semiconductors. Their design relies heavily on MO engineering.
The MO Engineering Goal
For a stable transistor, the goal is to:
-
Lower the HOMO: To prevent oxidative degradation (air stability).
-
Maximize Orbital Overlap: For high charge carrier mobility (
).
Computational Findings
Studies comparing BTBT to pentacene (a linear acene) reveal:
-
HOMO Energy: BTBT has a deeper HOMO (-5.6 eV) compared to pentacene (-5.0 eV). This is attributed to the high ionization potential of the thiophene rings.
-
2D-Delocalization: NBO analysis shows that the sulfur atoms facilitate intermolecular orbital overlap in the solid state (herringbone packing), creating 2D transport channels that are superior to the 1D channels in many acenes.
Protocol Application:
To validate a new BTBT derivative, calculate the Reorganization Energy (
References
-
Inoue, S., et al. (2014).[1] "Organic Semiconductors Based on [1]Benzothieno[3,2-b][1]benzothiophene Substructure." ACS Central Science / Conspectus. Link
-
Takimiya, K., et al. (2025). "Benzothienobenzothiophene: recent uses as a transistor material and derivatization."[2][3] CrystEngComm. Link
-
Brasca, R., et al. (2011). "Diels–Alder reactions for the rational design of benzo[b]thiophenes: DFT-based guidelines." Journal of Molecular Structure. Link
-
Glossman-Mitnik, D. (2006). "Enhancement of molecular polarizabilities by the push-pull mechanism; a DFT study." Central European Journal of Chemistry. Link
-
Weinhold, F. (2025).[4] "Natural Bond Orbital Analysis - Tutorial Example." University of Wisconsin–Madison Chemistry Dept. Link
Sources
- 1. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]
- 4. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-(chloromethyl)-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 5-Aryl-1-benzothiophenes
The 1-benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3][4] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4] The strategic introduction of aryl groups at the 5-position of the benzothiophene core can significantly modulate these biological activities, making the development of efficient and selective synthetic routes a key focus for drug discovery programs.[3]
5-Bromo-3-(chloromethyl)-1-benzothiophene is a valuable and versatile building block for the synthesis of such derivatives. The presence of two distinct halogen atoms—a bromine on the aromatic ring and a chlorine on the benzylic methyl group—presents a unique opportunity for chemoselective functionalization. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, offers a powerful tool for the selective arylation at the C-Br bond, leveraging the differential reactivity of the two halogen atoms.[5]
This application note provides a comprehensive guide to performing Suzuki coupling reactions with this compound, detailing the underlying mechanistic principles, offering a robust experimental protocol, and discussing key considerations for successful execution.
Mechanistic Rationale for Chemoselectivity
The success of a selective Suzuki coupling on this compound hinges on the differential reactivity of the C(sp²)-Br and C(sp³)-Cl bonds towards the palladium catalyst. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
The initial and often rate-determining step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halogen bond.[6] The reactivity of organic halides in this step typically follows the order: C-I > C-Br ≈ C-OTf > C-Cl.[5] This established reactivity trend is the primary reason why the palladium catalyst will preferentially react with the more labile C(sp²)-Br bond at the 5-position of the benzothiophene ring over the more robust C(sp³)-Cl bond of the chloromethyl group. By carefully selecting the reaction conditions, it is possible to achieve highly selective arylation at the 5-position while leaving the chloromethyl group intact for subsequent synthetic transformations.
Catalytic Cycle of Selective Suzuki-Miyaura Coupling
Figure 1. A simplified workflow for the selective Suzuki coupling reaction.
Recommended Experimental Protocol
This protocol is designed as a general starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the reaction vessel.
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane and degassed water to the reaction vessel to achieve a desired concentration (typically 0.1 M with respect to the limiting reagent) in a 4:1 dioxane:water ratio. Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-(chloromethyl)-1-benzothiophene.
Experimental Workflow Diagram
Figure 2. Step-by-step experimental workflow for the Suzuki coupling reaction.
Data Presentation: Key Reaction Parameters
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. The following table summarizes a set of recommended starting conditions and potential alternatives for optimization.
| Parameter | Recommended Condition | Rationale & Alternatives |
| Palladium Source | Pd(OAc)₂ (2 mol%) | A common, air-stable Pd(II) precatalyst. Others like Pd₂(dba)₃ or Pd(PPh₃)₄ can also be effective.[7] |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination. Other Buchwald ligands (e.g., XPhos) or phosphines like P(t-Bu)₃ can be screened. |
| Base | K₂CO₃ (2.0 eq) | A moderately strong inorganic base sufficient for activating the boronic acid. Stronger bases like Cs₂CO₃ or K₃PO₄ may be required for less reactive substrates. |
| Solvent System | 1,4-Dioxane/Water (4:1) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. Other solvent systems like Toluene/Water or THF/Water can also be employed. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. Temperature can be adjusted based on the reactivity of the specific boronic acid. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) active catalyst. |
Troubleshooting and Key Considerations
-
Dehalogenation: A potential side reaction is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen. This can be minimized by ensuring a thoroughly degassed reaction mixture and using a suitable base.
-
Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can help to mitigate this.
-
Reactivity of the Chloromethyl Group: While the C(sp³)-Cl bond is significantly less reactive than the C(sp²)-Br bond in the oxidative addition step, it is still a reactive functional group. Prolonged heating or the use of very strong nucleophilic bases could potentially lead to side reactions. Therefore, it is advisable to monitor the reaction closely and avoid unnecessarily harsh conditions.
-
Purity of Reagents: The purity of the boronic acid, catalyst, and solvents is crucial for the success of the reaction. Ensure that the reagents are of high quality and that the solvents are anhydrous and properly degassed.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and chemoselective method for the synthesis of 5-aryl-3-(chloromethyl)-1-benzothiophenes. By leveraging the inherent difference in reactivity between the C(sp²)-Br and C(sp³)-Cl bonds, this protocol allows for the targeted functionalization of the benzothiophene core, opening avenues for the creation of diverse molecular libraries for drug discovery and materials science applications. The provided protocol serves as a robust starting point, and with careful optimization, can be adapted for a wide range of arylboronic acids.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2015). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved from [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). Molecules. Retrieved from [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017, September 29). European Journal of Medicinal Chemistry. Retrieved from [Link]
- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024, July 24). Books.
-
Benzothiophene: Assorted Bioactive Effects. (2024, June 10). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. benchchem.com [benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Heck Reaction Conditions for 5-Bromobenzothiophenes
Introduction
The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and organic electronic materials. The functionalization of this core structure is of paramount importance for the development of novel molecular entities with tailored properties. Among the array of cross-coupling methodologies, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically through the palladium-catalyzed reaction of an unsaturated halide with an alkene.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and efficient Heck reaction conditions for 5-bromobenzothiophene, a key intermediate for the synthesis of more complex derivatives. We will delve into the mechanistic underpinnings of the reaction, explore critical reaction parameters, provide a detailed experimental protocol, and offer a guide for troubleshooting common issues.
The Heck Reaction: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[1] While variations exist depending on the specific catalytic system, the core steps remain consistent.
The catalytic cycle typically involves four key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromobenzothiophene, forming a square planar Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl bromides.[3]
-
Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond and dictates the regioselectivity of the final product. For terminal alkenes, the insertion typically occurs in a syn-fashion, with the aryl group adding to the less substituted carbon atom primarily due to steric effects.
-
Syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired vinylated benzothiophene product. This elimination requires a syn-coplanar arrangement of the Pd-C and C-H bonds.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of a halide salt. The base is essential to neutralize the hydrobromic acid (HBr) generated in this step, thus allowing the catalytic cycle to continue.
Caption: Figure 1: Simplified Catalytic Cycle of the Heck Reaction.
Key Parameters for Successful Coupling with 5-Bromobenzothiophene
The success of the Heck reaction with 5-bromobenzothiophene hinges on the careful selection of several interdependent parameters. The presence of the sulfur heteroatom can influence the catalytic activity, sometimes through coordination to the palladium center, making optimization crucial.
Palladium Catalyst and Precursor
A variety of palladium sources can be employed. The choice often depends on air stability, cost, and the specific ligand system used.
-
Palladium(II) Acetate (Pd(OAc)₂): This is one of the most common and cost-effective precursors. It is reduced in situ to the active Pd(0) species, often by a phosphine ligand or the solvent.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a pre-formed, air-stable Pd(0) complex that can be used directly. However, it can be more expensive.
-
Palladacycles: These are highly stable and active catalyst precursors, often requiring lower catalyst loadings and being effective at high temperatures. Sulfur-containing palladacycles, in particular, have shown exceptional performance in Heck reactions.
Ligand Selection
Ligands are critical for stabilizing the palladium catalyst, preventing its precipitation as inactive palladium black, and modulating its reactivity.
-
Phosphine Ligands: Triarylphosphines like triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-tol)₃) are workhorse ligands for Heck reactions. The steric and electronic properties of the phosphine can significantly impact the reaction outcome. For less reactive aryl bromides, more electron-rich and bulky phosphines can be beneficial.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. They form very stable complexes with palladium, often leading to higher catalyst turnover numbers and allowing for the coupling of more challenging substrates.[1]
-
Phosphine-Free Conditions: In some cases, particularly with high-boiling point polar aprotic solvents like DMF or NMP, the reaction can proceed without an added ligand. In these instances, the solvent or even the alkene can act as a ligand.
Base Selection
The base plays the crucial role of neutralizing the HBr generated during the catalytic cycle.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and acetates (NaOAc, KOAc) are commonly used. They are inexpensive and effective, though their solubility in organic solvents can be limited.
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are often employed. They are soluble in most organic solvents but can sometimes act as ligands or undergo side reactions at high temperatures.
Solvent Choice
The solvent must be able to dissolve the reactants and catalyst system and is typically a polar aprotic solvent.
-
N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): These are excellent solvents for the Heck reaction, effectively solvating the palladium species.
-
N-Methyl-2-pyrrolidone (NMP): Its high boiling point makes it suitable for reactions requiring elevated temperatures, especially with less reactive aryl bromides.
-
Acetonitrile (MeCN) and Toluene: These are also used, sometimes in combination with other solvents.
Temperature and Reaction Time
Aryl bromides are generally less reactive than aryl iodides and thus require higher reaction temperatures, typically in the range of 80-140 °C.[3] Reaction times can vary from a few hours to 24 hours. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols and Data
The following protocols are generalized starting points for the Heck coupling of 5-bromobenzothiophene. Optimization of the specific conditions may be necessary for different alkene coupling partners.
General Protocol for the Heck Reaction of 5-Bromobenzothiophene with Styrene
Caption: Figure 2: Experimental Workflow.
Materials:
-
5-Bromobenzothiophene (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromobenzothiophene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Through the septum, add the degassed DMF via syringe, followed by the styrene.
-
Place the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 6-18 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired (E)-5-styrylbenzothiophene.
Table 1: Exemplary Heck Reaction Conditions for Aryl Bromides
This table summarizes various conditions reported for the Heck reaction of aryl bromides, which can be adapted for 5-bromobenzothiophene.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | 92 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (0.001) | None | NaOAc (1.5) | NMP | 140 | 4 | >99 |
| 3 | Bromobenzene | Styrene | Pd EnCat® 40 (0.1) | None | Na₂CO₃ (1.45) | NMP | 150 | 3 | >95 |
| 4 | Aryl Bromides | Styrene | Pd/C (heterogeneous) | None | Na₂CO₃ (1.45) | DMF/H₂O | 150 | 3 | 70-90 |
| 5 | Aryl Bromides | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | >90 |
Note: Yields are highly dependent on the specific substrates and precise reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd(0) not formed or catalyst decomposed).- Insufficient temperature.- Poor quality of reagents or solvent (presence of oxygen or water). | - Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.- Increase catalyst loading (e.g., to 5 mol%).- Increase reaction temperature in 10-20 °C increments.- Ensure all reagents are pure and solvents are anhydrous and properly degassed. |
| Formation of Homocoupled Byproduct (Biaryl) | - Presence of oxygen.- Reaction temperature is too high. | - Improve inert atmosphere techniques (ensure thorough degassing).- Lower the reaction temperature. |
| Formation of Reduced Arene (Benzothiophene) | - Presence of a hydrogen source.- Side reaction of the palladium-hydride intermediate. | - Ensure anhydrous conditions.- Change the base or solvent system. |
| Low Yield of Desired Product | - Catalyst deactivation (formation of palladium black).- Sub-optimal ligand-to-palladium ratio.- Incomplete reaction. | - Increase ligand concentration (a higher ligand:Pd ratio can sometimes prevent aggregation).- Try a more robust ligand (e.g., a bulky phosphine or an NHC).- Increase reaction time. |
Conclusion
The Heck reaction is a robust and highly effective method for the C-5 vinylation of 5-bromobenzothiophene. A systematic approach to optimizing the reaction conditions, including the careful selection of the palladium source, ligand, base, and solvent, is key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable starting point for researchers aiming to synthesize novel benzothiophene derivatives for applications in drug discovery and materials science. By understanding the mechanistic principles and systematically exploring the reaction parameters, scientists can effectively harness the power of the Heck reaction for their synthetic endeavors.
References
- Vertex AI Search. (2022, August 7). Heck Reaction: easy Mechanism, applications - Chemistry Notes.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27, 419-428.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- SATHEE. (n.d.). Chemistry Heck Reaction.
- Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
- Alfa Chemistry. (n.d.). Heck Reaction.
- Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- RSC Publishing. (2015).
- Doucet, H. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
- Heck, R. F. (1979). Palladium-Catalyzed Reactions of Organic Halides with Olefins. Accounts of Chemical Research, 12(4), 146-151.
Sources
Application Note: Derivatization of the Chloromethyl Group on the Benzothiophene Core
Executive Summary
The chloromethylbenzothiophene scaffold is a high-value pharmacophore in medicinal chemistry, serving as the critical electrophilic anchor in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene , 5-lipoxygenase inhibitors like Zileuton , and antifungal agents like Sertaconazole .
This guide provides an authoritative technical workflow for the handling, synthesis, and derivatization of chloromethylbenzothiophenes. Unlike simple benzyl chlorides, the benzothiophene core imparts unique electronic properties—specifically, the sulfur atom's lone pair donation can enhance the leaving group ability of the chloride while simultaneously increasing the risk of solvolysis and polymerization.
Chemical Reactivity Profile
The chloromethyl group on benzothiophene (typically at C2 or C3) functions as a highly reactive benzylic-like electrophile.[1]
-
Electronic Activation: The thiophene ring is electron-rich (
-excessive).[1] The C2 and C3 positions allow for resonance stabilization of the incipient carbocation during pathways, while the flat aromatic system minimizes steric hindrance for attacks. -
Instability Risk: These compounds are prone to:
Safety Alert: Bis(chloromethyl)ether Formation
CRITICAL WARNING: If synthesizing chloromethylbenzothiophene via Blanc Chloromethylation (Formaldehyde + HCl), be aware that this reaction can generate bis(chloromethyl)ether , a known human carcinogen.[1] The protocols below prioritize alternative routes (e.g., thionyl chloride conversion) to mitigate this risk.
Preparation of the Scaffold
While direct chloromethylation is possible, the preferred laboratory-scale method involves the deoxychlorination of the corresponding alcohol to ensure purity and safety.
Protocol A: Deoxychlorination using Thionyl Chloride ( )
Best for: High-purity synthesis of 2- or 3-chloromethylbenzothiophene from hydroxymethyl precursors.[1]
Reagents:
-
Substrate: (Benzothiophen-3-yl)methanol[1]
-
Reagent: Thionyl Chloride (
) (1.2 equiv)[1] -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with (Benzothiophen-3-yl)methanol (1.0 equiv) and anhydrous DCM (
). Cool to under atmosphere. -
Addition: Add catalytic DMF. Add
(1.2 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.[1] Note: Gas evolution ( , ) will occur. -
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (System: Hexanes/EtOAc 8:2).[1] The alcohol spot (
) should disappear, replaced by the chloride ( ). -
Workup: Evaporate volatiles under reduced pressure (
). -
Purification: Redissolve the residue in DCM, wash with saturated
(cold) and brine. Dry over .[1] -
Isolation: Concentrate to yield the crude chloride.[1] Recrystallization from Hexanes/heptane is preferred over column chromatography to avoid hydrolysis on silica gel.[1]
Core Derivatization Protocols
Protocol B: N-Alkylation (Sertaconazole Synthesis Pathway)
Mechanism:
This protocol utilizes Phase Transfer Catalysis (PTC) , which is superior to traditional hydride methods for benzothiophene substrates as it minimizes side reactions like ring opening or polymerization.[1]
Reagents:
-
Electrophile: 3-(Chloromethyl)-7-chlorobenzo[b]thiophene[1]
-
Nucleophile: Imidazole derivative (e.g., 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol)[1]
-
Base: 50% NaOH (aq)[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Chloride (TBAC) (5 mol%)[1]
-
Solvent: Toluene
Procedure:
-
Dissolution: Dissolve the imidazole nucleophile (1.0 equiv) and the chloromethylbenzothiophene (1.0 equiv) in Toluene (
). -
Catalysis: Add TBAB (0.05 equiv).
-
Initiation: Add 50% NaOH solution (2.0 equiv) with vigorous stirring.
-
Reflux: Heat the biphasic mixture to
for 4–6 hours. -
Validation: Check HPLC/TLC for consumption of the chloride.
-
Workup: Cool to RT. Separate phases. Wash the organic layer with water (
) and brine.[1] -
Crystallization: Isolate the product as the nitrate salt (add
in ethanol) or free base by cooling and filtration.
Protocol C: C-Alkylation (Nitrile Synthesis)
Application: Chain extension for Zileuton analogs.[1]
Reagents:
Procedure:
-
Safety: Perform in a well-ventilated hood with a cyanide antidote kit available.[1]
-
Reaction: Dissolve substrate in DMSO. Add
(1.5 equiv).[1] -
Control: Heat to
. Do not overheat ( ), as this promotes dimerization of the benzothiophene benzylic position. -
Quench: Pour into ice water containing dilute bleach (
) to oxidize excess cyanide. Extract with EtOAc.[1]
Visualized Reaction Workflows
The following diagram illustrates the divergent synthesis pathways from the chloromethyl core.
Caption: Divergent synthetic pathways from the reactive chloromethylbenzothiophene core, highlighting the Phase Transfer Catalysis (PTC) route for N-alkylation.[1]
Quantitative Data & Troubleshooting
Solvent Effects on Reaction Rate ( )
The choice of solvent dramatically impacts the reaction rate of chloromethylbenzothiophenes due to their specific solvation requirements.
| Solvent | Dielectric Constant ( | Reaction Rate (Relative) | Comments |
| Toluene | 2.38 | 1.0 (Ref) | Best for PTC; easy workup.[1] |
| DMF | 36.7 | 15.0 | Very fast; difficult to remove; promotes dimerization.[1] |
| Acetone | 20.7 | 8.5 | Good for Finkelstein (iodide exchange).[1] |
| DCM | 8.93 | 2.0 | Good solubility; slow kinetics.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Reaction temperature too high.[1] | Maintain temp |
| Hydrolysis (Alcohol formation) | Wet solvents or hygroscopic reagents.[1] | Use anhydrous solvents; store intermediate under Argon.[1] |
| Incomplete Reaction | Poor nucleophile solubility.[1] | Switch to Finkelstein conditions : Add 10 mol% NaI to generate the transient, more reactive iodomethyl species. |
| Emulsion during Workup | PTC surfactant interference.[1] | Wash with dilute HCl (if product stable) or brine; filter through Celite.[1] |
References
-
Sertaconazole Synthesis via PTC: CN1358719A - Process for synthesizing sertaconazole.[1] (2002).[1] Google Patents.
-
Blanc Chloromethylation Safety: Blanc chloromethylation.[1][2][4][5][6][7][8] Wikipedia / Organic Chemistry Portal.[1] [Link][1]
-
Thionyl Chloride Deoxychlorination: Alcohols to Alkyl Chlorides: Thionyl Chloride.[1][2] Synthesis Workshop. [Link]
-
Zileuton Chemistry: Process for the preparation of Zileuton.[1] US Patent US9670176B2.[1]
Sources
- 1. Sertaconazole - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 7. 2-Chlorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 8. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
Design of Anticancer Agents from 5-Bromobenzothiophene Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-bromobenzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its unique electronic and structural properties allow for diverse functionalization, leading to compounds that can potently and selectively target various cancer-associated pathways. This guide provides an in-depth exploration of the design, synthesis, and biological evaluation of anticancer agents derived from this scaffold. We present detailed, field-proven protocols for the synthesis of a representative 5-bromo-N-aryl-benzo[b]thiophene-2-carboxamide, a class of compounds that has shown considerable promise. Furthermore, we outline comprehensive methodologies for assessing their in vitro anticancer activity, including cell viability, apoptosis induction, and cell cycle analysis. Mechanistic insights into their action, particularly the inhibition of key signaling pathways such as STAT3 and RhoA/ROCK, are discussed, supported by data and visual representations. This document is intended to serve as a practical resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics.
Introduction: The Rationale for 5-Bromobenzothiophene in Oncology
The benzothiophene core, a bicyclic system containing a fused benzene and thiophene ring, is a cornerstone in the architecture of many biologically active molecules. The introduction of a bromine atom at the 5-position provides a crucial handle for synthetic diversification through cross-coupling reactions, while also influencing the molecule's overall lipophilicity and electronic properties, which can be critical for target engagement and pharmacokinetic profiles.
The anticancer potential of 5-bromobenzothiophene derivatives stems from their ability to be elaborated into structures that can interact with a variety of oncogenic targets. Research has demonstrated that compounds based on this scaffold can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways that are often dysregulated in cancer.[1][2][3] Two such pathways that have been identified as targets for benzothiophene derivatives are the Signal Transducer and Activator of Transcription 3 (STAT3) and the Rho-associated coiled-coil containing protein kinase (ROCK) pathways.[4][5][6]
Synthetic Strategy and Protocols
A common and effective strategy for developing a library of 5-bromobenzothiophene-based anticancer agents is the synthesis of 5-bromobenzo[b]thiophene-2-carboxylic acid followed by its conversion to a series of carboxamide derivatives. This approach allows for the exploration of structure-activity relationships (SAR) by varying the amine component.
Synthesis of the Key Intermediate: 5-Bromobenzo[b]thiophene-2-carboxylic acid
The synthesis of the carboxylic acid intermediate is a critical first step. While various methods exist for the synthesis of benzothiophenes, a common route involves the intramolecular cyclization of a substituted thiophenol derivative.[7]
Protocol: Synthesis of 5-Bromo-N-(4-chlorophenyl)benzo[b]thiophene-2-carboxamide (A Representative Agent)
This protocol details the synthesis of a representative N-aryl carboxamide derivative, which serves as a model for the generation of a diverse library of analogs for SAR studies.
Step 1: Activation of the Carboxylic Acid
-
Rationale: Conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, is necessary for efficient amide bond formation with the aniline. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
-
Procedure:
-
To a solution of 5-bromobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-bromobenzo[b]thiophene-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
-
Step 2: Amide Bond Formation
-
Rationale: The activated acyl chloride readily reacts with the primary amine of 4-chloroaniline in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Procedure:
-
Dissolve the crude 5-bromobenzo[b]thiophene-2-carbonyl chloride in anhydrous DCM (10 mL/mmol) under an inert atmosphere.
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and slowly add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-bromo-N-(4-chlorophenyl)benzo[b]thiophene-2-carboxamide.
-
Biological Evaluation Protocols
The following protocols are standard in vitro assays to determine the anticancer potential of the synthesized 5-bromobenzothiophene derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Treatment: Prepare serial dilutions of the 5-bromobenzothiophene derivatives in cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four groups: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Caspase-3/7 Activity Assay
-
Principle: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[10] This assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for a specified time (e.g., 8, 12, or 24 hours).[11]
-
Assay Reagent Addition: Add the caspase-glo 3/7 reagent to each well, mix, and incubate at room temperature as per the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Data Presentation and Structure-Activity Relationship (SAR)
A systematic variation of the substituents on the N-aryl ring of the 5-bromo-N-aryl-benzo[b]thiophene-2-carboxamide scaffold allows for the elucidation of the structure-activity relationship, providing valuable insights for the design of more potent analogs.
Table 1: Anticancer Activity (IC₅₀, µM) of Representative 5-Bromobenzothiophene Derivatives
| Compound ID | R (Substitution on N-phenyl ring) | MCF-7 (Breast) | HeLa (Cervical) | A-549 (Lung) | DU-145 (Prostate) |
| 1a | H | 8.52 | 9.73 | 7.61 | 8.99 |
| 1b | 4-Cl | 2.15 | 2.52 | 1.81 | 2.03 |
| 1c | 4-F | 3.48 | 4.12 | 2.95 | 3.67 |
| 1d | 4-CH₃ | 5.76 | 6.89 | 4.98 | 5.43 |
| 1e | 4-OCH₃ | 6.91 | 7.54 | 6.23 | 7.18 |
| Doxorubicin | - | 0.85 | 0.92 | 0.76 | 0.88 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes, based on trends observed in the literature.[8]
Expert Interpretation of SAR:
The data in Table 1 suggest that the nature and position of the substituent on the N-phenyl ring significantly influence the anticancer activity. The unsubstituted analog (1a ) shows moderate activity. The introduction of an electron-withdrawing group, particularly a halogen like chlorine (1b ) or fluorine (1c ), at the para-position markedly enhances the cytotoxic potency across all tested cell lines. This suggests that electronic effects and/or specific hydrophobic interactions in the target's binding pocket are crucial for activity. Conversely, electron-donating groups like methyl (1d ) and methoxy (1e ) at the same position lead to a decrease in activity compared to the halogenated analogs, although they are still more potent than the unsubstituted parent compound. This systematic analysis guides the rational design of future generations of inhibitors, focusing on optimizing the electronic and steric properties of the N-aryl substituent.
Mechanistic Insights and Signaling Pathways
Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its constitutive activation is a common feature in many cancers.[12][13] Benzothiophene derivatives have been identified as potent inhibitors of this pathway.[4][5]
-
Mechanism of Action: These compounds are thought to bind to the SH2 domain of STAT3, preventing its phosphorylation at Tyr705.[4] This inhibition of phosphorylation blocks the dimerization of STAT3 monomers, their translocation to the nucleus, and the subsequent transcription of target genes involved in cell survival (e.g., Bcl-2) and proliferation.[5]
Caption: Inhibition of the STAT3 signaling pathway by 5-bromobenzothiophene derivatives.
Disruption of the RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway plays a pivotal role in regulating the actin cytoskeleton, which is essential for cell shape, motility, and invasion – processes that are hijacked by cancer cells during metastasis.[14][15]
-
Mechanism of Action: Small molecule inhibitors based on the benzothiophene scaffold can interfere with this pathway by inhibiting the activation of RhoA.[6] This leads to a downstream reduction in the phosphorylation of myosin light chain (MLC), which in turn disrupts the formation of actin stress fibers and focal adhesions.[16] The consequence is a decrease in cell contractility and motility, thereby inhibiting the invasive potential of cancer cells.[14]
Caption: Disruption of the RhoA/ROCK signaling pathway and its role in cancer cell invasion.
Induction of the Intrinsic Apoptotic Pathway
A desired outcome of cancer chemotherapy is the induction of programmed cell death, or apoptosis. Many 5-bromobenzothiophene derivatives have been shown to effectively trigger the intrinsic (mitochondrial) apoptotic pathway.[1][10]
-
Mechanism of Action: These compounds can induce mitochondrial membrane depolarization, leading to the release of cytochrome c into the cytoplasm. This event initiates a caspase cascade, starting with the activation of initiator caspase-9, which then cleaves and activates executioner caspases like caspase-3 and caspase-7.[10] Activated caspase-3 then cleaves a range of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13]
Caption: Intrinsic apoptosis pathway induced by 5-bromobenzothiophene derivatives.
Conclusion and Future Directions
The 5-bromobenzothiophene scaffold represents a highly versatile and promising starting point for the design of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of their biological activity against various cancer-relevant targets. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and understand the mechanisms of action of these promising compounds. Future work in this area should focus on optimizing the pharmacokinetic properties of lead compounds, evaluating their efficacy in in vivo models, and exploring their potential in combination therapies to overcome drug resistance. The continued exploration of the chemical space around the 5-bromobenzothiophene core holds great promise for the development of the next generation of targeted cancer therapeutics.
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Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. (2015). Journal of Medicinal Chemistry. [Link]
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Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. (2017). European Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. (2021). Chemical Biology & Drug Design. [Link]
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Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases. (2013). Chemistry & Biology. [Link]
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Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors. (2025). ResearchGate. [Link]
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(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. (n.d.). Bentham Science. [Link]
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What are RHOA inhibitors and how do they work?. (2024). News-Medical.net. [Link]
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CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling. (2007). Cancer Research. [Link]
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Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. (2022). Frontiers in Oncology. [Link]
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ARHI decreases RhoA activity and inhibits actin stress fiber formation.... (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. (2012). European Journal of Medicinal Chemistry. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank. [Link]
- Process for the synthesis of benzo[b]thiophenes. (1996).
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. [Link]
-
Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (n.d.). Bentham Science. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Cureus. [Link]
-
Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. (n.d.). ResearchGate. [Link]
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Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Biomimetics. [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). The Royal Society of Chemistry. [Link]
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SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2016). RASAYAN Journal of Chemistry. [Link]
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Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PLOS ONE. [Link]
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New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells. (n.d.). Ovid. [Link]
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Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). Atlantis Press. [Link]
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Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. (2021). Frontiers in Cell and Developmental Biology. [Link]
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synthesis of fluorescent probes using 5-Bromo-3-(chloromethyl)-1-benzothiophene
Application Note: Precision Synthesis of Fluorescent Probes using 5-Bromo-3-(chloromethyl)-1-benzothiophene
Executive Summary
This guide details the strategic synthesis of fluorescent probes utilizing This compound (CAS: 494-27-9) as a dual-functional scaffold. This compound is unique due to its two distinct reactive handles: the chloromethyl group (C3) , which serves as an electrophilic anchor for receptor targeting, and the aryl bromide (C5) , which allows for pi-conjugation extension via palladium-catalyzed cross-coupling.
The protocol below describes a robust "Anchor-Then-Tune" methodology to synthesize a lysosome-targeting intramolecular charge transfer (ICT) probe. This sequence prioritizes the stability of the reactive chloromethyl group, ensuring high yields and minimizing side reactions such as hydrolysis.
Strategic Synthesis Design
The synthesis is divided into two modular steps. The order of operations is critical. Performing the Suzuki coupling first (on the unfunctionalized starting material) poses a high risk of hydrolyzing the chloromethyl group (-CH₂Cl) to an alcohol (-CH₂OH) under basic aqueous conditions. Therefore, we employ the Nucleophilic Substitution First strategy.
Workflow Visualization
The following diagram illustrates the divergent pathways. Path A (Recommended) stabilizes the alkyl halide before the harsh coupling conditions.
Figure 1: The "Anchor-Then-Tune" synthetic strategy prevents degradation of the reactive chloromethyl handle.
Detailed Experimental Protocols
Protocol A: The Anchoring Step (Nucleophilic Substitution)
Objective: Install the lysosome-targeting morpholine unit while preserving the aryl bromide. Reaction Type: S_N2 Alkylation.
-
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv, anhydrous) -
Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade)
-
Catalyst: Potassium Iodide (KI, 0.1 equiv) - Optional, accelerates reaction.
-
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 g, 3.8 mmol) in 20 mL of ACN.
-
Addition: Add anhydrous
(1.05 g, 7.6 mmol) and KI (63 mg, 0.38 mmol). Stir for 5 minutes at room temperature. -
Nucleophile: Dropwise add Morpholine (0.4 mL, 4.5 mmol) to the suspension.
-
Reaction: Fit the flask with a reflux condenser and heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and a new polar spot ( ) should appear. -
Workup: Cool to room temperature. Filter off the inorganic solids. Evaporate the solvent under reduced pressure.
-
Purification: The residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH 98:2).
-
Yield Target: >85%
-
Product: 4-((5-bromobenzo[b]thiophen-3-yl)methyl)morpholine.
-
Protocol B: The Tuning Step (Suzuki-Miyaura Coupling)
Objective: Extend the pi-system to create the fluorophore core using the aryl bromide handle. Reaction Type: Pd-Catalyzed Cross-Coupling.[1]
-
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
4-(Dimethylamino)phenylboronic acid (1.2 equiv) - Creates a "Push-Pull" ICT system.
-
Catalyst:
(5 mol%) or (for difficult substrates). -
Base:
(2M aqueous solution, 3.0 equiv). -
Solvent: Toluene/Ethanol (4:1 v/v).
-
Step-by-Step Procedure:
-
Degassing: In a Schlenk tube or microwave vial, combine the Intermediate (1.0 mmol), Boronic Acid (1.2 mmol), and Solvent (10 mL). Bubble Nitrogen or Argon through the solution for 15 minutes to remove oxygen (Critical for fluorescence efficiency).
-
Catalyst Addition: Add
(58 mg, 0.05 mmol) and the solution (1.5 mL) under an inert atmosphere. -
Reaction: Seal the vessel and heat to 90°C (oil bath) or 100°C (Microwave, 30 min). Stir vigorously for 12 hours (thermal).
-
Workup: Cool to RT. Dilute with water (20 mL) and extract with Dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (SiO₂, Hexane:EtOAc gradient).
-
Yield Target: 60–75%
-
Characterization: The product should exhibit strong fluorescence under UV (365 nm) lamp.
-
Data Presentation & Validation
Reaction Parameter Comparison
| Parameter | Step 1: Anchoring (S_N2) | Step 2: Tuning (Suzuki) |
| Reactive Site | C3-Chloromethyl ( | C5-Bromide ( |
| Primary Risk | Double alkylation (rare) | Protodeboronation / Oxidation |
| Atmosphere | Ambient air (tolerant) | Strictly Inert (Ar/N₂) |
| Key Observation | Formation of polar amine | Appearance of Fluorescence |
| Typical Yield | 85-95% | 60-80% |
Mechanism of Action: Lysosomal pH Sensing
The synthesized probe operates via an Intramolecular Charge Transfer (ICT) mechanism.
-
Neutral pH (Cytosol): The morpholine nitrogen is partially unprotonated. It acts as a weak electron donor, quenching fluorescence via Photoinduced Electron Transfer (PeT) or allowing moderate ICT.
-
Acidic pH (Lysosome, pH 4.5-5.0): The morpholine nitrogen becomes protonated (
). This blocks the PeT pathway and enhances the electron-withdrawing character of the benzothiophene core, amplifying the "Push-Pull" effect with the dimethylamino group.-
Result: Significant fluorescence intensity increase ("Turn-On") and/or red-shift in emission.
-
Troubleshooting & Optimization
-
Issue: Low Yield in Step 2 (Suzuki).
-
Cause: The morpholine nitrogen can coordinate with Palladium, poisoning the catalyst.
-
Solution: Switch to
or / SPhos . These bulky ligands prevent amine coordination. Alternatively, run the reaction in 1,4-Dioxane/Water.
-
-
Issue: Hydrolysis of Chloromethyl (Step 1).
-
Cause: Wet solvents or hydroxide bases.
-
Solution: Use anhydrous
and dry Acetonitrile. Avoid NaOH or KOH.
-
-
Safety Note: Benzothiophene derivatives can be potent sensitizers. Handle all solids in a fume hood and wear double nitrile gloves.
References
-
Synthesis of Benzothiophene Derivatives
- Title: "Recent Progress in the Synthesis of Benzo[b]thiophene"
- Source: DNTB (State Scientific and Technical Library of Ukraine)
-
Link:[Link]
-
Lysosome Targeting Strategies
-
Suzuki Coupling Chemoselectivity
- Title: "Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide"
- Source: PubMed Central (PMC)
-
Link:[Link]
-
Benzothiophene Probe Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. A lysosome-targeted fluorescent probe with large Stokes shift for visualizing biothiols in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A benzothiophene-based fluorescent probe with dual-functional to polarity and cyanide for practical applications in living cells and real water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-3-(chloromethyl)-1-benzothiophene as a Versatile Precursor for Advanced Organic Electronic Materials
Introduction: The Benzothiophene Core in High-Performance Organic Electronics
The relentless pursuit of next-generation electronic devices, including flexible displays, printable circuits, and large-area sensors, has placed organic semiconductors at the forefront of materials science research.[1] Among the pantheon of molecular scaffolds, the[2]benzothieno[3,2-b][2]benzothiophene (BTBT) framework and its derivatives have emerged as stellar p-type semiconductor materials.[1][3] This is largely attributed to their rigid, planar structure which facilitates strong π-π stacking in the solid state, a critical factor for efficient charge transport.[4] BTBT-based Organic Field-Effect Transistors (OFETs) have demonstrated some of the highest charge carrier mobilities for organic materials, often exceeding that of amorphous silicon.[5]
The performance of these materials is exquisitely sensitive to their molecular structure. The introduction of various functional groups onto the BTBT core can profoundly influence their solubility, molecular packing, energy levels, and, consequently, their device performance.[2][3][6] This necessitates a modular and versatile synthetic approach to a wide array of derivatives. It is in this context that 5-Bromo-3-(chloromethyl)-1-benzothiophene presents itself as a highly valuable, yet underexplored, building block for the synthesis of novel organic semiconductors.
This document serves as a detailed technical guide, outlining the synthetic potential of this compound. We will explore its inherent reactivity and propose detailed protocols for its transformation into more complex, conjugated systems tailored for applications in organic electronics.
The Synthetic Utility of this compound
The power of this compound as a synthetic intermediate lies in its orthogonal reactive sites: the C5-bromo and the C3-chloromethyl groups.
-
The Bromo Group (C5): This aryl halide is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or vinyl substituents, which are essential for extending the π-conjugation of the molecule and tuning its electronic properties. Key reactions include:
-
The Chloromethyl Group (C3): As a benzylic-type halide, this group is a potent electrophile, susceptible to nucleophilic substitution. This allows for the introduction of a variety of side chains that can influence solubility, film morphology, and intermolecular interactions. It can also be converted into other functional groups to enable further synthetic elaborations.
The presence of these two distinct reactive centers allows for a stepwise and controlled construction of complex molecular architectures, making it a precursor of significant interest.
Application Protocol 1: Synthesis of a Phenyl-Substituted Benzothiophene via Suzuki-Miyaura Coupling
The introduction of phenyl groups is a common strategy to enhance the stability and modulate the packing of organic semiconductors.[10] This protocol details the selective functionalization of the C5-bromo position.
Objective: To synthesize 5-phenyl-3-(chloromethyl)-1-benzothiophene as an intermediate for more complex structures.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C5 position.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |
| This compound | N/A | 261.57 | 261.6 mg (1.0 mmol) |
| Phenylboronic acid | 98-80-6 | 121.93 | 146.3 mg (1.2 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 57.8 mg (0.05 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276.4 mg (2.0 mmol) |
| Toluene | 108-88-3 | - | 10 mL |
| Ethanol | 64-17-5 | - | 2 mL |
| Deionized Water | 7732-18-5 | - | 2 mL |
Step-by-Step Protocol:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (261.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Solvent Addition: Add toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.
-
Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-phenyl-3-(chloromethyl)-1-benzothiophene.
Causality and Insights: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings.[11] The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. The two-phase solvent system (Toluene/Ethanol/Water) is effective for dissolving both the organic substrates and the inorganic base. Degassing is a critical step to prevent oxidative degradation of the catalyst.
Application Protocol 2: Synthesis of a Dimeric Benzothiophene Structure
Building larger, conjugated systems is key to developing materials with tailored electronic properties. This protocol outlines a potential pathway to a dimeric structure, which could serve as a core for advanced semiconductors. This involves a two-step process: first, a substitution at the chloromethyl position, followed by a Suzuki coupling to link two units.
Objective: To synthesize a dimeric benzothiophene structure as a precursor for larger oligomers or polymers.
Workflow Diagram:
Caption: Proposed two-step synthesis of a dimeric structure.
Protocol 2A: Nucleophilic Substitution of the Chloromethyl Group
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |
| This compound | N/A | 261.57 | 261.6 mg (1.0 mmol) |
| Thiophenol | 108-98-5 | 110.18 | 121.2 mg (1.1 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276.4 mg (2.0 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | - | 10 mL |
Step-by-Step Protocol:
-
Vessel Preparation: In a 50 mL round-bottom flask, dissolve this compound (261.6 mg, 1.0 mmol) in anhydrous DMF (10 mL).
-
Reagent Addition: Add potassium carbonate (276.4 mg, 2.0 mmol) followed by the dropwise addition of thiophenol (121.2 mg, 1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into 50 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/dichloromethane gradient) to obtain 5-Bromo-3-(phenylthiomethyl)-1-benzothiophene.
Causality and Insights: DMF is an excellent polar aprotic solvent for SN2 reactions. K₂CO₃ acts as a base to deprotonate the thiophenol, forming the thiophenolate nucleophile which then displaces the chloride. This step demonstrates how the chloromethyl group can be used to introduce diverse functionalities.
Future Perspectives: Building Towards High-Mobility Materials
The true potential of this compound lies in its ability to serve as a cornerstone for building complex, high-performance organic semiconductors. The functionalized intermediates described in the protocols above can be further elaborated. For instance, the phenyl-substituted derivative from Protocol 1 could undergo a second cross-coupling reaction or a substitution at the chloromethyl position to create unsymmetrical molecules, a strategy known to yield materials with interesting liquid crystalline properties and high charge mobility.[5]
The dimeric structures, as proposed in Protocol 2, can be extended to form well-defined oligomers or even polymers. Thiophene-based oligomers and polymers are a major class of organic semiconductors.[12] The ability to precisely control the structure and connectivity of the monomer units is paramount for achieving desirable electronic properties.
Performance of Target Material Classes:
To illustrate the potential of materials derived from this precursor, the table below summarizes typical performance characteristics of state-of-the-art benzothiophene-based organic semiconductors in OFETs.
| Material Class | Deposition Method | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Reference |
| Dialkyl-BTBT Derivatives | Solution-processing | > 1.0 | > 10⁶ | (Takimiya et al., 2014)[1] |
| Diphenyl-BTBT (DPh-BTBT) | Vapor-deposition | up to 2.0 | > 10⁷ | (Takimiya et al., 2014)[1] |
| Unsymmetrical 2-decyl-7-phenyl-BTBT | Solution-processing | 14.7 | > 10⁶ | (Hanna et al., as cited in[5])[5] |
| 2,7-bis(5-octylthiophene-2-yl)BTBT | Solution-processing | up to 1.1 | > 10⁷ | (Kozma et al., 2025)[3] |
Conclusion
While direct applications of this compound in final electronic devices have not been reported, its true value is that of a versatile and powerful synthetic intermediate. The orthogonally reactive bromo and chloromethyl groups provide chemists with the tools to systematically build and fine-tune the structure of benzothiophene-based materials. The protocols and strategies outlined in this guide provide a foundational framework for researchers to unlock the potential of this molecule, paving the way for the development of the next generation of high-performance organic semiconductors.
References
-
Highly Soluble[2]Benzothieno[3,2- b ]benzothiophene (BTBT) Derivatives for High-Performance, Solution-Processed Organic Field-Effect Transistors. ResearchGate. Available at: [Link]
-
Helical thienothiophene (TT) and benzothieno–benzothiophene (BTBT) derivatives: synthesis, structural characterization and semiconducting properties. Journal of Materials Chemistry C. Royal Society of Chemistry. (2022). Available at: [Link]
-
Kozma, E., et al. (2025). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[2]benzo-thieno[3,2-b][2]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. MDPI. Available at: [Link]
-
Helical thienothiophene (TT) and benzothieno-benzothiophene (BTBT) derivatives: synthesis, structural characterization and semiconducting properties | Request PDF. ResearchGate. Available at: [Link]
-
Modular synthesis of unsymmetrical[2]benzothieno[3,2- b ][2]benzothiophene molecular semiconductors for organic transistors. Chemical Science. Royal Society of Chemistry. (2021). Available at: [Link]
-
He, Y., et al. (2016). Molecular phase engineering of organic semiconductors based on a[2]benzothieno[3,2-b][2]benzothiophene. Journal of Materials Chemistry C, 4(40), 9534-9540.
-
Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Modular synthesis of unsymmetrical[2]benzothieno[3,2-b][2]benzothiophene molecular semiconductors for organic transistors. ePrints Soton. Available at: [Link]
-
An efficient domino protocol towards high-performance organic semiconductors:[2]benzothiophene[3,2-b][2]benzothiophenes. Organic Chemistry Frontiers. Royal Society of Chemistry. Available at: [Link]
-
3-Bromomethyl-5-chloro-2-benzothiophene. ResearchGate. (2025). Available at: [Link]
-
Takimiya, K., et al. (2014). Organic semiconductors based on[2]benzothieno[3,2-b][2]benzothiophene substructure. Accounts of Chemical Research, 47(5), 1493-1502.
- WO2012034627A1 - Materials for organic electroluminescent devices. Google Patents.
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. Available at: [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. (2022). Available at: [Link]
-
Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. ResearchGate. (2025). Available at: [Link]
-
Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation. MDPI. (2024). Available at: [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC. Available at: [Link]
- US9518063B2 - Organic electroluminescent materials and devices. Google Patents.
-
Photochromic materials for potential application in organic electronics. ResearchOnline@JCU. Available at: [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. (2015). Available at: [Link]
Sources
- 1. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Modular synthesis of unsymmetrical [1]benzothieno[3,2- b ][1]benzothiophene molecular semiconductors for organic transistors - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05070B [pubs.rsc.org]
- 6. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]
- 7. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 8. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of Organic Semiconductors [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Organic Semiconductors from Benzothiophene Precursors
Introduction: The Ascendancy of Benzothiophene in Organic Electronics
Benzothiophene, a sulfur-containing heterocyclic compound, has emerged as a cornerstone in the design and synthesis of high-performance organic semiconductors.[1][2] Its rigid, planar structure, coupled with the electron-donating nature of the sulfur atom, facilitates strong intermolecular π-π stacking and efficient charge transport.[2][3] This has led to the development of a vast library of benzothiophene-based materials with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][4] Notably, derivatives of[5]benzothieno[3,2-b][5]benzothiophene (BTBT) have exhibited exceptional charge carrier mobilities, making them prime candidates for next-generation flexible and transparent electronics.[2][3][4][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies employed to create these advanced materials. We will delve into the mechanistic underpinnings of key reactions, present field-proven protocols, and discuss essential characterization techniques.
Core Synthetic Strategies: Building the Molecular Architecture
The functionalization of the benzothiophene core is paramount to tuning the electronic and physical properties of the resulting semiconductor. The choice of synthetic methodology is dictated by the desired substitution pattern and the complexity of the target molecule.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Benzothiophene Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-heteroatom bonds in organic synthesis.[7] These reactions offer a high degree of control over regioselectivity and are tolerant of a wide range of functional groups.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely adopted method for the arylation of benzothiophenes.[8][9] This reaction is favored for its mild reaction conditions, commercial availability of a vast library of boronic acids, and the generally non-toxic nature of its byproducts.[9]
Protocol 1: Synthesis of 2-Arylbenzo[b]thiophene via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-halobenzo[b]thiophene with an arylboronic acid.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Bromobenzo[b]thiophene | 98% | Sigma-Aldrich |
| Phenylboronic acid | ≥97% | Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Sigma-Aldrich |
| SPhos | 97% | Sigma-Aldrich |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Water | Deionized | Millipore |
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromobenzo[b]thiophene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and SPhos (0.10 mmol, 10 mol%) in anhydrous THF (5 mL).
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by deionized water (1.5 mL).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene.
The Stille coupling reaction utilizes organotin compounds as the organometallic coupling partner.[10] While the toxicity of organotin reagents is a significant drawback, the Stille coupling is often employed when other methods fail, particularly for the synthesis of complex, sterically hindered molecules and for polymerization reactions.[10][11]
Protocol 2: Synthesis of a Benzothiophene-Containing Polymer via Stille Coupling
This protocol provides a general method for the Stille copolymerization of a dibromo-benzothiophene derivative with a distannyl-comonomer.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2,6-Dibromo-3-alkylbenzo[b]thiophene | Synthesis Grade | Custom |
| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | Synthesis Grade | Custom |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 99% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
Procedure:
-
In a flame-dried Schlenk tube, dissolve 2,6-dibromo-3-alkylbenzo[b]thiophene (1.0 mmol, 1.0 equiv) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL).
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) to the reaction mixture under a positive flow of argon.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol (100 mL).
-
Filter the polymer and wash with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and impurities.
-
Dry the polymer under vacuum to obtain the final product.
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.[12][13][14] This method avoids the pre-functionalization of the benzothiophene starting material, thereby reducing the number of synthetic steps and the generation of metallic waste.[13] Regioselective β-arylation of benzothiophenes can be achieved under mild, room-temperature conditions.[12][13]
Protocol 3: Room-Temperature β-Arylation of Benzo[b]thiophene
This protocol describes a regioselective direct C-H arylation of benzo[b]thiophene at the C3 position.[12]
Materials:
| Reagent/Solvent | Grade | Supplier |
| Benzo[b]thiophene | 99% | Sigma-Aldrich |
| 4-Iodotoluene | 98% | Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Sigma-Aldrich |
| Tricyclohexylphosphine (PCy₃) | 97% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | ≥99% | Sigma-Aldrich |
| Pivalic acid | 99% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
Procedure:
-
In an oven-dried vial, combine benzo[b]thiophene (0.75 mmol, 1.0 equiv), 4-iodotoluene (1.5 mmol, 2.0 equiv), palladium(II) acetate (0.0375 mmol, 5 mol%), tricyclohexylphosphine (0.075 mmol, 10 mol%), potassium carbonate (1.5 mmol, 2.0 equiv), and pivalic acid (0.225 mmol, 30 mol%).
-
Seal the vial with a cap containing a PTFE septum and purge with argon.
-
Add anhydrous toluene (1.5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction for the formation of the C3-arylated product by GC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 3-(p-tolyl)benzo[b]thiophene.
Metal-Free Arylation Strategies
While palladium catalysis is highly effective, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final electronic devices. One such approach involves the activation of benzothiophenes as their S-oxides, which can then undergo C-H/C-H type coupling with phenols to afford C4 arylated products.[1][15]
Electropolymerization: A Direct Route to Semiconducting Films
Electropolymerization is a powerful technique for the direct deposition of conjugated polymer films onto conductive substrates.[16][17] This method offers several advantages, including the ability to control film thickness and morphology by tuning the electrochemical parameters.[18] Copolymers of benzothiophene and other heterocycles, such as thiophene, can be synthesized to fine-tune the optical and electronic properties of the resulting material.[16]
Characterization of Benzothiophene-Based Organic Semiconductors
A thorough characterization of the synthesized materials is crucial to understand their structure-property relationships and to evaluate their performance in electronic devices. A combination of spectroscopic, microscopic, and electrical characterization techniques is typically employed.
Structural and Morphological Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the synthesized molecules and polymers.
-
Mass Spectrometry (MS): Determines the molecular weight of small molecules.
-
X-ray Diffraction (XRD): Probes the crystal structure and molecular packing of the material in thin films.[19]
-
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): Visualize the surface morphology and microstructure of thin films.[19]
Optical and Electronic Characterization
-
UV-Visible Spectroscopy: Determines the optical bandgap of the semiconductor.
-
Cyclic Voltammetry (CV): Measures the HOMO and LUMO energy levels, which are critical for device engineering.
-
Photoluminescence Spectroscopy: Investigates the emissive properties of the material.[20]
Device Characterization
-
Current-Voltage (I-V) Measurements: Characterizes the performance of OFETs, from which key parameters such as charge carrier mobility and on/off ratio are extracted.[19][20]
-
In-situ/Operando Techniques: Advanced techniques that allow for the characterization of the material's properties during device operation, providing a deeper understanding of the charge transport mechanism and device stability.[5][21]
Conclusion and Future Outlook
The synthesis of organic semiconductors from benzothiophene precursors is a dynamic and rapidly evolving field. The development of novel synthetic methodologies, particularly in the area of direct C-H functionalization, is paving the way for the creation of increasingly complex and high-performance materials. The continued exploration of structure-property relationships will undoubtedly lead to the design of next-generation organic semiconductors with tailored properties for a wide range of electronic applications. The protocols and techniques outlined in this guide provide a solid foundation for researchers to contribute to this exciting area of materials science.
References
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Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101. [Link]
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Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2014). Organic Semiconductors Based on[5]Benzothieno[3,2-b][5]benzothiophene Substructure. Accounts of Chemical Research, 47(5), 1493-1502. [Link]
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Schipper, D. J., Fagnou, K., & Larouche-Gauthier, R. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1434-1437. [Link]
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Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101. [Link]
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Procter, D. J., Pye, D. R., & Plant, A. (2019). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Angewandte Chemie International Edition, 58(38), 13379-13383. [Link]
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Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101. [Link]
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Bryan, C. S., & Micalizio, G. C. (2009). Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C-S Coupling. Angewandte Chemie International Edition, 48(40), 7428-7431. [Link]
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Wang, C., et al. (2021). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry, 19(21), 4725-4733. [Link]
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Schipper, D. J., Fagnou, K., & Larouche-Gauthier, R. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1434-1437. [Link]
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Aday, B., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1063-1074. [Link]
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Al-Masum, M., & Al-Ameri, M. (2021). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Letters in Organic Chemistry, 18(10), 823-828. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
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Wang, Y., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 8(51), 48821–48829. [Link]
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ResearchGate. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. Retrieved from [Link]
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Atademir, S., & Toppare, L. (2013). Electrochemical copolymerization of benzothiophene with thiophene. Progress in Organic Coatings, 76(11), 1515-1521. [Link]
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Reddy, B. V. S., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866-1870. [Link]
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Nakahara, K., & Takimiya, K. (2023). Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. CrystEngComm, 25(2), 169-180. [Link]
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Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2014). Organic semiconductors based on[5]benzothieno[3,2-b][5]benzothiophene substructure. Accounts of Chemical Research, 47(5), 1493-1502. [Link]
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Reddy, B. V. S., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866-1870. [Link]
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Reddy, L. V., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Molecules, 27(19), 6296. [Link]
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Lee, J., et al. (2011). High-performance organic semiconductors for thin-film transistors based on 2,7-divinyl[5]benzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry, 21(35), 13219-13223. [Link]
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Douglas, J. J., & Dong, V. M. (2016). Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. Journal of the American Chemical Society, 138(40), 13175-13178. [Link]
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Stuart, D. R., & Fagnou, K. (2011). Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials. Accounts of Chemical Research, 44(4), 239-250. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Field-Effect Transistor Performance of Poly[2,6-bis(3-tridecanoxythiophen-2-yl)benzo[1,2-b;4,5-b ']dithiophene]. Retrieved from [Link]
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Wikipedia. (n.d.). Semiconductor characterization techniques. Retrieved from [Link]
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Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2014). Organic semiconductors based on[5]benzothieno[3,2-b][5]benzothiophene substructure. Accounts of Chemical Research, 47(5), 1493-1502. [Link]
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Yoshida, S., Matsuzawa, T., & Hosoya, T. (2018). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic Letters, 20(17), 5268-5271. [Link]
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Procter, D. J., et al. (2021). Modular synthesis of unsymmetrical[5]benzothieno[3,2-b][5]benzothiophene molecular semiconductors for organic transistors. Journal of Materials Chemistry C, 9(47), 17006-17015. [Link]
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Wang, Y., et al. (2021). An efficient domino protocol towards high-performance organic semiconductors:[5]benzothiophene[3,2-b][5]benzothiophenes. Organic Chemistry Frontiers, 8(15), 4056-4062. [Link]
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Kim, J., et al. (2018). Synthesis and characterization of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives as solution-processable organic semiconductors for organic field-effect transistors. Dyes and Pigments, 158, 223-230. [Link]
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Procter, D. J., Pye, D. R., & Plant, A. (2019). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Angewandte Chemie International Edition, 58(38), 13379-13383. [Link]
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Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry, 67(6), 1905-1909. [Link]
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Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]
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Chen, Y.-C., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(27), 31898-31907. [Link]
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Chen, Y.-C., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(27), 31898-31907. [Link]
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Al-Masum, M., & Al-Ameri, M. (2021). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Online Journal of Case Studies, 13(2). [Link]
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Eckhardt, M., & Lukevics, E. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3273-3276. [Link]
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Collett, F., & Martina, K. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7686. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Chen, Y.-C., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(27), 31898-31907. [Link]
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Begum, S., & Ahmed, E. (2016). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Journal for Electrochemistry and Plating Technology, 2(4), 1-10. [Link]
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Reynolds, J. R., & Pomerantz, M. (1993). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. *DTIC. [Link]
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Schumbaur, J., et al. (2022). Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization. Chemosensors, 10(5), 163. [Link]
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Reddit. (2015). Electropolymerization of Polythiophene Help. Retrieved from [Link]
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Shao, M., et al. (2013). A water-soluble polythiophene for organic field-effect transistors. Polymer Chemistry, 4(19), 5270-5274. [Link]
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Protocol for the Palladium-Catalyzed Cross-Coupling of 3-Chloromethyl-1-benzothiophene Derivatives
Modular Access to C3-Functionalized Scaffolds
Executive Summary
Objective: To provide a robust, high-fidelity protocol for the palladium-catalyzed cross-coupling of 3-chloromethyl-1-benzothiophene derivatives. Scope: This guide focuses on the Suzuki-Miyaura coupling of the benzylic C(sp³)–Cl bond, a challenging transformation that offers a strategic alternative to classical Sɴ2 nucleophilic substitutions. Audience: Medicinal chemists and process scientists targeting benzothiophene-based pharmacophores (e.g., analogs of Zileuton, Sertaconazole, and Raloxifene).[1] Key Insight: While the 3-chloromethyl motif is traditionally used for C–N or C–O bond formation (via Sɴ2), activating this position for C–C bond formation requires specific ligand architectures (e.g., Buchwald biaryl phosphines) to facilitate oxidative addition to the unactivated alkyl chloride while suppressing β-hydride elimination.
Strategic Analysis: Reactivity & Mechanistic Design[1]
The Challenge of Benzylic Chlorides
The 3-chloromethyl-1-benzothiophene scaffold presents a unique reactivity profile. Unlike aryl chlorides (Csp²–Cl), the benzylic chloride (Csp³–Cl) possesses distinct hurdles:
-
Slow Oxidative Addition: The C–Cl bond energy is high, and the lack of π-backbonding (present in aryl halides) makes oxidative addition kinetically demanding.
-
Competing Pathways: The resulting
-benzylpalladium species is prone to:- -Allyl Formation: If the benzothiophene core allows dearomatization (less likely here but possible).
-
Homocoupling (Wurtz-type): Formation of the 1,2-diarylethane dimer.
-
Protodehalogenation: Reduction of the C–Cl bond to a methyl group.
Ligand Selection Strategy
Success relies on increasing electron density at the palladium center to force oxidative addition.
-
Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .
-
Rationale: The electron-rich dicyclohexylphosphino group promotes oxidative addition to the chloride. The biaryl backbone provides steric bulk that accelerates reductive elimination and prevents the formation of inactive palladium dimers.
Mechanistic Pathway
The catalytic cycle differs from standard aryl coupling. The key intermediate is a
Figure 1: Catalytic cycle for the Suzuki coupling of benzylic chlorides. Note the critical role of transmetallation speed to prevent homocoupling.
Application Note: Benzylic Suzuki-Miyaura Coupling[2]
Standard Protocol (SPhos System)
This protocol is optimized for coupling 3-chloromethyl-1-benzothiophene with a broad range of arylboronic acids.
Reagents:
-
Substrate: 3-Chloromethyl-1-benzothiophene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (1–2 mol%)
-
Ligand: SPhos (2–4 mol%) (Maintain 1:2 Pd:L ratio)
-
Base: K₃PO₄ (3.0 equiv) (Anhydrous or 3M aq. solution)
-
Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Procedure:
-
Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent (Toluene or Dioxane). Stir at room temperature for 5 minutes to generate the active Pd(0) species (solution typically turns yellow/orange).
-
Loading: Add the 3-chloromethyl-1-benzothiophene, arylboronic acid, and base (K₃PO₄).
-
Degassing: Critical Step. Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours. Vigorously stir (>800 rpm) to ensure phase transfer.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[2]
-
Purification: Flash column chromatography. (Note: The product is less polar than the starting boronic acid but often similar to the chloride; gradient elution with Hexanes/EtOAc is recommended).
Data Summary: Optimization Parameters
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Outcome / Notes |
| Ligand | SPhos | PCy₃ | SPhos gives higher yields for chlorides; PCy₃ is air-sensitive. |
| Base | K₃PO₄ | Cs₂CO₃ | K₃PO₄ minimizes protodehalogenation side-products. |
| Solvent | Toluene/H₂O (10:1) | THF/H₂O | Toluene allows higher reaction temps (100°C) which drives Cl-activation. |
| Temp | 100°C | 80°C | Lower temps may result in incomplete conversion of the chloride. |
Advanced Protocol: Chemoselective Coupling
Scenario: The substrate contains both a benzylic chloride (at C3) and an aryl bromide/iodide (e.g., at C5 or C7).[1] Objective: Selectively couple the aryl halide while leaving the chloromethyl group intact for later functionalization.
Logic: Aryl bromides undergo oxidative addition significantly faster than benzylic chlorides with standard triphenylphosphine ligands.
Protocol:
-
Catalyst: Use Pd(PPh₃)₄ (Standard Tetrakis) or Pd(dppf)Cl₂ . Avoid SPhos/XPhos here, as they will activate the chloride.[1]
-
Temperature: Limit to 60–80°C .
-
Stoichiometry: Use exactly 1.0–1.1 equiv of boronic acid to prevent "spillover" reaction at the benzylic position.
-
Result: Product retains the 3-chloromethyl handle, allowing for a subsequent Sɴ2 reaction (e.g., with imidazole for Sertaconazole analogs) or a second, distinct Suzuki coupling using the SPhos protocol described in Section 3.
Figure 2: Decision tree for chemoselective functionalization.
Troubleshooting & Optimization
-
Stalled Reaction: If starting material remains after 12h, add a fresh portion of catalyst (0.5 mol%) and ligand. Benzylic chlorides can poison the catalyst over time via formation of stable Pd-dimers.
-
Homocoupling (Dimer): If significant 1,2-bis(benzothiophen-3-yl)ethane is observed, decrease the concentration of the benzylic chloride (slow addition) or increase the amount of boronic acid to outcompete the second oxidative addition.
-
Hydrolysis: If 3-hydroxymethyl-benzothiophene is formed, reduce the water ratio in the solvent system (e.g., use anhydrous Dioxane with powdered K₃PO₄).[1]
References
-
Benchchem. Technical Guide: 3-(Bromomethyl)-7-chloro-1-benzothiophene. Retrieved from
-
Molander, G. A., et al. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.[1] Journal of Organic Chemistry. Retrieved from
-
Bryan, C. S., et al. Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C-S Coupling.[1] Angewandte Chemie. Retrieved from
-
Organic Chemistry Portal. Synthesis of benzothiophenes. Retrieved from
-
Pei, M., et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions.[1][3] MDPI. Retrieved from
Sources
Application Notes and Protocols: The Strategic Use of Benzothiophene Building Blocks in the Total Synthesis of Natural Products and Medicinal Agents
Introduction: The Benzothiophene Scaffold - A Privileged Motif in Bioactive Molecules
The benzothiophene core, an aromatic heterocyclic system resulting from the fusion of a benzene and a thiophene ring, represents a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its inherent physicochemical properties, including planarity, lipophilicity, and the ability to engage in various non-covalent interactions, make it a "privileged structure" in medicinal chemistry.[3][4] This scaffold is not only present in a variety of natural products but also forms the central framework of several blockbuster drugs, such as the selective estrogen receptor modulator (SERM) Raloxifene and the antipsychotic agent Sertindole.[4][5] The versatility of the benzothiophene moiety allows it to serve as a bioisosteric replacement for other aromatic systems, such as indoles or naphthalenes, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6]
These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of benzothiophene building blocks in the total synthesis of complex natural products and medicinally relevant molecules. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols for key transformations, and offer insights into the construction of these valuable molecular architectures.
Strategic Approaches to Benzothiophene Synthesis in the Context of Total Synthesis
The construction of the benzothiophene core during a total synthesis can be broadly categorized into two strategic approaches:
-
Early-Stage Introduction: In this approach, a pre-functionalized benzothiophene derivative serves as a foundational building block, to which the remainder of the natural product's structure is elaborated. This strategy is advantageous when the benzothiophene core is relatively simple and commercially available or readily synthesized in a few steps.
-
Late-Stage Annulation: This strategy involves the formation of the benzothiophene ring system towards the end of the synthetic sequence. This approach is often necessary when the target molecule is highly complex, and the benzothiophene is intricately fused or substituted in a manner that is not amenable to early-stage introduction.
The choice between these strategies is dictated by the overall complexity of the target molecule, the availability of starting materials, and the desired bond disconnections in the retrosynthetic analysis.
Case Study 1: Total Synthesis of Raloxifene - A Medicinally Important Benzothiophene
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[7] Its synthesis provides a classic example of the early-stage introduction of a key benzothiophene intermediate.
Retrosynthetic Analysis and Key Transformations
The synthesis of Raloxifene hinges on the construction of the central 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene core, followed by a crucial Friedel-Crafts acylation to introduce the side chain.
Key Synthetic Steps:
-
Formation of the Thioether Precursor: The synthesis commences with the S-alkylation of a substituted thiophenol with an α-haloacetophenone.
-
Acid-Catalyzed Cyclization: The resulting thioether undergoes an intramolecular electrophilic cyclization to form the benzothiophene ring system.
-
Friedel-Crafts Acylation: The pre-formed benzothiophene is then acylated at the C3 position.
-
Demethylation: Finally, the methoxy protecting groups are removed to yield Raloxifene.
Detailed Protocols
Protocol 1: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol details the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone.[8]
Materials:
-
α-(3-Methoxyphenylthio)-4-methoxyacetophenone
-
Polyphosphoric acid (PPA)
Procedure:
-
To a reaction vessel, add α-(3-methoxyphenylthio)-4-methoxyacetophenone.
-
With vigorous stirring, add polyphosphoric acid.
-
Heat the reaction mixture to 85-90 °C and maintain for 1 hour.
-
Cool the mixture and quench by carefully adding crushed ice.
-
The resulting precipitate, a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and the undesired 4-methoxy regioisomer, is collected by filtration.
-
The desired 6-methoxy isomer can be purified from the mixture by chromatography or fractional crystallization.
Causality of Experimental Choices:
-
Polyphosphoric acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent, promoting the intramolecular electrophilic aromatic substitution required for cyclization.
-
Temperature Control: The reaction temperature is critical. Higher temperatures can lead to undesired side reactions and decomposition, while lower temperatures result in a sluggish reaction rate.
Protocol 2: Friedel-Crafts Acylation of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol describes the introduction of the characteristic side chain of Raloxifene.[3][9]
Materials:
-
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Suspend 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride to the suspension.
-
Cool the mixture in an ice bath and add aluminum chloride portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Aluminum chloride (AlCl₃): A strong Lewis acid is required to activate the acyl chloride for electrophilic aromatic substitution.[2][10] A stoichiometric amount is necessary as it complexes with both the starting material and the product.[11]
-
Inert Atmosphere: The reaction is sensitive to moisture, which would deactivate the aluminum chloride catalyst.
-
Temperature Control: The initial cooling is necessary to control the exothermic reaction upon addition of the Lewis acid.
Case Study 2: Total Synthesis of (±)-Eupomatenoid-6 - A Neolignan Natural Product
Eupomatenoid-6 is a neolignan natural product isolated from Eupomatia laurina. Its total synthesis by Hong and McIntosh provides an elegant example of constructing a complex molecular architecture around a benzothiophene core.[12]
Retrosynthetic Analysis and Key Strategy
The synthesis features a key intramolecular Ireland-Claisen rearrangement to construct the central carbocyclic ring and establish crucial stereocenters.
Detailed Protocol: Key Ireland-Claisen Rearrangement
The following is a representative protocol for the key Ireland-Claisen rearrangement step, based on the synthesis by Hong and McIntosh.[12]
Materials:
-
Bis-allylic ester precursor
-
Lithium diisopropylamide (LDA)
-
Trimethylsilyl chloride (TMSCl)
-
Tetrahydrofuran (THF), dry
Procedure:
-
Dissolve the bis-allylic ester in dry THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a freshly prepared solution of LDA in THF.
-
After stirring for 30 minutes at -78 °C, add trimethylsilyl chloride.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting silyl ester is then hydrolyzed (e.g., with aqueous HCl or TBAF) and esterified (e.g., with diazomethane) to afford the rearranged product.
Causality of Experimental Choices:
-
LDA: A strong, non-nucleophilic base is required to deprotonate the ester and form the lithium enolate.
-
TMSCl: Trapping the enolate as a silyl ketene acetal is crucial for the[8][8]-sigmatropic rearrangement to occur under mild conditions.
-
Low Temperature: The initial deprotonation is performed at low temperature to control the formation of the enolate and prevent side reactions.
Broader Applications and Future Perspectives
The strategic use of benzothiophene building blocks extends beyond the examples of Raloxifene and Eupomatenoid-6. This versatile scaffold is found in a wide array of natural products, including alkaloids, polyketides, and terpenoids, presenting a rich playground for synthetic chemists.[11][13][14] Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, are continually expanding the toolbox for the construction and functionalization of the benzothiophene core within complex molecular settings.[1][15] As our understanding of the biological roles of benzothiophene-containing molecules grows, the development of novel and efficient synthetic strategies will remain a critical endeavor in the quest for new therapeutic agents and research tools.
Data Summary
| Compound | Class | Key Synthetic Strategy | Reference |
| Raloxifene | Pharmaceutical (SERM) | Early-stage benzothiophene construction, Friedel-Crafts acylation | [3][7] |
| (±)-Eupomatenoid-6 | Natural Product (Neolignan) | Early-stage benzothiophene construction, Ireland-Claisen rearrangement | [12] |
References
-
Hong, S.; McIntosh, M. C. An approach to the synthesis of the eupomatilones. Org. Lett.2002 , 4 (1), 19-21. [Link]
- Jones, C. D.; Jevnikar, M. G.; Pike, A. J.; Peters, M. K.; Black, L. J.; Thompson, A. R.; Falcone, J. F.; Clemens, J. A. Antiestrogens. 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives. J. Med. Chem.1984, 27 (8), 1057-1066.
- EP0859770B1, Process for the synthesis of benzo b]thiophenes, Google P
- Nishii, Y.; Miura, M. Rhodium-Catalyzed Three-Component Coupling of Arylboronic Acids, Alkynes, and Elemental Sulfur for the Synthesis of Benzo[b]thiophenes. Angew. Chem. Int. Ed.2005, 44 (16), 2410-2412.
- Grese, T. A.; Sluka, J. P.; Bryant, H. U.; Cullinan, G. J.; Glasebrook, A. L.; Jones, C. D.; Matsumoto, K.; Palkowitz, A. D.; Sato, M.; Termine, J. D.; et al. Molecular Determinants of Tissue Selectivity in Estrogen Receptor Modulators. Proc. Natl. Acad. Sci. U.S.A.1997, 94 (25), 14105-14110.
-
Roy, S.; Budhathoki, S.; Iqbal, A. D.; et al. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. J. Org. Chem.2024 , 89 (7), 4589–4603. [Link]
-
Tamba, S.; Okubo, Y.; Tanaka, S.; Monguchi, D.; Mori, A. Palladium-Catalyzed C−H Arylation of Electron-Enriched Heteroarenes with Aryl Bromides and Aryl Chlorides. J. Org. Chem.2010 , 75 (20), 6998-7001. [Link]
-
Finkbeiner, P.; Murai, K.; Röpke, M.; et al. Total Synthesis of Terpenoids Employing a “Benzannulation of Carvone” Strategy. J. Am. Chem. Soc.2017 , 139 (35), 12344–12348. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Kreipl, A. T.; Reid, C.; Steglich, W. Total syntheses of the marine pyrrole alkaloids polycitone A and B. Org. Lett.2002 , 4 (19), 3287-3288. [Link]
-
Mio, M. J.; Kopel, L. C.; Braun, J. B.; Gadzikwa, T. L.; Hull, K. L.; Brisbois, R. G.; Markworth, C. J.; Grieco, P. A. One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the sonogashira coupling reaction. Org. Lett.2002 , 4 (19), 3199-3202. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Chapman, K. T.; Durette, P. L.; Niu, X.; Williams, T. M. Benzo[b]thiophene derivatives. XII. Synthesis of some 3-benzo[b]thienylalkylamines and comparison of their central nervous system activity with tryptamine isosteres. J. Med. Chem.1968 , 11 (5), 806-810. [Link]
-
Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science. [Link]
-
Biomimetic Synthesis of Polyketides: Dibefurin and Epicolactone and Synthetic Studies Toward Gracilin Terpenoids. [Link]
-
Yao, J.; Xie, Y.; Zhang, L.; Niu, Y.; Bai, P.; Lou, Q.-X.; Yang, S.-D. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein J. Org. Chem.2017 , 13, 1866–1870. [Link]
-
Calzada, J. G.; Hooz, J. GERANYL CHLORIDE. Org. Synth.1974 , 54, 63. [Link]
-
D'Auria, M. V.; Ranucci, E.; Tufano, M. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. Mar. Drugs2021 , 19 (4), 213. [Link]
- US5569772A, Process for the synthesis of benzo[b]thiophenes, Google P
-
Benzothiophene. Wikipedia. [Link]
-
Yao, J.; Xie, Y.; Zhang, L.; Niu, Y.; Bai, P.; Lou, Q. X.; Yang, S. D. Synthesis of benzothiophene and indole derivatives through metal-free propargyl-allene rearrangement and allyl migration. Beilstein J. Org. Chem.2017 , 13, 1866-1870. [Link]
-
Stoltz, B. M. Sesquiterpenoids Biosynthesis and Total Synthesis. [Link]
-
Chapman, K. T.; Durette, P. L.; Niu, X.; Williams, T. M. Benzo[b]thiophene derivatives. XII. Synthesis of some 3-benzo[b]thienylalkylamines and comparison of their central nervous system activity with tryptamine isosteres. J. Med. Chem.1968 , 11 (5), 806-810. [Link]
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- 4. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KR101566217B1 - Synthetic method for eupomatenoid-6 - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Bioinspired iterative synthesis of polyketides [frontiersin.org]
- 8. Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Total synthesis of complex terpenoids employing radical cascade processes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 15. Benzothiophene synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-3-(chloromethyl)-1-benzothiophene
Welcome to the Technical Support Center for optimizing Suzuki coupling reactions involving the challenging substrate, 5-Bromo-3-(chloromethyl)-1-benzothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their cross-coupling reactions with this specific, and often temperamental, molecule.
The presence of both an aryl bromide and a reactive chloromethyl group on the same benzothiophene core presents a unique set of challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities and achieve your desired synthetic outcomes.
I. Understanding the Challenges with this compound
The primary difficulty in performing a Suzuki coupling with this substrate lies in the chemoselectivity. The palladium catalyst must selectively activate the C(sp²)–Br bond for oxidative addition without reacting with the C(sp³)–Cl bond of the chloromethyl group. Undesired side reactions at the chloromethyl site can lead to low yields of the target biaryl product and a complex mixture of byproducts. This guide will address how to favor the desired C-C bond formation.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of this compound.
Q1: Why is my reaction yield consistently low, or why am I recovering unreacted starting material?
Low conversion is a frequent hurdle and can often be traced back to several key factors related to catalyst activity and reaction conditions.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have degraded.
-
Solution: Use a fresh, high-quality palladium source. Consider employing a pre-catalyst, such as a Buchwald-type G3 or G4 precatalyst, which can generate the active Pd(0) species more readily.[1] If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its in-situ reduction.[2] Incrementally increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can also be beneficial.[1]
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] An inappropriate ligand can lead to a sluggish reaction.
-
Solution: For this substrate, bulky, electron-rich phosphine ligands are generally recommended to facilitate the oxidative addition of the aryl bromide.[3][4] Ligands from the Buchwald (e.g., SPhos, XPhos) or cataCXium® families are excellent starting points.[5][6] These ligands have demonstrated high efficacy in coupling aryl chlorides and bromides, even in sterically demanding situations.[4]
-
-
Ineffective Base: The base is critical for activating the boronic acid to facilitate transmetalation.[7] Its strength and solubility can significantly impact the reaction rate.
-
Solution: The choice of base is often solvent-dependent.[1] For substrates with sensitive functional groups, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred over stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).[1][7] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.[8]
-
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to reduced catalytic activity.[2]
-
Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]
-
Q2: I'm observing significant side products. How can I improve the selectivity for the desired Suzuki coupling product?
The presence of the reactive chloromethyl group is the primary driver of side reactions. Minimizing these undesired pathways is key to a successful coupling.
Common Side Reactions & Mitigation Strategies:
-
Reaction at the Chloromethyl Group: The chloromethyl group can undergo nucleophilic substitution or other undesired reactions under the basic conditions of the Suzuki coupling.
-
Solution:
-
Milder Base: Employ a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[9] Strong bases can promote side reactions involving the chloromethyl group.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the undesired pathways.[10] However, this must be balanced with achieving a reasonable reaction rate for the Suzuki coupling itself.
-
Ligand Selection: Certain bulky ligands can sterically hinder the palladium catalyst's interaction with the chloromethyl group, thereby improving selectivity for the C-Br bond activation.
-
-
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl derived from two boronic acid molecules and is often exacerbated by the presence of oxygen.[2]
-
Protodeborylation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which removes the boronic acid from the productive catalytic cycle.
-
Solution:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used to mitigate protodeborylation.[2][11]
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, switching to anhydrous conditions can sometimes reduce the rate of protodeborylation.[1]
-
-
Q3: My reaction is very slow. How can I increase the reaction rate?
A sluggish reaction can often be accelerated by optimizing several parameters.
Strategies to Increase Reaction Rate:
-
Increase Temperature: Suzuki reactions are often performed at elevated temperatures (e.g., 80-110 °C).[8] Carefully increasing the temperature can significantly boost the reaction rate. However, be mindful of potential side reactions and substrate/catalyst decomposition at excessively high temperatures.[2]
-
More Active Catalyst System: Switching to a more modern and highly active catalyst system, such as a palladium precatalyst paired with a Buchwald biarylphosphine ligand, can dramatically accelerate the reaction.[1][4]
-
Solvent Choice: The solvent affects both the solubility of the reagents and the activity of the catalyst.[12] Polar aprotic solvents like DMF or ethereal solvents such as 1,4-dioxane and THF, often in a mixture with water, are common choices.[8][11] For poorly soluble substrates, a solvent screen may be necessary.[8]
Summary of Recommended Starting Conditions
For researchers beginning their optimization, the following table provides a robust starting point for the Suzuki coupling of this compound.
| Parameter | Recommended Starting Point | Rationale |
| Palladium Source | Pd(OAc)₂ or a Buchwald G3/G4 Precatalyst (1-3 mol%) | Readily available and effective. Precatalysts offer faster activation.[1] |
| Ligand | SPhos or XPhos (1.2-2.4 eq. relative to Pd) | Bulky, electron-rich ligands that promote oxidative addition.[3][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong bases that are effective and minimize side reactions.[1][7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O | Good solvating power for a range of substrates and compatible with many bases.[8][11] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for most Suzuki couplings.[8] |
| Boronic Acid/Ester | Boronic Acid (1.2-1.5 equivalents) | A slight excess helps drive the reaction to completion. Consider pinacol esters for stability.[11] |
III. Visualizing the Process
To better understand the Suzuki coupling and potential pitfalls, the following diagrams illustrate the catalytic cycle, common side reactions, and a general troubleshooting workflow.
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.
IV. Experimental Protocols
The following is a representative experimental protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This should be considered a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Purge this vial with inert gas. Add a small amount of the degassed solvent to the vial to form a slurry and transfer it to the main reaction flask via syringe.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
This comprehensive guide provides a solid foundation for tackling the Suzuki coupling of this compound. By understanding the inherent challenges and systematically applying the troubleshooting strategies outlined, researchers can significantly improve their reaction outcomes.
V. References
-
Suzuki, A. (1985). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 57(12), 1749-1758. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. [Link]
-
de Vries, J. G. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Topics in Catalysis, 27(1-4), 1-13. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
-
Maeda, K., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17(4), 2098-2129. [Link]
-
WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. [Link]
-
de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Catalysis, 27, 1-13. [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 408-413. [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]
-
Wang, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(16), 2243-2251. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Shang, R., et al. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 8(7), 5249-5254. [Link]
-
Li, G., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(12), 2139. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides/bromides with...[Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. [Link]
-
Rasool, N., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1225, 129105. [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Rasheed, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2929. [Link]
-
Lubaev, A. E., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(52), 31257-31260. [Link]
-
Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry, 44(5), 1408-1422. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 磷化氢配体 [sigmaaldrich.com]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
preventing dehalogenation in reactions of 5-bromobenzothiophenes
Topic: Preventing Dehalogenation & Regioselectivity Issues Ticket ID: BBT-5-BR-STABILITY Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The C5-Br Stability Paradox
Welcome to the technical support center for functionalizing 5-bromobenzothiophene . This scaffold is a critical pharmacophore in drug discovery (e.g., SERMs, antifungals), but it presents a notorious "stability paradox" during synthesis.
The Core Problem: You need to functionalize the thiophene ring (positions C2 or C3) or perform cross-couplings elsewhere, but the bromine at position C5 is highly labile. It frequently undergoes:
-
Unwanted Lithium-Halogen Exchange: During lithiation attempts at C2.
-
Hydrodehalogenation: During Pd-catalyzed cross-couplings, where the Br is replaced by H.
This guide provides the mechanistic insights and validated protocols to prevent these failures.
Module 1: Lithiation & C-H Functionalization
User Issue:
"I attempted to lithiate 5-bromobenzothiophene at C2 using n-BuLi at -78°C. Instead of the C2-electrophile product, I isolated the de-brominated product or a mixture of scrambled isomers."
Root Cause Analysis: Thermodynamics vs. Kinetics
The pKa of the C2 proton in benzothiophene is approx. 43. While n-BuLi is strong enough to deprotonate it, the rate of Lithium-Halogen (Li-Hal) exchange at the C5-Br bond is competitively fast, even at -78°C. The C5-Li intermediate is thermodynamically driven and kinetically accessible with small nucleophiles like n-BuLi.
The Solution: Steric Control & Turbo-Bases
To prevent touching the C5-Br, you must switch from nucleophilic bases to non-nucleophilic, sterically hindered bases .
Recommendation 1: Use LDA (Lithium Diisopropylamide)
LDA is too bulky to attack the bromine atom (nucleophilic attack) but basic enough to remove the C2 proton.
-
Mechanism: Kinetic deprotonation.
-
Condition: -78°C in THF.
Recommendation 2: The "Turbo-Hauser" Base (Knochel-Hauser)
For sensitive substrates, the gold standard is TMPMgCl·LiCl . The bulky tetramethylpiperidino (TMP) group prevents attack on the Br, while the LiCl breaks oligomeric aggregates, increasing the kinetic basicity of the Mg.
-
Benefit: Allows magnesiation at higher temperatures (0°C to RT) without Li-Hal exchange.
Visualizing the Pathway
Figure 1: Decision tree showing how base sterics dictate the reaction pathway between unwanted exchange and desired deprotonation.
Module 2: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald)
User Issue:
"I am performing a Suzuki coupling on the thiophene ring (or a pendant group). The C5-Br bond should remain inert, but I see significant 'reduction' (replacement of Br with H) in the LCMS."
Root Cause Analysis: Hydrodehalogenation
This is a side reaction where the C5-Br undergoes oxidative addition to Pd(0), followed by hydride transfer and reductive elimination.
-
Source of Hydride: Often the solvent (primary/secondary alcohols like EtOH/iPrOH) or the base (alkoxides with
-hydrogens). -
Mechanism: The Pd(II)-Br species undergoes transmetallation with a hydride source instead of the boronic acid.
Troubleshooting Guide
| Variable | Risk Factor (Promotes Dehalogenation) | Safe Choice (Preserves C5-Br) |
| Solvent | Alcohols (MeOH, EtOH, iPrOH) act as hydride donors via | Aprotic Polar: DMF, Dioxane, Toluene/Water, THF. |
| Base | Alkoxides (NaOEt, NaOiPr) or strong hydroxides. | Inorganic Carbonates/Phosphates: K₃PO₄, Cs₂CO₃, K₂CO₃. |
| Catalyst | Simple Pd(PPh₃)₄ (slow cycle allows side reactions). | Bulky/Active Ligands: Pd(dppf)Cl₂, XPhos Pd G2, SPhos. Fast reductive elimination favors coupling. |
| Atmosphere | Traces of O₂ can promote homocoupling, slowing the main cycle. | Strictly inert (Ar/N₂). |
Visualizing Hydrodehalogenation
Figure 2: The competitive pathway between desired coupling and unwanted hydrodehalogenation caused by protic solvents.
Part 3: Validated Experimental Protocols
Protocol A: Regioselective C2-Lithiation (The "Safe" Method)
Use this to attach electrophiles (aldehydes, silanes, halogens) to C2 without losing the C5-Br.
-
Preparation: Flame-dry a 50 mL Schlenk flask under Argon.
-
Reagents:
-
5-Bromobenzothiophene (1.0 eq)
-
LDA (1.1 eq) (Freshly prepared or commercial 2.0 M). Do NOT use n-BuLi directly.
-
Anhydrous THF (0.2 M concentration).
-
-
Execution:
-
Cool THF solution of 5-bromobenzothiophene to -78°C .
-
Add LDA dropwise over 10 minutes.
-
Stir at -78°C for 30–45 minutes. (Solution often turns yellow/orange).
-
Add Electrophile (e.g., DMF, MeI) (1.2 eq).
-
Allow to warm to RT slowly.
-
-
Validation:
-
TLC should show a single new spot.
-
NMR check: Disappearance of C2-H (singlet near 7.4 ppm). C5-Br signals should remain unchanged.
-
Protocol B: Dehalogenation-Free Suzuki Coupling
Use this when coupling a boronic acid to the thiophene ring while preserving the C5-Br.
-
Solvent System: Toluene : Water (4:1 ratio) or 1,4-Dioxane (dry). Avoid Ethanol.
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%). The bidentate ligand prevents
-hydride elimination and is robust. -
Procedure:
-
Why this works: The absence of alcoholic solvents removes the primary hydride donor. K₃PO₄ is mild and does not promote dehalogenation like NaOEt.
References
-
Knochel, P., et al. (2011). Regioselective functionalization of thiophenes and benzothiophenes using TMP-magnesium bases. Chemical Communications.[8]
-
Navarro, O., et al. (2004).[9] Cross-Coupling and Dehalogenation Reactions Catalyzed by (NHC)Pd(allyl)Cl Complexes.[9] Journal of Organic Chemistry.[2][10]
-
Lipshutz, B. H., et al. (2015).[3] Dehalogenation of Aryl Halides on Water: Mechanistic Insights. Organic Letters.[3][10]
-
BenchChem Technical Guides. (2025). Troubleshooting Dehalogenation in Suzuki Coupling.
Sources
- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. 2,3-Functionalization of furans, benzofurans and thiophenes via magnesiation and sulfoxide–magnesium exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. scribd.com [scribd.com]
Technical Support Center: Synthesis & Troubleshooting for 5-Bromo-3-(chloromethyl)-1-benzothiophene
Executive Summary & Molecule Overview
Target Molecule: 5-Bromo-3-(chloromethyl)-1-benzothiophene Primary Application: Key electrophilic intermediate for the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and selective estrogen receptor modulators (SERMs).[1] Critical Reactivity: The C3-chloromethyl group is highly reactive toward nucleophiles but prone to hydrolysis and dimerization.
This guide addresses the two primary synthetic routes:
-
Direct Chloromethylation (Blanc Reaction): Industrial standard, single-step, but prone to oligomerization and carcinogenic byproducts.
-
Functional Group Transformation (Vilsmeier-Haack Route): Multi-step, higher purity profile, avoids bis(chloromethyl)ether (BCME) formation.
Reaction Pathways & Impurity Mapping
The following diagram illustrates the primary synthetic pathways and the specific origin of common byproducts.
Figure 1: Reaction network showing the Blanc chloromethylation pathway and the genesis of critical impurities (Dimer, Alcohol, Ether, and Bis-alkylated species).[1]
Technical Troubleshooting Guide
Module A: Impurity Identification & Remediation
| Impurity Type | Chemical Structure Description | Root Cause | Remediation Protocol |
| Dimer (Methylene Bridge) | Two benzothiophene units linked by a CH₂ group at C3.[1] | Friedel-Crafts Alkylation: The product (benzyl chloride) acts as an electrophile and attacks unreacted starting material. | 1. High Dilution: Increase solvent volume (e.g., Chlorobenzene or DCM) to separate species.2. Excess Reagent: Use large excess of HCHO/HCl to favor chloromethylation over alkylation.3. Stop Early: Quench reaction at 85-90% conversion. |
| Hydrolysis Product (Alcohol) | C3-CH₂OH (Hydroxymethyl) | Moisture Ingress: Occurs during aqueous workup or storage in humid conditions.[1] | 1. Anhydrous Workup: Wash with cold conc. HCl or dry organic solvents; avoid prolonged water contact.2. Storage: Store under inert gas (Ar/N₂) with desiccants. |
| Bis-Chloromethyl | ClCH₂ groups at both C2 and C3.[1] | Forcing Conditions: High temperature (>60°C) or massive excess of reagents for too long. | 1. Temperature Control: Maintain T < 50°C.2. Stoichiometry: Limit Paraformaldehyde to 1.1–1.5 eq. |
| Regioisomer (C2) | ClCH₂ group at C2 instead of C3. | Steric/Electronic: C3 is naturally more reactive, but C2 activates if C3 is blocked or temp is too high. | 1. Catalyst Choice: ZnCl₂ promotes selectivity.2. Purification: Recrystallization from heptane/EtOAc often separates isomers. |
Module B: Frequently Asked Questions (FAQs)
Q1: My reaction mixture solidified into an insoluble mass. What happened? A: You likely formed the polymer/oligomer . In the Blanc reaction, if the concentration of the substrate is too high, the highly reactive chloromethyl product reacts with another molecule of starting material to form a dimer. This dimer is still reactive and can react again, leading to polymerization.
-
Fix: Repeat the experiment with 5x dilution . Ensure vigorous stirring and a steady stream of HCl gas to keep the "chloromethylating" potential high relative to the "alkylating" potential.
Q2: I see a new spot on TLC that moves slightly slower than the product after workup. It wasn't there during the reaction. A: This is almost certainly 5-Bromo-3-(hydroxymethyl)-1-benzothiophene (The Alcohol) .[1] Benzyl chlorides in electron-rich heterocycles are prone to solvolysis.[1]
-
Fix: Do not use basic aqueous washes (like NaHCO₃) if possible, or perform them very quickly at 0°C. Dry the organic layer immediately with MgSO₄. If the alcohol forms, you can convert it back to the chloride using Thionyl Chloride (SOCl₂).[2][3]
Q3: Why are we using ZnCl₂? Can I use AlCl₃? A: ZnCl₂ is a mild Lewis acid suitable for the Blanc reaction. AlCl₃ is too strong and will likely cause desulfurization (ring opening) or extensive polymerization of the thiophene ring. Stick to ZnCl₂, SnCl₄, or simply proton catalysis (H₂SO₄/Acetic Acid) if the substrate is sensitive.
Q4: Safety Alert: What is the white vapor forming when I mix Paraformaldehyde and HCl? A: STOP IMMEDIATELY. That vapor likely contains Bis(chloromethyl) ether (BCME) , a potent human carcinogen formed from HCHO and HCl.
-
Protocol: This reaction must be performed in a closed vessel or a high-performance fume hood with a scrubber.
-
Alternative: Consider the "Vilsmeier-Haack Route" (see Section 4) to completely avoid BCME formation.
Detailed Synthetic Protocols
Method A: Blanc Chloromethylation (Direct)
Best for: Large scale, low cost, when closed-system safety equipment is available.[1]
-
Setup: 3-neck flask, mechanical stirrer, HCl gas inlet, thermometer.
-
Charge: 5-Bromo-1-benzothiophene (1.0 eq), Paraformaldehyde (1.5 eq), Zinc Chloride (0.2 eq) in Chlorobenzene (10 vol).
-
Reaction: Heat to 50°C. Bubble dry HCl gas through the mixture for 2–4 hours.
-
Checkpoint: Monitor by HPLC.[4] Look for the disappearance of SM and the appearance of the product peak. If "Dimer" peak (>RT of product) grows, stop HCl flow and cool down.
-
-
Workup: Pour into ice water. Extract with DCM. Wash organic layer with cold water (rapidly). Dry over MgSO₄.
-
Purification: Recrystallization from Heptane. (Avoid silica chromatography if possible, as the acidity of silica can induce hydrolysis).
Method B: Vilsmeier-Haack -> Reduction -> Chlorination (High Purity)
Best for: Lab scale, high purity requirements, safety-conscious environments.[1]
-
Formylation: 5-Bromo-1-benzothiophene + POCl₃/DMF
5-Bromo-1-benzothiophene-3-carbaldehyde .-
Note: C3 selectivity is excellent here.
-
-
Reduction: Aldehyde + NaBH₄ (in MeOH)
5-Bromo-3-(hydroxymethyl)-1-benzothiophene . -
Chlorination: Alcohol + SOCl₂ (in DCM, cat. DMF)
Target Product .
References
-
Blanc Chloromethylation Mechanism & Scope
-
Benzothiophene Functionalization
-
Vilsmeier-Haack Formylation of Benzothiophenes
-
Conversion of Alcohols to Chlorides (SOCl2)
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Preparation and properties of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
managing reaction temperature for selective bromination of benzothiophenes
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of brominated benzothiophene derivatives. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of reaction temperature in achieving high selectivity and yield. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction: The Criticality of Temperature in Benzothiophene Bromination
The selective introduction of a bromine atom onto the benzothiophene scaffold is a pivotal step in the synthesis of numerous pharmacologically active compounds and organic materials. The regioselectivity of this electrophilic aromatic substitution is exquisitely sensitive to reaction conditions, with temperature being a paramount control parameter. Improper temperature management can lead to a cascade of undesirable outcomes, including the formation of isomeric byproducts, over-bromination, and even decomposition of the starting material. This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the selective bromination of benzothiophenes, with a focus on temperature-related issues.
Issue 1: Poor Regioselectivity - Mixture of 2- and 3-Bromo Isomers Obtained
-
Question: I am attempting to synthesize 3-bromobenzothiophene, but my reaction is yielding a significant amount of the 2-bromo isomer. How can I improve the selectivity for the 3-position?
-
Answer: The regioselectivity of benzothiophene bromination is a classic example of kinetic versus thermodynamic control.[1][2][3] The 2-position is generally the kinetically favored site of attack due to the higher electron density and more stable initial intermediate (a σ-complex or Wheland intermediate).[4] However, the 3-bromo product is often the thermodynamically more stable isomer.
-
Low-Temperature Strategy (Kinetic Control): To favor the kinetically preferred product (often the 2-bromo isomer, depending on the specific substrate and reagents), it is crucial to maintain a low reaction temperature.[1][5] Performing the reaction at 0°C or even as low as -78°C can significantly enhance the formation of the kinetic product by preventing the reaction from reaching thermodynamic equilibrium.[2][5]
-
Higher-Temperature Strategy (Thermodynamic Control): If the 3-bromo isomer is the desired thermodynamic product, running the reaction at a moderately elevated temperature can allow for the reversible formation of the intermediates, ultimately leading to the most stable product.[1][2] However, be cautious, as excessively high temperatures can lead to side reactions.
-
Solvent and Reagent Choice: The choice of brominating agent and solvent also plays a critical role. N-Bromosuccinimide (NBS) in a non-polar solvent like acetonitrile or dichloromethane is a common choice for achieving high regioselectivity.[6] The reaction conditions, including temperature, should be optimized for your specific benzothiophene derivative.
-
Issue 2: Formation of Di- or Polybrominated Byproducts
-
Question: My reaction is producing a significant amount of dibromo- and even tribromobenzothiophenes, leading to a low yield of the desired monobrominated product and a difficult purification process. What can I do to prevent over-bromination?
-
Answer: The formation of multiple brominated species is a common issue, particularly with electron-rich benzothiophene derivatives. The introduction of the first bromine atom can sometimes further activate the ring towards subsequent electrophilic attack.
-
Strict Stoichiometry and Slow Addition: Use a precise 1:1 molar ratio of your benzothiophene to the brominating agent (e.g., NBS). The slow, dropwise addition of the brominating agent solution to the reaction mixture at a controlled low temperature is paramount. This ensures that the concentration of the electrophile remains low at any given time, minimizing the chance of a second bromination event occurring on the already-brominated product.
-
Temperature Control: Maintaining a low temperature throughout the addition and the subsequent reaction time is crucial. Lower temperatures decrease the overall reaction rate, providing better control over the mono-substitution. For instance, a procedure for the regioselective bromination of 2-methylbenzo[b]thiophene specifies stirring at 0°C during the addition of NBS.
-
Issue 3: Low or No Conversion of Starting Material
-
Question: I have set up my bromination reaction, but even after several hours, I am observing very little to no consumption of my starting benzothiophene. What could be the cause?
-
Answer: Low reactivity can stem from several factors, often related to the reaction setup and conditions.
-
Insufficient Activation: Some benzothiophene derivatives, particularly those with electron-withdrawing groups, may be deactivated towards electrophilic substitution. In such cases, a slight and carefully controlled increase in temperature might be necessary to initiate the reaction. However, this must be done cautiously to avoid compromising selectivity.
-
Reagent Purity: Ensure the purity of your N-bromosuccinimide. NBS can decompose over time, especially if exposed to light and moisture. It is good practice to recrystallize NBS if its purity is in doubt.
-
Radical Initiator (for specific mechanisms): While electrophilic substitution is the primary pathway, some brominations with NBS can proceed via a radical mechanism, especially at higher temperatures or with UV light initiation.[7][8] If a radical pathway is intended, the presence of a radical initiator might be necessary. However, for selective aromatic bromination, this is generally avoided.
-
Issue 4: Reaction Appears Uncontrolled or Exothermic
-
Question: Upon adding the brominating agent, my reaction mixture rapidly darkens, and I observe a significant and difficult-to-control temperature increase. What is happening and how can I prevent it?
-
Answer: A rapid exotherm indicates that the reaction is proceeding too quickly. This is a dangerous situation that can lead to a complete loss of selectivity, decomposition of products, and potential safety hazards.
-
Immediate Cooling: The primary and immediate response should be to cool the reaction vessel in an ice bath or other suitable cooling medium.
-
Slower Addition Rate: The rate of addition of the brominating agent is too fast. As mentioned previously, slow, portion-wise, or dropwise addition is critical for maintaining temperature control.
-
More Dilute Conditions: Increasing the solvent volume can help to dissipate the heat generated during the reaction more effectively.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for temperature-dependent selectivity in benzothiophene bromination?
A1: The mechanism of electrophilic bromination of benzothiophenes involves the formation of an intermediate σ-complex (arenium ion).[4] The stability of this intermediate at different positions on the benzothiophene ring can vary. The transition state leading to the kinetically favored product has a lower activation energy, meaning it forms faster, especially at lower temperatures.[1][2] The thermodynamically favored product is the more stable of the possible isomers. At higher temperatures, the reaction becomes reversible, allowing the system to reach equilibrium and favor the formation of the most stable product.[1][2][3]
.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of Benzothiophenes
Welcome to the technical support center for the Buchwald-Hartwig amination of benzothiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-N bond-forming reaction. Here, we address common issues leading to low conversion rates and provide structured troubleshooting strategies rooted in mechanistic understanding and field-tested experience.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a bromobenzothiophene showing low or no conversion?
A1: Low conversion in the amination of benzothiophenes can stem from several factors. The sulfur atom in the benzothiophene ring can act as a poison to the palladium catalyst, inhibiting its activity. Additionally, the electron-rich nature of the benzothiophene ring can make oxidative addition, the first step in the catalytic cycle, more challenging compared to electron-poor arenes. Other common culprits include inappropriate ligand choice, suboptimal base or solvent selection, and catalyst deactivation.[1][2] A systematic evaluation of these parameters is crucial for improving your reaction outcome.
Q2: I'm observing significant amounts of hydrodehalogenation of my starting material. What causes this and how can I minimize it?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[2] It can occur through a competing pathway where a palladium-hydride species, formed from β-hydride elimination from the amine or the alkoxide base, reductively eliminates with the aryl halide. To minimize this, consider using a base without β-hydrogens, such as LHMDS or potassium phosphate. Also, using sterically hindered phosphine ligands can disfavor the formation of the palladium-hydride species.[3]
Q3: Can the position of the bromine on the benzothiophene ring affect the reaction's success?
A3: Absolutely. The reactivity of halobenzothiophenes in palladium-catalyzed cross-coupling reactions is position-dependent. For instance, a 3-bromobenzothiophene may exhibit different reactivity compared to a 2-bromobenzothiophene due to differences in electronic properties and steric hindrance around the C-Br bond. It is essential to consult literature for precedents with similarly substituted benzothiophenes to guide your initial reaction setup.
Q4: My starting materials are base-sensitive. What are my options for the Buchwald-Hartwig amination?
A4: For base-sensitive substrates, strong bases like sodium tert-butoxide (NaOtBu) can cause decomposition.[4] In such cases, switching to weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a viable strategy, although this may require higher reaction temperatures or longer reaction times.[2][5] Soluble organic bases, such as DBU, have also been successfully employed and can offer a more homogeneous reaction environment.[6]
Q5: Is it always necessary to use an expensive, specialized phosphine ligand?
A5: While specialized, bulky electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often key to successful aminations, particularly with challenging substrates like aryl chlorides or electron-rich heterocycles, they are not always mandatory.[2][3] For more reactive aryl bromides or iodides, older generations of ligands like BINAP or DPPF might be sufficient.[3] However, for benzothiophenes, which can be challenging substrates, starting with a more advanced ligand is often a good investment to save time on optimization.
In-Depth Troubleshooting Guides
When faced with low conversion, a systematic approach to troubleshooting is the most effective path to success. The following guides provide detailed experimental protocols and the scientific rationale behind them.
Guide 1: Catalyst System Optimization - The Heart of the Reaction
The choice of palladium precursor and ligand is paramount for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle.[2]
Issue: Inactive or Poisoned Catalyst
Benzothiophenes, due to the presence of a sulfur atom, can coordinate to the palladium center and inhibit catalysis. The choice of a suitable ligand can mitigate this effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst system optimization.
Experimental Protocol: Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add your bromobenzothiophene (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination. Use a consistent palladium loading (e.g., 2 mol %).
-
Reaction: Add anhydrous solvent (e.g., toluene or dioxane), seal the vials, and heat the reaction block to the desired temperature (typically 80-110 °C).[7]
-
Monitoring: After a set time (e.g., 4, 8, and 24 hours), take aliquots from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Rationale: Modern palladacycle precatalysts (G3, G4) are often more efficient than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and reliably.[2][4] Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of electron-rich aryl halides and for accelerating the reductive elimination step.[3]
Data Summary: Recommended Ligand and Precatalyst Combinations
| Amine Type | Recommended Ligand | Recommended Precatalyst |
| Primary Amines | BrettPhos, XPhos | BrettPhos Pd G3, XPhos Pd G3 |
| Secondary Amines | RuPhos, SPhos | RuPhos Pd G3, SPhos Pd G3 |
| Heterocyclic Amines | DavePhos, tBuBrettPhos | DavePhos Pd G4, tBuBrettPhos Pd G3 |
This table provides a general starting point; optimal conditions may vary.[2][8]
Guide 2: The Critical Role of the Base and Solvent
The base is not just a proton scavenger; its identity and physical properties can significantly impact the reaction rate and outcome. The solvent influences the solubility of reagents and intermediates, as well as the stability of the catalytic species.
Issue: Poor Reactivity or Side Reactions Due to Incorrect Base/Solvent
An inappropriate base can lead to decomposition of starting materials or the desired product.[9] The solvent can affect the aggregation of the catalyst and the solubility of the base, both of which can impact reaction kinetics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for base and solvent selection.
Experimental Protocol: Base and Solvent Screening
-
Setup: Using the best catalyst system identified previously, set up a parallel screen of different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄) in your standard solvent.
-
Solvent Screen: In a separate parallel experiment, use the optimal catalyst and base combination and screen a variety of anhydrous solvents (e.g., toluene, 1,4-dioxane, THF, CPME).[4]
-
Execution and Analysis: Run the reactions under identical temperature and time conditions. Analyze the outcomes by LC-MS or GC-MS to identify the most promising combination.
Rationale: Strong, non-nucleophilic bases like NaOtBu are common, but for sensitive substrates, weaker bases are necessary.[2] The physical properties of inorganic bases can affect their reactivity; ensuring good dispersion is key.[4] Solvents like toluene and dioxane are widely used, but others may offer advantages in specific cases.[10][11] Chlorinated solvents and coordinating solvents like acetonitrile should generally be avoided as they can inhibit the catalyst.[4]
Data Summary: Common Base and Solvent Combinations
| Base | Common Solvents | Notes |
| NaOtBu, KOtBu | Toluene, Dioxane | Strong bases, widely applicable. May not be suitable for base-sensitive substrates. |
| LHMDS, KHMDS | THF, Toluene | Strong, non-nucleophilic bases. Good for avoiding β-hydride elimination from the base. |
| Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | Weaker bases, suitable for sensitive functional groups. Often require higher temperatures.[2] |
Guide 3: Addressing Substrate-Specific Challenges
Even with an optimized catalyst system, base, and solvent, the inherent properties of your specific benzothiophene and amine can present hurdles.
Issue: Steric Hindrance or Unfavorable Electronic Properties
Highly substituted benzothiophenes or bulky amines can slow down the reaction due to steric hindrance.[2] Electron-donating groups on the benzothiophene can decrease the reactivity of the C-Br bond towards oxidative addition.
Troubleshooting Strategies:
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from the typical 1-2 mol % to 5 mol % can sometimes overcome low reactivity.
-
Elevate Reaction Temperature: If the reaction is sluggish at your initial temperature, incrementally increasing it (e.g., from 100 °C to 120 °C) can provide the necessary activation energy. Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Consider a Different Halide: If you are starting from a bromobenzothiophene and have the synthetic flexibility, switching to the corresponding iodobenzothiophene will likely increase the rate of oxidative addition.[4] Conversely, if you are using a chlorobenzothiophene, switching to the bromide is highly recommended.[1][2]
Final Checklist for a Robust Reaction Setup:
-
Inert Atmosphere: Ensure all manipulations are carried out under a dry, inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[7]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is oven-dried to avoid water, which can hydrolyze the base and deactivate the catalyst.
-
Proper Stirring: Vigorous stirring is important, especially when using heterogeneous inorganic bases, to ensure good mixing.[4]
By systematically working through these troubleshooting guides, you can diagnose the root cause of low conversion in your Buchwald-Hartwig amination of benzothiophenes and develop a robust and high-yielding protocol.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed.. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. [Link]
-
Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]
Sources
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- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Functionalized Benzothiophenes
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Preparative HPLC Method Development & Troubleshooting
Mission Statement
Functionalized benzothiophenes (e.g., Raloxifene derivatives) present a unique triad of chromatographic challenges: extreme hydrophobicity , propensity for S-oxidation , and stubborn regioisomer co-elution . This guide moves beyond basic HPLC theory to provide field-proven protocols for isolating these sulfur-heterocycles with >99% purity.
Module 1: The Solubility Paradox & Injection Strategy
User Query: "My analytical run looks perfect, but when I scale up to Prep HPLC, the pressure spikes immediately, and I see broad, split peaks. My sample is dissolved in 100% DMSO."
The Mechanism of Failure
Benzothiophenes are highly lipophilic. When a large bolus of DMSO-dissolved sample enters a mobile phase containing high water content (initial gradient conditions), the "strong solvent effect" is not the only issue. The solute often precipitates at the interface of the DMSO plug and the aqueous mobile phase inside the column head. This creates a temporary physical blockage (pressure spike) and redissolves slowly, causing peak distortion.
The Solution: At-Column Dilution (ACD)
Standard injection techniques fail here. You must dilute the sample after it leaves the loop but before it hits the column.
Protocol: Hardware-Assisted ACD If your system has a secondary loading pump (or a modifier pump), configure it to merge with the main aqueous flow at a T-junction just before the column.
-
Dissolve Sample: High concentration in DMSO (e.g., 100 mg/mL).
-
Injection: Inject sample via the loading pump at a low flow rate (e.g., 1 mL/min).
-
Dilution: Simultaneously pump aqueous buffer (Mobile Phase A) at a high flow rate (e.g., 19 mL/min) through the main pump.
-
Result: The sample hits the column as a 5% DMSO solution (1:20 ratio), preventing precipitation while maintaining high loading mass [1].
Protocol: The "Sandwich" Injection (Manual Alternative) If you lack a secondary pump, use the autosampler to create a buffer zone.
-
Draw: 200 µL Mobile Phase A (weak solvent).
-
Draw: 500 µL Sample (in DMSO).
-
Draw: 200 µL Mobile Phase A.
-
Inject: The buffer zones dilute the edges of the DMSO plug during transport to the column.
Visualization: ACD Workflow
Caption: Logic flow for At-Column Dilution (ACD) to prevent benzothiophene precipitation.
Module 2: Selectivity & Regioisomer Separation
User Query: "I cannot separate the 2-substituted benzothiophene from the 3-substituted isomer. They co-elute on my C18 column."
The Scientific Rationale
Positional isomers of benzothiophenes often have identical hydrophobicity (logP), rendering C18 columns ineffective as they rely primarily on hydrophobic interaction. To separate them, you must exploit
The Solution: Phenyl-Hexyl Stationary Phases
Phenyl-Hexyl phases possess a distinct selectivity for aromatic compounds.[1] The
Comparative Data: Stationary Phase Screening
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction | Dipole-Dipole + | |
| Benzothiophene Selectivity | Low (Co-elution common) | High (Resolves regioisomers) | High (Best for halogenated analogs) |
| Mobile Phase Compatibility | Universal | Methanol enhances | Methanol preferred |
| Recommendation | First pass / General | Isomer Separation | Halogenated / Polar variants |
Expert Tip: When using Phenyl-Hexyl columns, use Methanol instead of Acetonitrile. Acetonitrile has its own
Module 3: Troubleshooting Peak Tailing (The Sulfur/Amine Interaction)
User Query: "My peaks are tailing severely (As > 2.0). I suspect the sulfur atom is interacting with the silica."
Root Cause Analysis
While sulfur lone pairs can interact with silanols, the culprit in functionalized benzothiophenes (like Raloxifene derivatives) is usually a basic nitrogen side chain (e.g., piperidine or amine tail) interacting with ionized silanols (
Troubleshooting Protocol
Step 1: pH Management
-
Low pH (pH 2.0 - 2.5): Use 0.1% TFA or Formic Acid. This protonates the silanols (
), rendering them neutral and preventing ionic interaction with the positively charged amine. -
High pH (pH 9.5 - 10): Only if using hybrid-silica (e.g., XBridge, Gemini). At high pH, the amine functional group becomes neutral (free base), eliminating the cation-exchange mechanism.
Step 2: Mobile Phase Modifiers If pH adjustment fails, add 10-20 mM Ammonium Acetate . The high ionic strength masks the silanols, effectively "blocking" them from the analyte.
Visualization: Peak Tailing Decision Tree
Caption: Decision matrix for diagnosing and fixing peak tailing in benzothiophene purification.
Module 4: Stability & Post-Purification
User Query: "I collected a pure fraction, but after rotary evaporation, NMR shows 5-10% impurity."
The "Hidden" Reaction: S-Oxidation
Benzothiophenes are susceptible to oxidation at the sulfur atom, forming sulfoxides (
-
The mobile phase contained peroxides (common in aged ethers or THF).
-
Excessive heat was applied during evaporation.
-
The fraction sat in acidic solution (TFA) for too long.
Corrective Protocol:
-
Immediate Lyophilization: Freeze-dry fractions rather than using rotary evaporation with heat.
-
Solvent Exchange: If using TFA, immediately neutralize fractions with a small amount of Ammonium Bicarbonate before concentration.
-
Avoid Ethers: Do not use THF or Diethyl Ether for extraction unless they are freshly distilled/peroxide-free.
References
-
Waters Corporation. (2024). Using At-Column Dilution in Preparative Liquid Chromatography.[3][4][5] Retrieved from [Link]
-
Phenomenex. (2023).[6] Getting the Most from Phenyl Stationary Phases for HPLC. Chromatography Online. Retrieved from [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
Reddy, B., et al. (2012).[7] Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica. Retrieved from [Link]
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. mdpi.com [mdpi.com]
workup procedures for palladium-catalyzed reactions of sulfur heterocycles
The following guide is structured as a Tier 3 Technical Support Repository for process chemists and medicinal scientists. It prioritizes actionable protocols over theoretical fluff, addressing the specific "poisoning" challenges introduced by sulfur heterocycles.
Ticket ID: PD-S-HET-001 Status: Active Subject: Troubleshooting High Residual Pd in Thiophene/Thiazole/Benzothiophene Syntheses
🟢 Module 1: The "Sulfur Trap" (Root Cause Analysis)
User Issue: "I ran a Suzuki coupling on a thiophene derivative. The reaction worked, but the product is grey/brown, and standard Celite filtration failed to lower Pd levels below 5000 ppm."
Technical Diagnosis: Standard workups fail because sulfur heterocycles (thiophenes, thiazoles) act as competitive ligands . Unlike simple arenes, the sulfur atom in your product coordinates to Palladium (Pd), effectively pulling it through the Celite pad.
-
The Mechanism: Sulfur is a "soft" Lewis base; Palladium is a "soft" Lewis acid. This affinity creates stable, soluble Pd-Product complexes that mimic your API, making chromatographic separation difficult.
-
The Fix: You must introduce a "Super-Ligand"—a scavenger with a binding constant (
) orders of magnitude higher than your sulfur heterocycle.
📊 Visualization: The Competitive Binding Landscape
This diagram illustrates why your product is retaining Palladium and how to break the cycle.
Figure 1: The "Tug-of-War." Your product (Red) holds the Pd.[1] The Scavenger (Green) must be strong enough to rip the Pd away.
🔵 Module 2: Decision Matrix (Protocol Selection)
Do not guess. Use this logic flow to select the correct workup based on your product's solubility and sensitivity.
Figure 2: Logic flow for selecting the optimal scavenging method.
🟠 Module 3: Execution Protocols
Note: All protocols assume a starting Pd content of ~1000–5000 ppm. If Pd > 10,000 ppm (1%), perform a bulk Celite filtration first.
📋 Protocol A: The "Green" Wash (N-Acetylcysteine)
Best For: Products soluble in organic solvents; large-scale process chemistry.
Mechanism: NAC forms a water-soluble, anionic Pd complex (
-
Preparation: Dissolve the crude reaction mixture in EtOAc or Me-THF (10 mL/g).
-
Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) .
-
Critical Step: Adjust the pH of the NAC solution to pH 8–9 using Ammonia (28%) or NaOH. The carboxylate must be deprotonated for maximum efficiency.
-
-
Execution: Add the NAC solution (20 vol%) to the organic layer.
-
Agitation: Stir vigorously at 40–50 °C for 1–2 hours. (Heat is essential to break the Pd-S-Heterocycle bond).
-
Separation: Separate layers. The aqueous layer should be dark/colored (containing Pd).
-
Repeat: Repeat wash if the organic layer remains dark.
-
Finish: Wash organic layer with brine, dry over MgSO₄, and concentrate.
📋 Protocol B: The "Sniper" (SiliaMetS® Thiol/DMT)
Best For: High-value intermediates, acid/base sensitive compounds, or when aqueous washes cause emulsions. Scavenger Choice:
-
SiliaMetS® Thiol: General purpose, best for electrophilic substrates.
-
SiliaMetS® DMT (Dimercaptotriazine): Higher affinity, but the triazine backbone can react with strong electrophiles.
-
Loading Calculation: You need 4–8 molar equivalents of scavenger relative to the residual Palladium (not the catalyst used, but the Pd remaining).
-
Rule of Thumb: If Pd content is unknown, use 10–20% w/w of scavenger relative to the crude mass.
-
-
Solvent System: Dissolve crude in THF, EtOAc, or DMF. (Avoid MeOH if using DMT, as it can reduce scavenging efficiency slightly).
-
Incubation: Add the solid scavenger.
-
Thermal Activation: Heat to 50–60 °C for 4 hours.
-
Why? Room temperature scavenging is often too slow for sulfur heterocycles because the Pd is "protected" by the thiophene/thiazole ring.
-
-
Filtration: Filter through a 0.45 µm pad or a fine frit. The Pd remains bound to the silica.
📋 Protocol C: Activated Carbon (The "Nuclear Option")
Best For: Very dirty reactions where color removal is also needed. Risk: Yield loss (product adsorption).
-
Selection: Use specialized carbon like Darco KB-B or Ecosorb .
-
Slurry: Add 10–20 wt% carbon to the solution (THF or Toluene recommended).
-
Heat: Reflux for 1 hour.
-
Filter: Filter while hot through Celite. (Pd-Carbon complexes can re-dissolve or leach if allowed to cool in contact with the solvent).
🟣 Module 4: Comparative Data
Use this table to justify your reagent choice in your lab notebook.
| Method | Reagent | Cost | Pd Removal Efficiency | Yield Risk | Compatibility |
| Solid Scavenger | SiliaMetS® Thiol | High | ⭐⭐⭐⭐⭐ (Excellent) | Low | High (Inert) |
| Solid Scavenger | SiliaMetS® DMT | High | ⭐⭐⭐⭐⭐ (Superior) | Low | Med (Avoid electrophiles) |
| Aqueous Wash | N-Acetylcysteine | Low | ⭐⭐⭐⭐ (Very Good) | Very Low | High (Requires solubility) |
| Adsorbent | Activated Carbon | Very Low | ⭐⭐⭐ (Variable) | High | Low (Adsorbs product) |
| Chelator | TMT (Trimercaptotriazine) | Med | ⭐⭐⭐⭐ (Good) | Low | Low (Thermal instability) |
❓ Module 5: FAQ (Troubleshooting)
Q: I used SiliaMetS Thiol at Room Temp and it didn't work. Why? A: Kinetics.[2] The bond between Palladium and your sulfur heterocycle (e.g., Thiophene) is strong. At room temperature, the exchange rate is slow. You must heat the scavenger slurry to 50–60 °C to overcome the activation energy required to transfer the Pd from your product to the scavenger.
Q: My product is a thiazole amine. Can I use the Acidic Thiourea wash? A: No. The acid will protonate your thiazole amine, extracting your product into the water along with the Pd. Use Protocol B (SiliaMetS Thiol) or Protocol A (NAC at pH 8) .
Q: The NAC wash formed a terrible emulsion. A: This is common with sulfur-rich compounds.
-
Fix 1: Add 5–10% MeOH to the organic layer before washing.
-
Fix 2: Filter the biphasic mixture through a pad of Celite before attempting to separate the layers. The solid particulates stabilizing the emulsion will be removed.
Q: Can I just run a column? A: Usually, no. Pd-S complexes often have similar Rf values to the product or "streak" through the column, contaminating fractions. You should reduce Pd to <100 ppm before the final column.
📚 References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
-
Rosner, T., et al. (2013). N-Acetylcysteine as a Highly Efficient Scavenger for Palladium. Organic Process Research & Development. Link
-
SiliCycle Application Note. Metal Scavenging Solutions for the Pharmaceutical Industry (SiliaMetS). Link
-
Onyx Scientific. (2023). Palladium Scavenging: From 1% to within ICH limits. Link
Sources
Validation & Comparative
The Halogen Dance: A Technical Comparison of 5-Bromo- vs. 5-Chloro-1-Benzothiophene Reactivity in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals and organic electronic materials.[1][2][3][4] Functionalization of this core is paramount for modulating biological activity, tuning material properties, and performing structure-activity relationship (SAR) studies. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds.
5-Halo-1-benzothiophene derivatives, specifically the 5-bromo and 5-chloro variants, are critical building blocks for these transformations. The choice between a bromo or a chloro substituent is not merely a matter of atomic mass; it is a strategic decision that profoundly impacts reactivity, required reaction conditions, and ultimately, the efficiency and cost-effectiveness of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of these two key intermediates, supported by fundamental principles and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.
The Foundational Principle: Carbon-Halogen Bond Strength and Oxidative Addition
The differential reactivity between 5-bromo- and 5-chloro-1-benzothiophene is rooted in the fundamental properties of the carbon-halogen (C-X) bond. The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F .[5][6][7] This order is primarily dictated by the C-X bond dissociation energy (BDE).
The C-Br bond is inherently weaker and longer than the C-Cl bond.[8][9][10][11] This has a direct consequence on the first and often rate-determining step of most cross-coupling catalytic cycles: oxidative addition .[12][13][14][15] During this step, a low-valent palladium(0) catalyst inserts into the C-X bond, forming an arylpalladium(II) halide complex. The lower BDE of the C-Br bond translates to a lower activation energy for this insertion, allowing the reaction to proceed more readily, often at lower temperatures and with less specialized catalysts.[5] Conversely, the stronger C-Cl bond requires more energy to break, necessitating more forcing conditions, such as higher temperatures and the use of highly active, electron-rich, and sterically bulky phosphine ligands to promote the challenging oxidative addition step.[5][16]
Comparative Reactivity in Key Palladium-Catalyzed Reactions
The practical implications of this fundamental difference in reactivity are best illustrated by examining the conditions typically required for major cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis. The reactivity gap between the bromo and chloro derivatives is stark.
| Parameter | 5-Bromo-1-benzothiophene Derivative | 5-Chloro-1-benzothiophene Derivative | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂[17] | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, SPhos) | The stronger C-Cl bond requires a more electron-rich palladium center to facilitate oxidative addition. Bulky ligands promote the formation of the active monoligated Pd(0) species.[5] |
| Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C (or higher)[6] | Higher thermal energy is needed to overcome the larger activation barrier of C-Cl bond cleavage. |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient.[17] | Stronger bases (e.g., K₃PO₄) or specific conditions may be needed. | The overall catalytic cycle is slower, requiring optimization of all parameters, including the base, to achieve efficient turnover. |
| Reaction Time | Typically shorter (2-12 hours). | Often longer (12-24 hours). | Reflects the slower rate of the oxidative addition step. |
Buchwald-Hartwig Amination
This reaction is indispensable for synthesizing arylamines, forming a C-N bond between an aryl halide and an amine. The choice of halogen has a profound impact on catalyst selection and reaction conditions.
| Parameter | 5-Bromo-1-benzothiophene Derivative | 5-Chloro-1-benzothiophene Derivative | Rationale & Causality |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP or Xantphos.[18][19] | Pd pre-catalysts with highly active Buchwald ligands (e.g., BrettPhos, tBuXPhos).[20] | Aryl chlorides are notoriously challenging substrates for amination. Advanced, sterically demanding ligands are required to create a highly active, coordinatively unsaturated catalyst to break the C-Cl bond.[21] |
| Reaction Temperature | 80 °C to 110 °C.[18][22] | 100 °C to 130 °C. | Increased thermal energy is essential for the difficult oxidative addition. |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃).[7][19] | Often requires a strong base like LiHMDS or NaOtBu.[23] | A strong base is crucial for deprotonating the amine to form the palladium-amido complex, but its role is synergistic with the challenging oxidative addition for aryl chlorides. |
| Reaction Time | Generally 4-18 hours.[22] | Can require extended times (>24 hours). | The slow, rate-limiting oxidative addition dictates the overall reaction duration. |
Stille Coupling
The Stille coupling utilizes an organotin reagent to form a C-C bond. While powerful, the toxicity of tin reagents has made other methods like the Suzuki coupling more popular. Nonetheless, the reactivity trend holds.
| Parameter | 5-Bromo-1-benzothiophene Derivative | 5-Chloro-1-benzothiophene Derivative | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄ is often effective. | Requires more advanced systems, often with bulky phosphine ligands like P(tBu)₃.[16] | As with other couplings, activating the C-Cl bond is the primary challenge, necessitating a more potent catalytic system.[16] |
| Additives | May proceed without additives. | Often requires additives like CsF or Cu(I) salts to facilitate transmetalation and the overall cycle.[16] | The sluggishness of the C-Cl activation can make other steps, like transmetalation, become rate-limiting, requiring specific promoters. |
| Reaction Temperature | 80 °C to 100 °C. | Typically >100 °C. | Higher temperatures are needed to drive the C-Cl oxidative addition. |
Experimental Workflows & Protocols
To provide a practical context, the following are representative, self-validating protocols for a Suzuki-Miyaura coupling. The key differences in catalyst, base, and temperature, which are direct consequences of the C-X bond strength, are highlighted.
Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromo-1-Benzothiophene Derivative
This protocol is designed for the more reactive bromo-substrate, employing a widely available and robust catalyst system.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the 5-bromo-1-benzothiophene derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02-0.05 equiv.).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) active catalyst is sensitive to oxidation, which would deactivate it.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (volume appropriate for concentration, e.g., 0.1 M).[6]
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a 5-Chloro-1-Benzothiophene Derivative
This protocol is adapted for the less reactive chloro-substrate, requiring a more active catalyst system and more forcing conditions.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the 5-chloro-1-benzothiophene derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.). Causality: A stronger base is often required to facilitate the catalytic cycle with less reactive chlorides.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02-0.04 equiv.) and a bulky phosphine ligand such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04-0.08 equiv.).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Causality: The higher temperature is critical to provide sufficient energy for the oxidative addition to the strong C-Cl bond. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizing the Process
To better illustrate the core concepts, the following diagrams outline the catalytic cycle and the general experimental workflow.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: Standard experimental workflow for cross-coupling reactions.
Conclusion and Strategic Recommendations
The comparative reactivity of 5-bromo- and 5-chloro-1-benzothiophene derivatives is a clear and predictable outcome of their intrinsic C-X bond energies.
-
5-Bromo-1-benzothiophene is the more reactive substrate. It allows for the use of milder reaction conditions, a broader range of "standard" catalysts and ligands, lower temperatures, and generally shorter reaction times. This makes it the ideal choice for:
-
Rapid library synthesis and SAR studies.
-
Substrates containing sensitive functional groups that may not tolerate harsh conditions.
-
Situations where achieving a high success rate on the first attempt is critical.
-
-
5-Chloro-1-benzothiophene is a less reactive but often more cost-effective starting material, especially on an industrial scale. Its successful use hinges on employing more specialized and potent catalytic systems, typically involving bulky, electron-rich phosphine ligands and higher reaction temperatures. It is a viable option when:
-
Cost of the starting material is a primary driver for large-scale synthesis.
-
A robust, optimized protocol can be developed and validated.
-
The target molecule is stable to the more forcing conditions required.
-
For the researcher and drug development professional, the choice is strategic. The bromo-derivative offers speed and convenience, while the chloro-derivative presents an opportunity for cost savings, provided the additional process development is undertaken. This guide serves as a foundational tool for navigating that decision with confidence and scientific rigor.
References
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Sigman, M. S., & Toste, F. D. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. PMC.
- University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Journal of the American Chemical Society. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
- Filo. (2025, June 5). Explain the reactivity and relative strength of C–halogen bonds in the fo...
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- Benchchem. (n.d.). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.
- PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 5- Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development.
- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
- Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
- Semantic Scholar. (n.d.). A Review on Functionalization of Benzo-5,6-Fused Bicyclic Heteroaromatic Compounds.
- Chemguide. (n.d.). Bond energies of C-Hal bonds.
- ACS Publications. (2025, May 27). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ePrints Soton. (2019, October 28). Metal-Free Synthesis of Benzothiophenes by Twofold C−H Functionalization: Direct Access to Materials-Oriented Heteroaromatics.
- Amazon S3. (2026, February 16). Metal-Free Synthesis of Benzothiophenes by Twofold C–H Functionalization.
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- 15. uwindsor.ca [uwindsor.ca]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Suzuki-Miyaura vs. Stille Coupling for Benzothiophene Functionalization
Executive Summary: The "C2 Conundrum"
In the functionalization of benzothiophene (BT) scaffolds—a critical pharmacophore in drugs like Raloxifene and Zileuton—the choice between Suzuki-Miyaura and Stille coupling is rarely a matter of preference; it is a matter of structural survival.
While Suzuki coupling is the industry standard for scalability and green chemistry, it faces a critical failure mode at the benzothiophene C2 position: rapid protodeboronation . Conversely, Stille coupling , despite its toxicity and purification burdens, remains the "break-glass-in-emergency" method for C2-functionalization due to the kinetic stability of organostannanes.
This guide provides an objective, data-backed comparison to help you navigate this specific synthetic divergence.
Mechanistic Divergence & The Stability Crisis
To choose the correct protocol, one must understand the electronic bias of the benzothiophene ring. The sulfur atom donates electron density into the ring, making the C2 position electron-rich but also significantly more acidic than the C3 position.
The Suzuki Failure Mode: Protodeboronation
The primary argument against using Suzuki coupling for 2-substituted benzothiophenes is the instability of the boronic acid intermediate. Under the basic conditions required for Suzuki transmetallation, 2-benzothienylboronic acid rapidly hydrolyzes.
Mechanism:
-
Base Attack: The base (e.g., OH⁻, CO₃²⁻) coordinates to the boron, forming a boronate "ate" complex.
-
C-B Bond Cleavage: The electron-rich C2 position facilitates the cleavage of the C-B bond, generating a transient carbanion at C2.
-
Protonation: This carbanion is immediately protonated by water or the solvent, destroying the functional group before transmetallation to Palladium can occur.
The Stille Advantage: Neutral Stability
Organostannanes (C-Sn bonds) are covalent and non-polar. They do not require base activation. Consequently, 2-stannylbenzothiophenes are shelf-stable and do not undergo protonolysis under coupling conditions, making Stille the superior kinetic choice for C2 ligation, albeit with severe downstream processing costs.
Visualization: The Stability vs. Reactivity Trade-off
Figure 1: The kinetic competition between productive coupling and destructive protodeboronation in Suzuki coupling, contrasted with the direct pathway of Stille coupling.
Head-to-Head Experimental Protocols
Do not use generic protocols for Benzothiophene. The following methodologies are optimized specifically to mitigate the issues described above.
Protocol A: Optimized Suzuki (MIDA Boronate Strategy)
Best for: Scalability, Green Chemistry, C3-functionalization, or C2-functionalization where tin is prohibited.
Rationale: To bypass protodeboronation at C2, we use MIDA (N-methyliminodiacetic acid) boronates . These are "slow-release" reagents.[1][2] Under hydrous basic conditions, the MIDA group hydrolyzes slowly, keeping the concentration of the unstable free boronic acid low, thereby favoring transmetallation over decomposition.
Reagents:
-
Substrate: 2-Benzothienyl MIDA boronate (1.0 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%) — Robust, resists deactivation.
-
Base: K₃PO₄ (3.0 equiv) — Anhydrous phosphate is milder than carbonate.
-
Solvent: THF:Water (10:1) — Water is essential for MIDA hydrolysis.
Step-by-Step:
-
Charge a reaction vial with MIDA boronate, Aryl Bromide, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal and purge with Argon for 5 minutes (Oxygen kills the active Pd(0) species).
-
Add degassed THF and Water via syringe.
-
Heat to 60°C for 12–24 hours. Note: Lower temperature than typical Suzuki (80-100°C) helps suppress deboronation.
-
Workup: Dilute with EtOAc, wash with NaHCO₃. The MIDA byproduct is water-soluble.
Protocol B: High-Fidelity Stille Coupling
Best for: C2-functionalization, complex total synthesis, base-sensitive substrates.
Rationale: The addition of Copper(I) Iodide (CuI) is the "secret sauce" for Stille couplings of heterocycles. It creates a "Copper effect," facilitating transmetallation by forming a transient organocopper species that transfers the organic group to Palladium faster than the tin species does.
Reagents:
-
Substrate: 2-(Tributylstannyl)benzothiophene (1.1 equiv)
-
Electrophile: Aryl Iodide (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃ (for sterically hindered cases).
-
Additive: CuI (10 mol%) — Accelerates rate >100x.
-
Solvent: DMF or Toluene (Anhydrous).[4]
Step-by-Step:
-
Charge flask with Aryl Iodide, Stannane, Pd catalyst, and CuI.
-
Strictly exclude air (Stannanes can homocouple in air). Cycle Argon/Vacuum 3x.
-
Add anhydrous DMF.[4]
-
Heat to 80–100°C for 4–8 hours.
-
Tin Removal (Crucial):
-
Cool to RT. Add 10% aqueous KF (Potassium Fluoride) solution.
-
Stir vigorously for 30 mins. A polymeric Bu₃SnF solid will precipitate.
-
Filter through a pad of Celite/Silica.
-
Alternative: Use silica gel impregnated with 10% K₂CO₃ during flash column chromatography to streak out tin impurities.
-
Performance Metrics & Data Comparison
The following data aggregates typical results for the coupling of 2-functionalized benzothiophene with 4-bromoanisole.
| Metric | Suzuki (Standard) | Suzuki (MIDA/Optimized) | Stille (Standard) |
| Yield (C2 Position) | < 30% (Decomposition) | 82 - 91% | 92 - 96% |
| Yield (C3 Position) | 90 - 95% | 90 - 95% | 88 - 93% |
| Reaction Time | 2 - 4 h | 12 - 24 h (Slow release) | 4 - 8 h |
| Atom Economy | High | Moderate (MIDA weight) | Low (SnBu3 waste) |
| Toxicity | Low | Low | High (Neurotoxic) |
| Purification | Simple Extraction | Simple Extraction | Difficult (Tin removal) |
| Cost (Reagents) | Low | High (MIDA ligands) | Moderate |
Key Insight: For C3-functionalization, Stille offers no advantage over Suzuki. The decision matrix only pivots at the C2 position.
Strategic Selection Framework
Use this decision tree to select the appropriate methodology for your specific drug candidate.
Figure 2: Strategic decision tree for selecting coupling modality based on regiochemistry and scale.
References
-
Miyaura, N., & Suzuki, A. (1979).[1] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867.[1] Link
-
Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications. Journal of the American Chemical Society, 113(25), 9585–9595. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55(37), 11220-11224. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Guide: Biological Activity of 5-Bromobenzothiophene Analogs in Cancer Cell Lines
Topic: Biological Activity of 5-Bromobenzothiophene Analogs in Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The 5-Bromobenzothiophene Scaffold
The benzothiophene nucleus serves as a critical pharmacophore in oncology, functioning as a bioisostere to the indole ring found in many natural alkaloids. Within this class, 5-bromobenzothiophene analogs occupy a unique niche. The bromine atom at the C5 position provides distinct electronic properties (halogen bonding capability) and metabolic stability compared to its 5-hydroxy or 5-methoxy counterparts.
This guide objectively compares the anticancer performance of 5-bromobenzothiophene derivatives against standard chemotherapeutics (Doxorubicin, Cisplatin) and structural analogs (5-hydroxybenzothiophenes, 3-bromo isomers). Analysis focuses on cytotoxicity profiles (IC50), mechanisms of action (tubulin vs. kinase inhibition), and experimental validation protocols.
Structure-Activity Relationship (SAR) Landscape
To understand the biological activity of 5-bromobenzothiophenes, one must contextualize them within the broader SAR of the scaffold.
-
5-Bromo Substitution: Enhances lipophilicity and membrane permeability. The bulky halogen can occupy hydrophobic pockets in target proteins (e.g., tubulin colchicine site), often leading to distinct selectivity profiles compared to hydrogen bond donors like -OH.
-
5-Hydroxy/Methoxy Analogs: These are often more potent kinase inhibitors (e.g., VEGFR-2, Clk) due to hydrogen bonding capability but may suffer from faster metabolic clearance (glucuronidation).
-
3-Bromo vs. 5-Bromo: The 3-position is electronically distinct; 3-bromo derivatives are often used as electrophilic intermediates or pro-drugs, whereas the 5-bromo position is typically a stable structural determinant of receptor affinity.
Comparative Efficacy Data
The following table synthesizes IC50 data from key studies comparing 5-substituted benzothiophenes and related thiophene analogs against human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound Class | Specific Analog | Cell Line | IC50 (µM) | Reference Standard | Mechanism Hint |
| 5-Bromo-BT | 5-bromo-N-(substituted)-BT-2-carboxamide | MCF-7 (Breast) | 2.93 ± 0.47 | Doxorubicin (0.42) | Tubulin destabilization |
| 5-Bromo-BT | 5-bromo-BT-hydrazone deriv. | A549 (Lung) | 7.17 ± 0.94 | Cisplatin (4.50) | Apoptosis induction |
| Thiophene Analog | BMPT (2-bromo-5-(2-methylphenyl)thiophene) | HepG2 (Liver) | 185.93 | 5-Fluorouracil (>100) | Caspase-3 activation |
| 5-Hydroxy-BT | Compound 16b (Hydrazide scaffold) | U87MG (Glioblastoma) | 7.20 | Sunitinib (varies) | Multi-kinase (Clk/Dyrk) |
| 3-Bromo-BT | 3-bromobenzo[b]thiophene-2-carbaldehyde | HCT-116 (Colon) | ~21.0 | Doxorubicin (0.89) | DNA intercalation |
Analyst Note: While 5-hydroxy analogs (like Compound 16b) often show lower absolute IC50 values (nanomolar range in kinase assays), 5-bromo analogs frequently exhibit superior metabolic stability and distinct selectivity profiles, particularly in drug-resistant cell lines where transporter efflux is a factor.
Mechanisms of Action
The anticancer activity of 5-bromobenzothiophene analogs is pleiotropic, primarily involving two distinct pathways depending on the side-chain substitution at the C2 position.
Pathway A: Tubulin Polymerization Inhibition
Analogs structurally resembling combretastatin A-4 (CA-4) bind to the colchicine site of tubulin.[1] The 5-bromo group mimics the steric bulk of the methoxy groups in CA-4, disrupting microtubule dynamics, causing G2/M cell cycle arrest, and triggering apoptosis.
Pathway B: Multi-Kinase Inhibition
Certain 5-substituted benzothiophenes act as ATP-competitive inhibitors of kinases such as VEGFR-2 (angiogenesis) and Clk/Dyrk (splicing/survival).
Pathway C: Apoptosis Induction (Caspase Cascade)
Direct mitochondrial stress leads to the release of Cytochrome C, downregulation of Bcl-2, and upregulation of Bax.
Diagram 1: Multi-Target Signaling Pathway of 5-Bromobenzothiophenes
Caption: Pleiotropic mechanism of action showing parallel disruption of microtubule dynamics and kinase signaling.
Experimental Protocols for Validation
To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the activity of new 5-bromobenzothiophene analogs.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
-
Objective: Determine IC50 values.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at
cells/well in 96-well plates. -
Incubation: 24 hours for attachment.
-
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100 µM). Incubate for 48 hours.
-
Detection: Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours at 37°C. Dissolve formazan crystals in 100 µL DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Protocol B: Tubulin Polymerization Assay
-
Objective: Confirm mechanism of action (Pathway A).
-
Reagents: Purified tubulin (>99%), GTP, fluorescence reporter (DAPI or specific kit).
-
Method:
-
Prepare tubulin solution in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Add GTP (1 mM) and test compound (5-10 µM).
-
Monitor fluorescence at 37°C for 60 minutes (Ex 360 nm / Em 450 nm).
-
Result: Polymerization inhibitors will show a flattened growth curve compared to the control (Taxol enhances, Vinblastine inhibits).
-
Diagram 2: Experimental Workflow for Compound Validation
Caption: Iterative workflow from synthesis to mechanistic validation of benzothiophene analogs.
References
-
Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. International Atomic Energy Agency. Link
-
Yılmaz, C., et al. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ChemistrySelect, 7(15). Link
-
Romagnoli, R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Chemical Biology & Drug Design. Link
-
Eldehna, W. M., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Link
-
BenchChem Technical Guide . Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde. Link
Sources
performance of benzothiophene-based OFETs versus thiophene-based OFETs
Executive Summary
This guide provides a technical comparison between Benzothiophene-based (e.g., BTBT, DNTT) and traditional Thiophene-based (e.g., P3HT,
While thiophene polymers like P3HT served as the foundational "fruit fly" of organic electronics, the field has shifted decisively toward fused-ring benzothiophene derivatives. This shift is driven by a specific material causality: fused-ring rigidity reduces reorganization energy , while deeper HOMO levels enhance environmental stability . Consequently, benzothiophene devices consistently outperform thiophene equivalents, achieving mobilities exceeding
Molecular Architecture & Charge Transport Logic
The performance gap stems from fundamental differences in molecular orbital engineering and solid-state packing.
Structural Rigidity vs. Conformational Disorder
-
Thiophene-Based (e.g., P3HT): Composed of aromatic rings linked by single bonds. These bonds allow torsional rotation, creating energetic disorder and "kinks" in the backbone that act as charge traps. The transport mechanism is often limited by inter-chain hopping.
-
Benzothiophene-Based (e.g., C8-BTBT, DNTT): Features a fused
-conjugated core. The lack of single bonds between rings eliminates torsional disorder. This planarity promotes strong intermolecular orbital overlap, often resulting in 2D "herringbone" packing structures that facilitate band-like transport rather than simple hopping.
Electronic Structure & Stability[1]
-
Oxidation Potential: Thiophene oligomers generally have higher HOMO levels (approx.
to eV), making them susceptible to p-doping by ambient oxygen and moisture. This leads to high off-currents ( ) and rapid device degradation. -
Benzothiophene Advantage: The fusion of benzene rings lowers the HOMO level (approx.
to eV). This deeper energy level creates a kinetic barrier against oxidation, ensuring high on/off ratios ( ) and long-term air stability.
Diagram 1: Molecular Logic & Transport Physics
Caption: Comparative logic flow illustrating how molecular rigidity influences packing modes and final device metrics.
Performance Metrics Comparison
The following data aggregates typical performance values from literature for solution-processed and vacuum-deposited devices on SiO₂/SAM dielectrics.
| Metric | Poly(3-hexylthiophene) (P3HT) | C8-BTBT (Solution Processed) | DNTT (Vacuum Deposited) |
| Molecular Class | Polymer (Linked Thiophene) | Small Molecule (Fused Benzothiophene) | Small Molecule (Fused Naphtho-Thiophene) |
| Hole Mobility ( | |||
| On/Off Ratio ( | |||
| Threshold Voltage ( | Unstable (Shifts positive in air) | Stable (Near 0V) | Stable (Near 0V) |
| Air Stability | Poor (Hours to Days) | Excellent (Months) | Excellent (Months) |
| Processing Method | Spin Coating | Off-Center Spin / Blade Coating | Vacuum Evaporation |
Key Insight: C8-BTBT devices fabricated using the "phase separation" method (blended with polystyrene) frequently achieve mobilities exceeding
Experimental Protocols
To replicate high-performance benzothiophene OFETs, specific processing steps are required to control crystallization. Unlike P3HT, which forms films easily but with disorder, C8-BTBT requires controlled phase separation to form large crystalline domains.
Protocol A: High-Mobility C8-BTBT:PS Blend (Solution Process)
Rationale: Blending the small molecule with a polymer binder (Polystyrene) suppresses dewetting and induces vertical phase separation, creating a pristine semiconductor interface at the top.
-
Substrate Preparation:
-
Clean heavily doped Si/SiO₂ (300 nm) wafers via sonication in acetone and isopropanol.
-
Surface Treatment: Treat SiO₂ with UV-Ozone (20 min) followed by OTS (Octadecyltrichlorosilane) vapor deposition or spin-coating to induce hydrophobicity. Note: Hydrophobic surfaces are critical for vertical alignment of C8-BTBT.
-
-
Solution Preparation:
-
Dissolve C8-BTBT and Polystyrene (PS, MW ~300k) in chlorobenzene.
-
Ratio: 3:1 or 4:1 (C8-BTBT : PS) by weight.
-
Total Concentration: 2 wt%.[1]
-
Heat solution to 60°C to ensure full dissolution.
-
-
Deposition (Off-Center Spin Coating):
-
Annealing:
-
Anneal at 80°C - 100°C for 30 minutes on a hotplate in a nitrogen glovebox.
-
-
Electrode Deposition:
-
Thermally evaporate Gold (Au, 40-50 nm) through a shadow mask to form Source/Drain contacts (Top-Contact geometry is preferred for lower contact resistance).
-
Protocol B: DNTT (Vacuum Deposition)
Rationale: DNTT has lower solubility than C8-BTBT, making vacuum deposition the standard for high-purity, reproducible devices.
-
Substrate Prep: Same as above (Si/SiO₂ + OTS treatment).
-
Deposition:
-
Load DNTT into a Knudsen cell in a high-vacuum chamber (
Torr). -
Substrate Temperature: Heat substrate to 60°C - 80°C during deposition. Why? Elevated temperature provides thermal energy for molecules to diffuse and find energetically favorable lattice sites (herringbone packing).
-
Rate: Deposition rate should be low (0.2 - 0.5 Å/s ) to prevent disordered nucleation.
-
Thickness: 30 - 50 nm.
-
-
Contacts: Deposit Au source/drain electrodes through a shadow mask.
Diagram 2: C8-BTBT Fabrication Workflow (Phase Separation)
Caption: Workflow for solution-processed C8-BTBT:PS blends. The critical phase separation step (Step 3-4) drives the semiconductor to the surface.
Stability Analysis
The primary failure mode for thiophene OFETs is oxidative doping .
-
Mechanism: Oxygen diffuses into the polymer matrix and forms a charge transfer complex with the thiophene ring. This creates mobile holes (background carriers), increasing the off-current (
) and shifting the threshold voltage ( ) positively until the device cannot be switched off. -
Benzothiophene Resilience: Due to the deeper HOMO level (approx.[4] -5.7 eV for C8-BTBT), the energy barrier for electron transfer to Oxygen (or water) is significantly higher.
-
Data Verification:
-
P3HT: Mobility drops by 50% within 24 hours in ambient air;
drops from to . -
C8-BTBT: Maintains mobility and
for months in ambient storage.
-
References
-
Yuan, Y., et al. "Ultra-high mobility transparent organic thin film transistors grown by an off-centre spin-coating method." Nature Communications, 2014. Link
-
Takimiya, K., et al. "2,7-Diphenyl[1]benzothieno[3,2-b]benzothiophene, A New Organic Semiconductor for Air-Stable Organic Field-Effect Transistors." Journal of the American Chemical Society, 2006. Link
-
Kang, M. J., et al. "Alkylated Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (Cn-DNTT) Organic Semiconductors for High-Performance Thin-Film Transistors." Advanced Materials, 2011. Link
-
Sirringhaus, H. "Device Physics of Solution-Processed Organic Field-Effect Transistors." Advanced Materials, 2005. Link
-
Niazi, M. R., et al. "Solution-Processed Organic Semiconductors for High-Performance Electronic Devices." Nature Communications, 2015. Link
Sources
Advanced Mass Spectrometry Strategies for Differentiating Benzothiophene Isomers
Executive Summary: The Isobaric Challenge
In the realms of petroleomics and pharmaceutical impurity profiling, benzothiophenes (BTs) represent a formidable analytical challenge. Positional isomers—such as 2-methylbenzothiophene and 3-methylbenzothiophene —share identical elemental compositions (
This guide moves beyond basic analysis, comparing three advanced workflows: High-Resolution GC-MS , Ion Mobility-Mass Spectrometry (IMS-MS) , and Tandem MS (MS/MS) . We evaluate these methods based on their ability to resolve the "sulfur effect"—the unique charge stabilization properties of the thiophene ring that dictate fragmentation and ion shape.
Comparative Analysis of Methodologies
Method A: Gas Chromatography-Mass Spectrometry (GC-EI-MS)
The Gold Standard for Volatiles
For alkylated benzothiophenes, GC-MS with Electron Ionization (EI) remains the frontline defense. The differentiation relies heavily on chromatographic resolution rather than spectral distinction, as the EI spectra of 2- and 3-substituted isomers are nearly identical due to ring expansion mechanisms.
-
Mechanism: EI (70 eV) generates radical cations (
). The primary fragmentation channel involves the loss of acetylene ( ) and carbon monosulfide ( ). -
The "Scrambling" Problem: Upon ionization, alkyl-benzothiophenes often undergo ring expansion to form stable thiopyrylium-like ions (see Fragmentation Diagram). This isomerization scrambles the original position of the alkyl group, homogenizing the mass spectra of positional isomers.
-
Differentiation Strategy: Reliance on Retention Indices (RI) . 2-substituted isomers generally elute slightly earlier than 3-substituted isomers on non-polar phases (e.g., 5% phenyl-methylpolysiloxane) due to steric hindrance reducing interaction with the stationary phase.
Method B: Ion Mobility-Mass Spectrometry (IMS-MS)
The Shape-Based Separator
When isomers co-elute in complex matrices (e.g., crude oil or biological tissue), IMS provides an orthogonal separation dimension based on Collision Cross Section (CCS) —effectively the "tumble size" of the ion in a gas phase.
-
Mechanism: Ions are dragged through a buffer gas (He or
) under an electric field. Compact isomers travel faster (lower drift time) than extended ones. -
Performance:
-
2-Methyl-BT: More compact shape; typically lower CCS (~129 Ų).
-
3-Methyl-BT: Slightly larger effective cross-section due to the methyl group's protrusion relative to the dipole axis.
-
-
Advantage: Can separate isomers that are indistinguishable by m/z and co-elute in LC/GC.[1]
Method C: Tandem Mass Spectrometry (MS/MS)
Energy-Resolved Fragmentation
While single-stage MS is inconclusive, Energy-Resolved MS (ER-MS) tracks the "Survival Yield" of the molecular ion as a function of collision energy.
-
Mechanism: The stability of the precursor ion depends on the position of the substituent. 2-methyl isomers often have slightly different bond dissociation energies for the methyl group compared to 3-methyl isomers due to the electron density of the sulfur atom.
-
Protocol: Ramp Collision Energy (CE) from 10 to 50 eV and plot the intensity ratio of Product/Precursor. The "breakdown curves" will exhibit shifts characteristic of each isomer.
Data Summary & Performance Metrics
| Feature | GC-EI-MS | IMS-MS | LC-MS/MS (ER-MS) |
| Primary Separation | Boiling Point / Polarity | Molecular Shape (CCS) | Bond Stability / Fragmentation |
| Isomer Specificity | High (if chromatographically resolved) | High (Drift Time resolution > 60) | Medium (Requires pure standards) |
| Sample Type | Volatile / Thermally Stable | Complex Mixtures / Non-volatiles | Polar Derivatives / Metabolites |
| Key Metric | Retention Index (RI) | Collision Cross Section ( | Breakdown Curve ( |
| Limit of Detection | pg on column | ng on column | fg on column (SRM mode) |
Detailed Experimental Protocols
Protocol 1: High-Resolution GC-MS Separation
Best for: Pure isomer identification in fuel or synthesis products.
-
Column Selection: Use a highly polar ionic liquid phase (e.g., SLB-IL111) or a dedicated PAH column (e.g., Rxi-PAH). These phases interact with the pi-electrons of the sulfur ring, maximizing selectivity between 2- and 3-positions.
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 2°C/min to 260°C (Critical slow ramp for isomer separation).
-
-
MS Detection: SIM Mode. Monitor ions m/z 148 (Molecular Ion), m/z 147 (
), and m/z 115 (Loss of SH/CHS). -
Validation: Calculate the ratio of
. The 2-methyl isomer typically shows a higher abundance of due to the formation of a stable methylene-benzothiophene cation.
Protocol 2: IMS-MS Workflow for Co-eluting Isomers
Best for: "Shotgun" analysis of complex mixtures without long GC run times.
-
Ionization: APPI (Atmospheric Pressure Photoionization) is preferred over ESI for neutral benzothiophenes to generate
or . -
Drift Gas: Nitrogen (
) at 3.5 mbar. -
Calibration: Use a "Major Mix" IMS calibration kit to establish the
velocity to CCS calibration curve. -
Analysis:
Mechanistic Visualization
Figure 1: Benzothiophene Isomer Analysis Workflow
This diagram illustrates the decision matrix for selecting the correct analytical technique based on sample volatility and complexity.
Caption: Decision tree for differentiating benzothiophene isomers. GC-MS relies on temporal separation, while IMS-MS utilizes spatial (shape) separation for complex matrices.
Figure 2: Fragmentation & Ring Expansion Pathway
Understanding the "Scrambling" mechanism explains why standard MS spectra are identical.
Caption: The formation of the common thiochromylium intermediate obscures structural differences in standard EI-MS, necessitating chromatographic or mobility separation.
References
-
Separation of Benzothiophene Isomers by GC-MS
-
Ion Mobility Spectrometry Applications
- Title: Identification of Ion Series Using Ion Mobility Mass Spectrometry: The Example of Alkyl-Benzothiophene and Alkyl-Dibenzothiophene Ions in Diesel Fuels.
- Source: ACS Public
-
URL:[Link]
-
Collision Cross Section Data
- Title: PubChemLite - 2-methylbenzo[b]thiophene (Predicted CCS Values).
- Source: PubChem / University of Luxembourg
-
URL:[Link]
-
Tandem Mass Spectrometry of Isomers
- Title: Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures.
- Source: Mass Spectrometry Reviews (NIH)
-
URL:[Link]
Sources
- 1. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
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- 7. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
comparative study of solvent effects on the reactivity of 3-(chloromethyl)benzothiophenes
[1]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]
Executive Summary
3-(Chloromethyl)benzothiophene is a high-value electrophilic building block used extensively in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs), selective estrogen receptor modulators (SERMs), and antifungal agents.[1] Its reactivity is defined by the exocyclic C-Cl bond , which is activated by the adjacent electron-rich benzothiophene ring.[1]
This guide provides a comparative analysis of how solvent selection dictates the reaction pathway (
Mechanistic Grounding: The 3-Benzothienyl Effect[1]
To optimize reactivity, one must understand the competition between unimolecular (
-
The Cation Stability Factor (
): The 3-benzothienylmethyl cation is significantly stabilized by resonance from the sulfur atom and the aromatic system. This makes the substrate highly prone to solvolysis in polar protic solvents. -
The Steric/Electronic Factor (
): While the 3-position is sterically accessible, the electron-rich nature of the ring can repel incoming nucleophiles in non-polar media unless polar aprotic solvents are used to "strip" the nucleophile of its solvation shell.
Mechanism Visualization
The following diagram illustrates the divergent pathways dictated by solvent polarity and proticity.
Figure 1: Divergent reaction pathways (
Comparative Performance Analysis
The following data summarizes the reactivity trends observed when reacting 3-(chloromethyl)benzothiophene with a standard nucleophile (e.g., morpholine or sodium methoxide) across different solvent classes.
Table 1: Solvent Impact on Reaction Kinetics and Yield[1]
| Solvent Class | Representative Solvent | Dielectric Constant ( | Relative Rate ( | Dominant Mechanism | Primary Risk/Impurity |
| Polar Protic | Methanol | 33.0 | 100 (Fastest) | Solvolysis (Methyl ether formation) if MeOH is not the nucleophile.[1] | |
| Polar Aprotic | DMF | 36.7 | 85 | Dimerization (Wurtz-type) or elimination if basicity is high.[1] | |
| Polar Aprotic | Acetone | 20.7 | 45 | Finkelstein exchange (if using iodide salts); generally cleaner but slower.[1] | |
| Non-Polar | Toluene | 2.4 | < 5 | Mixed / Slow | Incomplete conversion; requires phase transfer catalyst (PTC).[1] |
*Note: Relative rates are normalized to Methanol (100) based on typical benzylic halide solvolysis trends [1]. Actual rates vary by temperature and nucleophile concentration.
Key Findings:
-
The "Protic Trap": While methanol and ethanol offer the fastest reaction rates due to their ability to stabilize the leaving group (Cl⁻), they compete as nucleophiles. In a study targeting amination, using methanol as a solvent often results in 5–15% methoxy-ether impurity [2].[1]
-
The DMF Advantage: For clean nucleophilic substitutions (e.g., with amines or thiols), DMF or DMSO provides the best balance. They solvate the cation sufficiently to lower activation energy but do not compete as nucleophiles, driving the
pathway efficiently. -
Non-Polar Limitations: Toluene is essentially inert for this substrate without a Phase Transfer Catalyst (e.g., TBAB). However, Toluene/Water biphasic systems are superior for industrial scale-up to manage exotherms.[1]
Experimental Protocol: Comparative Kinetic Study
To validate these effects in your specific workflow, follow this self-validating protocol. This method uses HPLC monitoring to determine the half-life (
Materials
-
Substrate: 3-(Chloromethyl)benzothiophene (purity >98%).[1]
-
Nucleophile: Morpholine (1.1 equivalents) – selected for its moderate nucleophilicity and UV distinctiveness.[1]
-
Internal Standard: Biphenyl (inert in these conditions).[1]
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a 0.1 M solution of 3-(chloromethyl)benzothiophene and 0.05 M Biphenyl (internal standard) in the target solvent (e.g., MeOH, DMF, Toluene).[1]
-
-
Thermostatting:
-
Equilibrate the reaction vessel at 25°C ± 0.5°C using a water bath. Temperature fluctuations significantly skew benzylic halide kinetics.
-
-
Initiation:
-
Add Morpholine (1.1 eq) instantaneously via syringe.[1] Start the timer (
).
-
-
Sampling (The Quench Method):
-
At intervals (1, 5, 10, 30, 60 mins), withdraw 50
L aliquots. -
CRITICAL: Quench immediately into a vial containing 950
L of cold Acetonitrile/0.1% Formic Acid. This stops the reaction and prepares the sample for HPLC.
-
-
Analysis:
-
Run on Reverse-Phase HPLC (C18 column).[1]
-
Calculate conversion based on the ratio of Substrate Area to Internal Standard Area.
-
Workflow Visualization
Figure 2: Kinetic sampling workflow for determining solvent rate constants.
Technical Recommendations
For Drug Development (High Purity Required)
Avoid alcohols (MeOH, EtOH).[1] Even trace amounts of solvolysis byproducts (ethers) are difficult to remove from benzothiophene derivatives due to similar lipophilicity.[1]
-
Recommended Solvent: THF or Acetone (dry).[1]
-
Why: These solvents support
mechanisms without competing as nucleophiles.
For Process Scale-Up (Cost/Safety)
-
Recommended System: Toluene/Water with PTC (e.g., Aliquat 336). [1]
-
Why: This biphasic system keeps the reactive halide in the organic phase and the base/nucleophile in the aqueous phase, controlling the rate via interfacial transfer. This prevents thermal runaways common with benzothiophene alkylations [3].
Stability Warning
3-(Chloromethyl)benzothiophenes are lachrymators and unstable in moist air.[1] In polar protic solvents (like wet ethanol), they hydrolyze to 3-(hydroxymethyl)benzothiophene within hours.[1] Always use anhydrous solvents for kinetic benchmarking.
References
-
Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill.[1] (Foundational text on benzylic halide solvolysis rates and solvent parameters).
-
Kampf, G., et al. "Solvent effects on the nucleophilic substitution of heteroaromatic halides." Journal of Organic Chemistry, 2018.
-
Process Chemistry of Zileuton: US Patent 4,873,259.[2][3] "Benzothiophene containing lipoxygenase inhibiting compounds."[2][4] (Describes synthetic routes involving benzothiophene alkylation).
-
Bentley, T. W., & Llewellyn, G. "Yx scales of solvent ionizing power." Progress in Physical Organic Chemistry, 1990. (Source for Y-values used to predict solvolysis rates).[1][5][6] [1]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Zileuton, CTI-02, ABT-077, A-64077, Zyflo Filmtab , Zyflo, Leutrol-药物合成数据库 [drugfuture.com]
- 3. US9670176B2 - Process for the preparation of zileuton - Google Patents [patents.google.com]
- 4. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to Assessing the Purity of Synthesized 5-Bromo-3-(chloromethyl)-1-benzothiophene by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), establishing the purity of each compound is of paramount importance. The presence of even minute quantities of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth examination of elemental analysis as a fundamental technique for assessing the purity of synthesized 5-Bromo-3-(chloromethyl)-1-benzothiophene, a key building block in medicinal chemistry.
This document will explore the theoretical underpinnings of elemental analysis, present a detailed experimental protocol, and compare its utility against other common analytical techniques. The objective is to provide a comprehensive framework for researchers to make informed decisions on the most suitable methods for purity verification.
The Foundational Role of Elemental Analysis in Purity Determination
Elemental analysis is a cornerstone of chemical analysis, providing a quantitative determination of the elemental composition of a sample.[1][2] For a synthesized compound like this compound, this technique directly verifies if the empirical formula aligns with the theoretical composition. The most prevalent method for organic compounds is combustion analysis, often referred to as CHNS/O analysis.[2][3][4]
The principle of combustion analysis is straightforward: a sample is burned in an oxygen-rich environment at high temperatures, which breaks down the compound into its constituent elemental gases (e.g., CO₂, H₂O, N₂, SO₂).[1][2][3] These gases are then separated and quantified by various detectors, such as thermal conductivity or infrared detectors.[1][3] For halogenated compounds, specific combustion and detection methods are employed to determine the mass fractions of elements like bromine and chlorine.[5][6][7]
The power of elemental analysis lies in its ability to provide a direct measure of a compound's bulk purity. A significant deviation between the experimentally determined elemental composition and the calculated theoretical values indicates the presence of impurities.[8] Many scientific journals and regulatory bodies consider an agreement within ±0.4% to be evidence of high purity.[9]
Experimental Workflow: Purity Assessment of this compound
The following diagram and protocol outline the key steps in assessing the purity of this compound using elemental analysis.
Caption: Experimental workflow for purity assessment by elemental analysis.
Detailed Experimental Protocol
-
Sample Preparation:
-
Ensure the synthesized this compound is thoroughly purified, typically through recrystallization or column chromatography, to remove residual solvents and starting materials.
-
Dry the sample under a high vacuum to remove any traces of water, as this will affect the hydrogen and oxygen analysis.[10]
-
Accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule using a microbalance.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using certified reference materials (e.g., acetanilide for C, H, N; sulfanilamide for S). This step is crucial for ensuring the accuracy and reliability of the results.
-
-
Combustion and Analysis:
-
The sample is introduced into a high-temperature furnace (typically around 1000°C) in a stream of pure oxygen.[10]
-
The combustion products (CO₂, H₂O, SO₂, and halogenated compounds) are passed through a series of scrubbers and catalysts to ensure complete conversion and remove interfering substances.[5]
-
The resulting gases are separated, often by gas chromatography, and measured by a thermal conductivity detector or specific infrared cells.[1][3]
-
For bromine and chlorine, dedicated methods such as potentiometric titration after absorption or microcoulometric titration are often employed.[6]
-
-
Data Analysis and Interpretation:
-
The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula of this compound (C₉H₆BrClS).
-
Interpreting the Data: A Comparative Analysis
The theoretical elemental composition of this compound (Molecular Weight: 277.57 g/mol ) is as follows:
-
Carbon (C): 38.94%
-
Hydrogen (H): 2.18%
-
Bromine (Br): 28.79%
-
Chlorine (Cl): 12.77%
-
Sulfur (S): 11.55%
The table below illustrates hypothetical results for two different synthesized batches, one of high purity and one with suspected impurities.
| Element | Theoretical % | Batch A (High Purity) Experimental % | Deviation % | Batch B (Impure) Experimental % | Deviation % |
| C | 38.94 | 38.85 | -0.09 | 40.12 | +1.18 |
| H | 2.18 | 2.21 | +0.03 | 2.55 | +0.37 |
| Br | 28.79 | 28.68 | -0.11 | 27.99 | -0.80 |
| Cl | 12.77 | 12.81 | +0.04 | 12.45 | -0.32 |
| S | 11.55 | 11.50 | -0.05 | 11.28 | -0.27 |
Analysis of Results:
-
Batch A shows excellent agreement with the theoretical values, with all deviations well within the widely accepted ±0.4% tolerance.[9] This provides strong evidence of high purity.
-
Batch B exhibits significant deviations, particularly in the carbon and hydrogen content. The higher percentages could suggest the presence of a residual solvent from purification (e.g., ethyl acetate or hexane), which has a higher carbon and hydrogen content relative to the target compound. The lower bromine percentage could indicate the presence of unreacted starting material.
A Comparative Perspective: Elemental Analysis vs. Orthogonal Methods
While elemental analysis is a powerful tool for assessing bulk purity, it does not provide information about the nature or number of specific impurities.[8] For a comprehensive purity profile, it is essential to employ orthogonal analytical techniques—methods that measure different chemical properties. The choice of method depends on the specific question being asked.
Caption: Decision guide for selecting an appropriate analytical technique.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis | Combustion and detection of elemental gases. | % composition of C, H, N, S, Halogens. | Direct measure of bulk purity; fast and inexpensive.[3] | Does not identify or quantify individual impurities.[8] |
| HPLC | Differential partitioning of analytes between a mobile and stationary phase. | Number of components, retention times, and relative peak areas (% purity). | High sensitivity and resolving power for non-volatile impurities.[11] | Requires a reference standard for absolute quantification. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed molecular structure, identification of impurities, and quantitative analysis (qNMR). | Provides structural information; qNMR is a primary method for purity assessment.[12] | Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret. |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation and identification of impurities by mass. | High sensitivity and specificity for identifying unknown impurities. | Can be difficult to quantify without appropriate standards. |
Conclusion: An Integrated Strategy for Purity Verification
Elemental analysis is an indispensable tool for confirming the empirical formula and assessing the bulk purity of synthesized this compound. Its strength lies in providing a fundamental and quantitative measure of elemental composition, which is a direct reflection of the compound's purity.
However, for a complete and robust purity assessment, especially within the rigorous context of drug development, elemental analysis should be part of a broader, multi-faceted analytical strategy.[13] The International Council for Harmonisation (ICH) guidelines emphasize the need to validate analytical procedures to ensure they are suitable for their intended purpose.[14][15] Combining elemental analysis with orthogonal methods like HPLC for quantifying impurities and NMR for structural confirmation provides a comprehensive and trustworthy purity profile. This integrated approach ensures the quality and consistency of the synthesized intermediate, which is critical for the successful development of safe and effective pharmaceuticals.
References
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]
-
Elemental analysis. Wikipedia. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available at: [Link]
-
CHNSO Analyzer Tech and Applications. Scribd. Available at: [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]
-
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm. Available at: [Link]
-
What is a CHNS Elemental Analyzer? AZoM. Available at: [Link]
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. Available at: [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]
-
ASTM E777: 2023 Standard Test Method for Carbon & Hydrogen in Refuse-Derived Fuel. ASTM International. Available at: [Link]
-
The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]
-
Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. Available at: [Link]
-
ASTM E777-17 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. ASTM International. Available at: [Link]
-
CHEMICAL ANALYSIS AND MATERIALS CHARACTERISATION Carbon, hydrogen, nitrogen and sulphur analyser (CHNS). BRE Group. Available at: [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
ASTM E777-87(2004) - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of. ASTM International. Available at: [Link]
-
Combustion Elemental Analysis. Analytik Jena. Available at: [Link]
-
E777 Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. ASTM International. Available at: [Link]
-
ASTM E777-87(1996) - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of. ASTM International. Available at: [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry. Available at: [Link]
-
Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. Google Patents.
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. American Laboratory. Available at: [Link]
-
5-bromo-3-methyl-1-benzothiophene. ChemSynthesis. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
